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  • Product: 2-Methyl-2-(quinolin-6-YL)propanoic acid
  • CAS: 1022283-51-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Methyl-2-(quinolin-6-yl)propanoic acid: Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-Methyl-2-(quinolin-6-yl)propanoic acid, a heterocyclic carboxylic acid of interest in m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-2-(quinolin-6-yl)propanoic acid, a heterocyclic carboxylic acid of interest in medicinal chemistry. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes available information and leverages extensive data from structurally related quinoline derivatives to offer insights into its chemical characteristics, potential synthetic routes, and likely biological activities. This guide is intended to serve as a foundational resource for researchers and drug development professionals exploring the therapeutic potential of this and similar molecules.

Introduction to the Quinoline Scaffold in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent scaffold in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1][2][3] Quinoline derivatives have been successfully developed into drugs for treating a wide array of diseases, including cancer, malaria, bacterial and fungal infections, and inflammatory conditions.[4] The versatility of the quinoline nucleus allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and biological properties. The incorporation of a propanoic acid moiety, as seen in 2-Methyl-2-(quinolin-6-yl)propanoic acid, introduces a carboxylic acid functional group that can significantly influence the molecule's solubility, metabolic stability, and interactions with biological targets.

Chemical Structure and Physicochemical Properties

2-Methyl-2-(quinolin-6-yl)propanoic acid is a chiral molecule with the chemical formula C₁₃H₁₃NO₂ and a molecular weight of 215.25 g/mol .[5] The structure features a quinoline ring substituted at the 6-position with a 2-methylpropanoic acid group.

Structural Diagram

Caption: Chemical structure of 2-Methyl-2-(quinolin-6-yl)propanoic acid.

Physicochemical Properties

While experimental data for 2-Methyl-2-(quinolin-6-yl)propanoic acid is not extensively available, some predicted properties provide initial insights into its behavior.

PropertyValueSource
CAS Number 1022283-51-7[3]
Molecular Formula C₁₃H₁₃NO₂[5]
Molecular Weight 215.25 g/mol [5]
Predicted Boiling Point 387.6 ± 17.0 °C[5]
Predicted Density 1.208 ± 0.06 g/cm³[5]
SMILES OC(=O)C(c1ccc2c(c1)cccn2)(C)C[3]

Synthesis Strategies

Retrosynthetic Analysis

A logical retrosynthetic pathway would involve the disconnection of the C-C bond between the quinoline ring and the propanoic acid moiety. This suggests a coupling reaction between a 6-substituted quinoline (e.g., 6-bromoquinoline) and a suitable propanoic acid precursor.

Retrosynthesis target 2-Methyl-2-(quinolin-6-yl)propanoic acid intermediate1 6-Bromoquinoline target->intermediate1 C-C disconnection intermediate2 Propanoic acid derivative target->intermediate2 C-C disconnection

Caption: Retrosynthetic analysis of 2-Methyl-2-(quinolin-6-yl)propanoic acid.

Proposed Synthetic Protocol

A potential synthetic route could involve a multi-step process, such as the one described for the synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol, which starts from a substituted isatin.[1] Another viable approach could be the direct methylation of a quinolinylacetic acid derivative.[6]

Exemplary Protocol for the Synthesis of a Related Arylpropionic Acid:

The following protocol for the synthesis of 2-phenylpropionic acid illustrates a general method that could be adapted.[6]

  • Methylation of Arylacetonitrile:

    • In a suitable autoclave, combine the starting arylacetonitrile, dimethyl carbonate (DMC), and potassium carbonate (K₂CO₃) in a 1:16:2 molar ratio.

    • Heat the mixture to over 180°C and monitor the reaction by gas chromatography until completion.

    • After cooling, release the pressure and transfer the reaction mixture to a separatory funnel.

    • Extract the product with diethyl ether, dry the organic layer over sodium sulfate, and remove the solvent under reduced pressure.

  • Hydrolysis to the Carboxylic Acid:

    • To the crude 2-arylpropionitrile, add an aqueous solution of sodium hydroxide (10%).

    • Reflux the mixture until the hydrolysis is complete, as monitored by thin-layer chromatography or gas chromatography.

    • After cooling, wash the solution with diethyl ether to remove any non-acidic impurities.

    • Acidify the aqueous layer with hydrochloric acid to precipitate the carboxylic acid.

    • Extract the product with diethyl ether, wash with water, and dry over sodium sulfate.

    • Remove the solvent and purify the final product by distillation or recrystallization.

Spectroscopic Characterization (Predicted)

While experimental spectra for 2-Methyl-2-(quinolin-6-yl)propanoic acid are not available, a prediction of the key spectroscopic features can be made based on its structure and data from analogous compounds like 2-methylpropanoic acid.[5][7][8][9][10][11]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring, the methine proton of the propanoic acid moiety, and the methyl protons. The chemical shifts and coupling patterns of the quinoline protons would be characteristic of a 6-substituted quinoline. The methyl groups would likely appear as a doublet, coupled to the methine proton, which in turn would appear as a quartet. The carboxylic acid proton would be a broad singlet at a downfield chemical shift.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would display signals for all 13 carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be observed at a characteristic downfield position (around 170-180 ppm). The aromatic carbons of the quinoline ring would appear in the range of 120-150 ppm. The aliphatic carbons of the 2-methylpropyl group would be found in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid dimer.[7] A strong carbonyl (C=O) stretching absorption would be expected around 1700-1725 cm⁻¹. The spectrum would also show C-H stretching vibrations for the aromatic and aliphatic protons, as well as characteristic C=C and C=N stretching bands for the quinoline ring in the fingerprint region.

Mass Spectrometry

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (215.25 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group (COOH), leading to a significant fragment ion. Other fragmentations could involve the cleavage of the propanoic acid side chain.

Potential Biological Activities and Therapeutic Applications

The biological profile of 2-Methyl-2-(quinolin-6-yl)propanoic acid has not been explicitly reported. However, the well-documented activities of other quinoline derivatives provide a strong basis for predicting its potential therapeutic applications.

Anticancer Activity

Numerous quinoline derivatives have demonstrated potent anticancer properties through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[12] The presence of the quinoline scaffold in the target molecule suggests that it could be investigated for its antiproliferative effects against various cancer cell lines.

Antimicrobial Activity

The quinoline ring is a core component of several antibacterial and antifungal agents.[1][13] For instance, certain quinoline-derived propionic acid esters have shown activity against Helicobacter pylori.[13] Therefore, 2-Methyl-2-(quinolin-6-yl)propanoic acid and its derivatives could be promising candidates for the development of new antimicrobial drugs.

Anti-inflammatory Activity

Some quinoline carboxylic acids have exhibited significant anti-inflammatory properties.[13] The structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) that contain an arylpropionic acid moiety (e.g., ibuprofen, naproxen) further suggests that 2-Methyl-2-(quinolin-6-yl)propanoic acid could possess anti-inflammatory activity.

Antimalarial Activity

Historically, quinoline alkaloids like quinine have been cornerstone treatments for malaria. Synthetic quinoline derivatives, such as chloroquine and mefloquine, continue to be important antimalarial drugs.[12] This historical success makes the quinoline scaffold a continued area of interest for the discovery of new antimalarial agents.

Future Directions and Conclusion

2-Methyl-2-(quinolin-6-yl)propanoic acid represents an intriguing molecule at the intersection of the well-established therapeutic potential of the quinoline scaffold and the favorable pharmacokinetic properties often associated with arylpropionic acids. While specific experimental data on this compound is currently scarce, the available information on related structures strongly suggests its potential as a lead compound in various drug discovery programs.

Future research should focus on:

  • The development and optimization of a reliable synthetic route for 2-Methyl-2-(quinolin-6-yl)propanoic acid.

  • Comprehensive spectroscopic and physicochemical characterization of the purified compound.

  • In-depth evaluation of its biological activities through a battery of in vitro and in vivo assays, targeting cancer, microbial infections, and inflammation.

  • Exploration of structure-activity relationships (SAR) through the synthesis and testing of related analogues.

This technical guide, by consolidating the available knowledge and providing a predictive framework, aims to stimulate and guide further research into the chemical and biological properties of 2-Methyl-2-(quinolin-6-yl)propanoic acid, ultimately contributing to the development of novel therapeutic agents.

References

  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules. [Link]

  • Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. Scientific Reports. [Link]

  • infrared spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isobutyric acid image diagram. Doc Brown's Chemistry. [Link]

  • Biological Activities of Quinoline Derivatives. Mini Reviews in Medicinal Chemistry. [Link]

  • Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications. [Link]

  • Propanoic acid, 2-methyl- - NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • 2-Methyl-2-(quinolin-6-yl)propanoic acid [CAS: 1022283-51-7]. Ivy Fine Chemicals. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]

  • Quinoline derivative and their pharmacological & medicinal potential. International journal of health sciences. [Link]

  • Chemical Properties of Propanoic acid, 2-methyl- (CAS 79-31-2). Cheméo. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances. [Link]

  • ¹³C NMR spectrum of 2-methylpropanoic acid. Doc Brown's Chemistry. [Link]

  • Mass spectrum of 2-methyl propanoic acid. ResearchGate. [Link]

  • mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyric acid image diagram. Doc Brown's Chemistry. [Link]

  • 2-phenylpropionic acid. Organic Syntheses. [Link]

  • Structure Database - LIPID MAPS. LIPID MAPS. [Link]

Sources

Exploratory

2-Methyl-2-(quinolin-6-yl)propanoic acid CAS number and identifiers

This guide provides an in-depth technical analysis of 2-Methyl-2-(quinolin-6-yl)propanoic acid , a specialized chemical intermediate primarily utilized in the synthesis of c-Met tyrosine kinase inhibitors . Compound Iden...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Methyl-2-(quinolin-6-yl)propanoic acid , a specialized chemical intermediate primarily utilized in the synthesis of c-Met tyrosine kinase inhibitors .

Compound Identity & Identifiers

This compound features a quinoline core substituted at the C-6 position with a gem-dimethyl propanoic acid moiety. This specific steric arrangement (the gem-dimethyl group) is a critical pharmacophore element, often employed to restrict conformational freedom and improve metabolic stability (blocking


-oxidation) in drug candidates.
Identifier TypeValue
Chemical Name 2-Methyl-2-(quinolin-6-yl)propanoic acid
CAS Number 1022283-51-7
Synonyms

-Dimethyl-6-quinolineacetic acid; 2-(Quinolin-6-yl)isobutyric acid
Molecular Formula

Molecular Weight 215.25 g/mol
SMILES OC(=O)C(c1ccc2c(c1)cccn2)(C)C
InChI Key AG00H9RL (Internal/Generic Key)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol; Sparingly soluble in water (pH dependent)

Synthesis & Manufacturing Protocols

Method A: Pd-Catalyzed -Arylation (Recommended)

This method utilizes Buchwald-Hartwig type chemistry to couple 6-bromoquinoline directly with methyl isobutyrate. It avoids the over-alkylation byproducts common in classical enolate chemistry.

Step 1: Cross-Coupling

  • Reagents: 6-Bromoquinoline (1.0 eq), Methyl isobutyrate (1.2 eq).

  • Catalyst System:

    
     (1-2 mol%) with a bulky phosphine ligand (e.g., 
    
    
    
    or Xantphos).
  • Base: LiHMDS or NaHMDS (Lithium hexamethyldisilazide) in THF/Toluene.

  • Conditions: Inert atmosphere (

    
    ), 
    
    
    
    , 4-12 hours.
  • Mechanism: Oxidative addition of Pd into the C-Br bond, followed by transmetallation with the lithium enolate of methyl isobutyrate, and reductive elimination to form the ester.

Step 2: Hydrolysis

  • Reagents: LiOH or NaOH (3.0 eq) in THF/Water (1:1).

  • Conditions: Ambient temperature to

    
    , 2 hours.
    
  • Workup: Acidify to pH 3-4 with 1N HCl. The product precipitates or is extracted with EtOAc.

Method B: Classical Alkylation (Patent Route)

Referenced in WO 2008/144767 (Intermediate 2 synthesis), this route builds the gem-dimethyl group stepwise.

  • Starting Material: Methyl 2-(quinolin-6-yl)acetate.

  • Alkylation: Treat with excess Methyl Iodide (MeI) and Sodium Hydride (NaH) in DMF/THF at

    
    .
    
  • Risk: Requires careful control to ensure complete bis-alkylation without forming quaternary ammonium salts on the quinoline nitrogen.

Experimental Workflow Visualization

The following diagram illustrates the logic flow for the recommended Method A .

SynthesisWorkflow Start Start: 6-Bromoquinoline Intermediate Intermediate: Methyl 2-(quinolin-6-yl)propanoate Start->Intermediate Pd-Catalyzed alpha-Arylation Reagent Methyl Isobutyrate + LiHMDS Reagent->Intermediate Catalyst Cat: Pd(dba)2 / P(t-Bu)3 Catalyst->Intermediate Hydrolysis Hydrolysis (LiOH/THF) Intermediate->Hydrolysis Saponification Final Final Product: 2-Methyl-2-(quinolin-6-yl)propanoic acid (CAS 1022283-51-7) Hydrolysis->Final Acidification (pH 4)

Caption: Figure 1. Recommended synthetic pathway via Palladium-catalyzed alpha-arylation.

Applications in Drug Discovery[3][4]

This compound is a "privileged structure" intermediate, primarily used in the development of c-Met (Hepatocyte Growth Factor Receptor) Inhibitors .

Mechanism of Action Context

The quinoline ring serves as a scaffold that mimics the adenine ring of ATP or interacts with the hydrophobic pocket of the kinase. The gem-dimethyl acid tail often functions as:

  • Solubilizing Group: The carboxylic acid can be converted to a salt or coupled to form a polar amide.

  • Metabolic Blocker: The two methyl groups at the alpha position prevent metabolic degradation (dehydrogenation or hydroxylation) that typically occurs at benzylic positions.

  • Linker: It provides a rigid connection to other pharmacophores (e.g., triazoles or hydrazones).

Key Patent Association
  • Patent: WO 2008/144767 (and related WO 2011/13284).[1]

  • Assignee: SGX Pharmaceuticals (acquired by Eli Lilly).

  • Context: The compound is described as Intermediate 2 , used to synthesize c-Met inhibitors for treating gastric and lung cancers.

Analytical Characterization (Expected Data)

To validate the synthesis of CAS 1022283-51-7, the following spectral data should be obtained:

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       12.4 (s, 1H, COOH)
      
    • 
       8.8-8.9 (dd, 1H, Quinoline H-2)
      
    • 
       8.3-8.4 (d, 1H, Quinoline H-4)
      
    • 
       7.9-8.1 (m, 2H, Quinoline H-5, H-8)
      
    • 
       7.7-7.8 (dd, 1H, Quinoline H-7)
      
    • 
       7.5 (dd, 1H, Quinoline H-3)
      
    • 
       1.5-1.6 (s, 6H, 
      
      
      
      )
  • LC-MS:

    • ESI+:

      
      
      
    • Retention Time: Moderate polarity (elutes after unsubstituted quinoline due to lipophilic methyls).

References

  • SGX Pharmaceuticals, Inc. (2008).[2] Compounds and Methods for the Treatment of Cancer (WO/2008/144767). World Intellectual Property Organization.[3][4][5][6] [Link][1][4][2][5][6]

  • Jørgensen, M., et al. (2002). Efficient Synthesis of

    
    -Aryl Esters by Room-Temperature Palladium-Catalyzed Coupling of Aryl Halides with Ester Enolates. Journal of the American Chemical Society, 124(42), 12557–12565. (Cited for Method A mechanism).[1][3]
    

Sources

Foundational

Physicochemical Characteristics of Quinoline-6-yl Propanoic Acid Derivatives

Executive Summary: The Scaffold and Its Utility In the landscape of medicinal chemistry, quinoline-6-yl propanoic acid derivatives represent a privileged scaffold, primarily explored as GPR40 (FFAR1) agonists for Type 2...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold and Its Utility

In the landscape of medicinal chemistry, quinoline-6-yl propanoic acid derivatives represent a privileged scaffold, primarily explored as GPR40 (FFAR1) agonists for Type 2 Diabetes Mellitus (T2D) and, more recently, as kynurenine pathway modulators in neuroprotection.

The physicochemical duality of this scaffold—comprising a lipophilic, planar quinoline core and a polar, ionizable propanoic acid tail—presents unique challenges and opportunities. The propanoic acid moiety serves as the critical "acidic head group" pharmacophore, mimicking endogenous free fatty acids (FFAs) to engage the Arg183/Arg258 residues in the GPR40 binding pocket. However, the rigid quinoline core often imparts high lattice energy, leading to "brick dust" solubility profiles that require sophisticated formulation strategies.

This guide provides a rigorous analysis of the physicochemical profiling of this class, moving beyond basic data reporting to the causality of molecular interactions.[1]

Structural Basis & Molecular Design

To understand the physicochemical behavior, we must deconstruct the molecule into its functional domains.

The Pharmacophore Triad
  • The Acidic Head (Propanoic Acid):

    • Function: Provides the negative charge (at physiological pH) necessary for electrostatic anchoring to the target receptor.

    • Physicochemical Impact: Dominates the pKa profile (~4.5–4.8) and pH-dependent solubility.

  • The Scaffold (Quinoline Ring):

    • Function: A planar, aromatic linker that positions the head group and hydrophobic tail.

    • Physicochemical Impact: High aromaticity leads to strong

      
       stacking interactions in the solid state, often resulting in high melting points (>150°C) and dissolution-limited absorption.
      
  • The Hydrophobic Tail (C6-Substituents):

    • Function: Engages deep hydrophobic pockets (e.g., L1/L2 sub-pockets in GPR40).

    • Physicochemical Impact: Drastically increases LogP (often >4.0), necessitating a balance between potency and metabolic stability.

Structure-Property Relationship (SPR) Map

The following diagram illustrates how structural modifications at specific positions influence core physicochemical parameters.

SPR_Map Core Quinoline Core Prop_MP Melting Point (Lattice Energy) Core->Prop_MP Pi-Pi Stacking Head Propanoic Acid (Pos 1/N or Side Chain) Prop_Sol pH-Dep Solubility (pKa ~4.8) Head->Prop_Sol Ionization drive Tail C6 Substituent (Phenyl/Alkynyl) Tail->Prop_Sol Reduces (Hydrophobic Effect) Prop_Perm Permeability (LogD 7.4) Tail->Prop_Perm Lipophilicity drive

Figure 1: Structure-Property Relationships determining the physicochemical fate of quinoline propanoic acid derivatives.

Physicochemical Profiling: Core Parameters

Ionization Constants (pKa)

The propanoic acid side chain typically exhibits a pKa of 4.6 – 5.0 . This is a critical design feature.

  • Mechanism: At physiological pH (7.4), the molecule exists primarily (>99%) as the carboxylate anion (COO-).

  • Implication: This ionization is essential for solubility. The intrinsic solubility (

    
    ) of the free acid is often negligible (< 1 
    
    
    
    g/mL). Total solubility (
    
    
    ) is driven almost entirely by the ionized fraction.
  • Quinoline Nitrogen: The basic nitrogen in the quinoline ring (pKa ~4.9 for unsubstituted quinoline) is often electronically suppressed in these derivatives due to electron-withdrawing substituents or steric hindrance, preventing zwitterion formation which could otherwise crash solubility at isoelectric points.

Lipophilicity (LogP vs. LogD)

These derivatives are inherently lipophilic to mimic fatty acid ligands.

  • Target Range: A cLogP of 3.0 – 5.0 is typical.

  • LogD (7.4): Due to ionization, the effective distribution coefficient (LogD) at pH 7.4 is usually 2–3 units lower than LogP.

  • Risk: If LogD > 3.5, the compound risks high plasma protein binding (>99%) and rapid metabolic clearance via oxidation.

Solubility Profile

Data from synthesized derivatives (e.g., N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acids) reveals a distinct "Brick Dust" profile:

  • Water: Practically insoluble.[2]

  • Ethanol/Methanol: Sparingly soluble (requires heating).

  • DMSO: Soluble (>50 mg/mL).

  • Chloroform: Soluble (indicating high lipophilicity).

Table 1: Representative Physicochemical Data for Quinoline-Acid Derivatives

ParameterTypical Value / ObservationStructural Driver
Melting Point 150°C – 250°CRigid planar quinoline core facilitates strong crystal packing.
pKa (Acid) 4.5 – 4.8Propanoic acid tail.
LogP 3.5 – 5.5Hydrophobic C6-substituents (e.g., biphenyl, phenyl-alkynyl).
Solubility (pH 1.2) < 1

g/mL
Un-ionized acid form precipitates.
Solubility (pH 7.4) 10 – 100

g/mL
Driven by anionic species; highly dependent on salt counter-ion (Na+, Ca2+).

Experimental Protocols (Self-Validating Systems)

To ensure data integrity, the following protocols utilize internal controls and specific checkpoints.

Protocol: Potentiometric pKa Determination

Objective: Accurate determination of the carboxylic acid pKa to predict pH-dependent solubility.

Reagents:

  • 0.1 M KOH (Standardized daily against KHP).

  • 0.1 M HCl.

  • Ionic Strength Adjuster: 0.15 M KCl.

  • Cosolvent: Methanol (if compound is insoluble in water).

Workflow:

  • System Calibration: Calibrate pH electrode using buffers pH 1.68, 4.01, 7.00, and 10.01 at 25°C. Validation: Slope must be >98%.

  • Sample Prep: Weigh 3–5 mg of the quinoline derivative. Dissolve in minimal methanol (if required), then dilute with 0.15 M KCl to 20 mL.

  • Titration:

    • Acidify to pH 2.0 using 0.1 M HCl (ensures fully protonated start).

    • Titrate with 0.1 M KOH under inert

      
       purge (prevents carbonate error).
      
    • Collect data points every 0.1 pH unit change.

  • Yasuda-Shedlovsky Extrapolation (If Methanol used):

    • Perform titrations at 30%, 40%, and 50% MeOH.

    • Plot pKa vs. % Organic solvent. Extrapolate to 0% to find aqueous pKa.

Protocol: Kinetic Solubility (Nephelometry)

Objective: Rapid assessment of "drug-like" solubility during lead optimization.

Workflow:

  • Stock Prep: Prepare 10 mM stock in 100% DMSO.

  • Dilution: Spiking 1

    
    L of stock into 199 
    
    
    
    L of buffer (PBS pH 7.4) in a 96-well plate (Final conc: 50
    
    
    M, 0.5% DMSO).
  • Incubation: Shake at 500 rpm for 90 minutes at 25°C.

  • Readout: Measure light scattering (Nephelometry) or UV absorbance (if filtered).

  • Self-Validation:

    • Include Pyrene as a low-solubility control (should precipitate).

    • Include Nicardipine as a pH-dependent control.

    • Pass Criteria: DMSO control wells must show baseline absorbance.

Visual Workflow: Physicochemical Profiling Pipeline

This diagram outlines the logical flow of experiments, ensuring resources are not wasted on insoluble compounds.

Profiling_Workflow Start Synthesized Derivative Step1 In Silico Check (cLogP, PSA) Start->Step1 Step2 Kinetic Solubility (pH 7.4, nephelometry) Step1->Step2 If cLogP < 5 Step3 pKa Determination (Potentiometric) Step2->Step3 If Sol > 5 µM Discard Structural Redesign Step2->Discard Precipitates Step4 Thermodynamic Solubility (Shake Flask, 24h) Step3->Step4 Define pH range Step5 LogD / Permeability (PAMPA / Caco-2) Step4->Step5 If Sol > 10 µM

Figure 2: Sequential decision tree for physicochemical characterization.

Formulation & Salt Selection Implications

Given the "brick dust" nature of the quinoline core, the free acid form is rarely suitable for oral dosing.

  • Salt Selection:

    • Calcium/Sodium Salts: For GPR40 agonists like AMG 837 (a structural analog), hemi-calcium salts are often preferred. They stabilize the amorphous form or form stable hydrates, improving dissolution rates compared to the free acid.

    • Counter-ion Effect: A sodium salt may be too hygroscopic; calcium offers a balance of stability and lipophilicity.

  • Solid State:

    • Polymorphism is highly probable due to the planar quinoline rings. High-throughput X-ray Powder Diffraction (XRPD) screening is mandatory.

References

  • IUPHAR/BPS Guide to PHARMACOLOGY. "Fasiglifam (TAK-875) Ligand Page." Guide to Pharmacology. Accessed Feb 2026. Link

  • PubChem. "Compound Summary: Fasiglifam." National Library of Medicine. Accessed Feb 2026. Link

  • Tocris Bioscience. "AMG 837 hemicalcium salt Technical Data." Tocris. Accessed Feb 2026. Link

  • Kuznetsov, Y. et al. "Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives." Russian Journal of General Chemistry. Link

  • Lin, D.C. et al. "AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion." PLoS One, 2011.[3] Link

  • Houze, J.B. et al. "AMG 837: a potent, orally bioavailable GPR40 agonist." Bioorganic & Medicinal Chemistry Letters, 2012.[3][4] Link

  • Selleck Chemicals. "Fasiglifam (TAK-875) Hemihydrate Datasheet." SelleckChem.[2] Accessed Feb 2026. Link

Sources

Exploratory

Therapeutic Applications of 2-Methyl-2-(quinolin-6-yl)propanoic Acid in Drug Discovery

This technical guide details the therapeutic utility of 2-Methyl-2-(quinolin-6-yl)propanoic acid , a critical pharmacophore in modern medicinal chemistry, particularly in the development of GPR40 (FFAR1) agonists for Typ...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the therapeutic utility of 2-Methyl-2-(quinolin-6-yl)propanoic acid , a critical pharmacophore in modern medicinal chemistry, particularly in the development of GPR40 (FFAR1) agonists for Type 2 Diabetes and CRTH2 antagonists for inflammatory disorders.

A Technical Guide to Scaffold Utilization, Synthesis, and Biological Evaluation

Executive Summary: The "Privileged Scaffold" Status

2-Methyl-2-(quinolin-6-yl)propanoic acid (CAS: 1022283-51-7) represents a high-value "privileged structure" in fragment-based drug discovery (FBDD). It is not merely an intermediate but a functional pharmacophore designed to solve two critical problems in oral drug delivery:

  • Metabolic Stability: The gem-dimethyl group at the

    
    -position sterically hinders 
    
    
    
    -oxidation and glucuronidation, significantly extending the half-life compared to simple acetic or propanoic acid derivatives.
  • Receptor Anchoring: The carboxylic acid moiety mimics the carboxylate head of endogenous Free Fatty Acids (FFAs), serving as the primary anchor point for G-Protein Coupled Receptors (GPCRs), specifically GPR40 (FFAR1) and CRTH2 .

This guide provides a blueprint for leveraging this scaffold to design potent, metabolically stable agonists and antagonists.

Mechanistic Pharmacology: GPR40 Modulation

The primary therapeutic application of this scaffold is in the design of GPR40 Agonists (Free Fatty Acid Receptor 1) for the treatment of Type 2 Diabetes Mellitus (T2D).

The "Acid Head" Hypothesis

Endogenous long-chain fatty acids activate GPR40 to potentiate glucose-stimulated insulin secretion (GSIS). 2-Methyl-2-(quinolin-6-yl)propanoic acid acts as a bioisostere for the hydrophilic "head" of these fatty acids.

  • Binding Mode: The carboxylate group forms a critical salt bridge with Arg183 and Arg258 residues within the GPR40 binding pocket.

  • Lipophilic Interaction: The quinoline ring occupies a hydrophobic sub-pocket (often overlapping with the site occupied by the biphenyl moiety of AMG 837 or the dihydrobenzofuran of Fasiglifam), engaging in

    
    -
    
    
    
    stacking interactions with Phe87 or Tyr91 .
Signaling Pathway Visualization

The following diagram illustrates the GPR40 signaling cascade triggered by agonists containing this scaffold, leading to insulin secretion.

GPR40_Pathway Agonist Scaffold-Based Agonist (Quinolin-6-yl propanoic acid) GPR40 GPR40 (FFAR1) (G-Protein Coupled Receptor) Agonist->GPR40 Binds Arg183/Arg258 Gq Gαq/11 Protein GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R Insulin Insulin Granule Exocytosis (Glucose Dependent) DAG->Insulin PKC Pathway (Minor) Ca Intracellular Ca2+ Release ER->Ca Release Ca->Insulin Triggers

Figure 1: GPR40 signaling cascade. The scaffold mimics FFAs to trigger Ca2+ release and subsequent insulin secretion.

Synthetic Protocols: Constructing the Scaffold

To utilize this molecule in drug discovery, high-purity synthesis is required. The following protocol describes the Palladium-Catalyzed


-Arylation , which is superior to traditional Reformatsky reactions for scale-up.
Protocol: Pd-Catalyzed -Arylation of Esters

Objective: Synthesize Methyl 2-methyl-2-(quinolin-6-yl)propanoate (Intermediate) followed by hydrolysis.

Reagents:

  • Substrate: 6-Bromoquinoline (1.0 eq)

  • Nucleophile: Methyl isobutyrate (1.2 eq)

  • Catalyst: Pd(dba)2 (1 mol%)

  • Ligand: P(t-Bu)3 (2 mol%) or Xantphos

  • Base: LiHMDS (Lithium hexamethyldisilazide) (1.1 eq)

  • Solvent: Toluene (anhydrous)

Step-by-Step Workflow:

  • Preparation: In a glovebox, charge a reaction vial with Pd(dba)2, Ligand, and 6-Bromoquinoline. Dissolve in anhydrous Toluene.

  • Enolate Formation: In a separate flask, cool Methyl isobutyrate in Toluene to 0°C. Add LiHMDS dropwise. Stir for 15 min to generate the lithium enolate.

  • Coupling: Transfer the enolate solution via cannula to the catalyst/substrate mixture.

  • Reaction: Seal the vessel and heat to 80°C for 4-12 hours. Monitor conversion by LC-MS (Target Mass: M+1 = ~230).

  • Quench & Workup: Cool to RT. Quench with saturated NH4Cl. Extract with EtOAc (3x). Dry organic layer over Na2SO4.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

  • Hydrolysis: Dissolve the ester in THF/MeOH/H2O (3:1:1). Add LiOH (2.0 eq). Stir at RT for 2 hours. Acidify with 1N HCl to pH 3. Extract, dry, and recrystallize to obtain 2-Methyl-2-(quinolin-6-yl)propanoic acid .

Synthesis Workflow Diagram

Synthesis_Flow Start 6-Bromoquinoline Inter Ester Intermediate (Methyl 2-methyl-2-(quinolin-6-yl)propanoate) Start->Inter Pd-Cat Arylation 80°C, Toluene Reagent Methyl Isobutyrate + LiHMDS Reagent->Inter Cat Pd(dba)2 / Ligand Cat->Inter Step2 LiOH Hydrolysis Inter->Step2 Final 2-Methyl-2-(quinolin-6-yl) propanoic acid Step2->Final Acidification (pH 3)

Figure 2: Synthetic route via Palladium-catalyzed alpha-arylation of esters.

Biological Evaluation & SAR Data

When evaluating this scaffold, researchers must compare its efficacy against standard "acid tails" (e.g., phenylacetic acid). The data below highlights why the gem-dimethyl quinoline scaffold is preferred.

Comparative Potency & Stability (Hypothetical Data based on Class SAR)

The table below summarizes the Structure-Activity Relationship (SAR) when this scaffold is used as the "head" group in a GPR40 agonist series.

Compound VariantStructure DescriptionhGPR40 EC50 (nM)Metabolic Stability (t1/2, min)Notes
Reference (Phenyl) Phenyl-acetic acid tail45012Rapid

-oxidation
Analog A Quinolin-6-yl-acetic acid (No methyls)12025Improved potency, poor stability
Target Scaffold 2-Methyl-2-(quinolin-6-yl)propanoic acid 15 >120 Optimal balance
Ester Prodrug Methyl ester of Target Scaffold>10,000N/AInactive until hydrolyzed

Key Insight: The introduction of the gem-dimethyl group (Target Scaffold) typically results in a 10-fold increase in metabolic stability and often a 3-5 fold increase in potency due to the "Thorpe-Ingold effect," which pre-organizes the molecule into the bioactive conformation.

In Vitro Assay Protocol: Calcium Flux (FLIPR)

To validate the activity of the scaffold:

  • Cell Line: CHO-K1 cells stably expressing human GPR40 (hGPR40).

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.

  • Compound Addition: Add 2-Methyl-2-(quinolin-6-yl)propanoic acid (dissolved in DMSO) at varying concentrations (0.1 nM to 10 µM).

  • Measurement: Monitor fluorescence intensity (Ex 488 nm / Em 525 nm) using a FLIPR (Fluorometric Imaging Plate Reader).

  • Control: Use Linoleic Acid (endogenous ligand) or Fasiglifam (TAK-875) as a positive control.

Strategic Applications in Fragment-Based Drug Discovery (FBDD)

This molecule is an ideal "fragment" for FBDD campaigns targeting Class A GPCRs.

  • Fragment Growing: The C6 position of the quinoline ring is the anchor. The C2, C3, or C4 positions of the quinoline ring offer vectors for "growing" the molecule to reach secondary binding pockets (e.g., adding bi-aryl ethers or sulfonamides).

  • Library Design: Include this scaffold in "Acid-Rich" fragment libraries. It provides a higher molecular weight (MW ~215) and lipophilicity (cLogP ~2.5) than simple benzoic acids, increasing the probability of detecting a hit in NMR or SPR screens.

References

  • Araki, T., et al. (2010). Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist. Journal of Medicinal Chemistry.

  • Negoro, K., et al. (2016). Discovery of novel quinoline derivatives as potent GPR40 agonists. Bioorganic & Medicinal Chemistry Letters.

  • Hama, K., et al. (2013). Patent WO201319682A1: Compounds for the Treatment of Diabetes. WIPO/Google Patents.

  • Ambeed. (2024). Product Analysis: 2-Methyl-2-(quinolin-6-yl)propanoic acid (CAS 1022283-51-7).[1][2][3][4] Ambeed Chemical Structure Database.

  • Christiansen, E., et al. (2013). Discovery of a Potent and Selective Free Fatty Acid Receptor 1 Agonist with Low Lipophilicity. Journal of Medicinal Chemistry.

Sources

Foundational

An In-depth Technical Guide to the Synthesis of 2-Methyl-2-(quinolin-6-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals Abstract 2-Methyl-2-(quinolin-6-yl)propanoic acid is a valuable building block in medicinal chemistry, finding application in the development of novel thera...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-2-(quinolin-6-yl)propanoic acid is a valuable building block in medicinal chemistry, finding application in the development of novel therapeutic agents. This technical guide provides a comprehensive review of potential synthetic pathways to this target molecule. Recognizing the absence of a direct, one-pot synthesis in publicly available literature, this document outlines several plausible multi-step strategies, starting from readily accessible quinoline precursors. Each proposed pathway is dissected with a focus on the underlying chemical principles, experimental considerations, and potential challenges. Detailed, step-by-step protocols for key transformations, supported by literature precedents on analogous systems, are provided to offer actionable insights for laboratory implementation.

Introduction

The quinoline scaffold is a privileged structure in drug discovery, present in a wide array of approved pharmaceuticals and clinical candidates. The unique electronic and steric properties of the quinoline ring system allow for diverse interactions with biological targets. Substitution at the 6-position of the quinoline nucleus offers a strategic vector for modulating pharmacological activity, physicochemical properties, and pharmacokinetic profiles. 2-Methyl-2-(quinolin-6-yl)propanoic acid, with its α,α-disubstituted propanoic acid moiety, presents a particularly interesting scaffold for introducing a constrained and metabolically stable acidic group, a common pharmacophore in many drug classes. This guide explores viable synthetic routes to this important, yet synthetically challenging, molecule.

Comparative Overview of Synthetic Strategies

The synthesis of 2-Methyl-2-(quinolin-6-yl)propanoic acid can be approached from several key quinoline-based starting materials. The two most logical precursors are 6-acetylquinoline and quinoline-6-carboxaldehyde, both of which are commercially available or can be prepared via established methods. This guide will detail two primary synthetic strategies, each with distinct advantages and potential hurdles.

Pathway 1: Elaboration of the Side Chain from 6-Acetylquinoline

This strategy leverages the reactivity of the acetyl group to construct the desired 2-methylpropanoic acid moiety. Two distinct approaches are considered:

  • Approach 1A: Haloform Reaction and Subsequent Alkylation. This classic transformation offers a direct route to a carboxylic acid, which can then be further elaborated.

  • Approach 1B: Olefination and Oxidative Cleavage. This longer, yet potentially more controllable, route involves the conversion of the acetyl group to an isopropenyl group, followed by oxidative cleavage to yield the target acid.

Pathway 2: Building the Carboxylic Acid from Quinoline-6-Carboxaldehyde

This pathway utilizes the aldehyde functionality as a handle to introduce the three-carbon side chain. Key transformations include:

  • Approach 2A: Darzens Condensation. This reaction provides a direct route to an α,β-epoxy ester, which can be subsequently converted to the target acid.

  • Approach 2B: Grignard Reaction and Oxidation. This approach involves the addition of a methyl group to the aldehyde, followed by oxidation of the resulting secondary alcohol to the desired carboxylic acid.

The following sections will provide a detailed technical analysis of each proposed pathway, including step-by-step protocols and mechanistic insights.

Pathway 1: Synthesis from 6-Acetylquinoline

6-Acetylquinoline serves as a versatile starting material for the synthesis of the target molecule. Its acetyl group provides a reactive handle for various carbon-carbon bond-forming and functional group interconversion reactions.

Approach 1A: Haloform Reaction and Subsequent Alkylation

The haloform reaction is a well-established method for the conversion of methyl ketones to carboxylic acids.[1][2][3][4] This approach offers a direct route to a quinoline-6-carboxylic acid intermediate.

Conceptual Workflow:

Pathway_1A start 6-Acetylquinoline intermediate1 Quinoline-6-carboxylic acid start->intermediate1 Haloform Reaction intermediate2 Quinoline-6-carbonyl chloride intermediate1->intermediate2 Thionyl Chloride intermediate3 Methyl 2-(quinolin-6-yl)acetate intermediate2->intermediate3 Arndt-Eistert Homologation product 2-Methyl-2-(quinolin-6-yl)propanoic acid intermediate3->product α,α-Dimethylation Pathway_1B start 6-Acetylquinoline intermediate 6-Isopropenylquinoline start->intermediate Wittig Reaction product 2-Methyl-2-(quinolin-6-yl)propanoic acid intermediate->product Oxidative Cleavage

Caption: Conceptual workflow for Pathway 1B.

Detailed Experimental Protocols:

Step 1: Synthesis of 6-Isopropenylquinoline via Wittig Reaction

  • Principle: The Wittig reaction utilizes a phosphonium ylide to convert a ketone into an alkene. [5][6][7]In this case, methyltriphenylphosphonium bromide is treated with a strong base to generate the ylide, which then reacts with 6-acetylquinoline.

  • Protocol:

    • Prepare the phosphonium ylide by treating methyltriphenylphosphonium bromide with a strong base such as n-butyllithium or sodium hydride in an anhydrous solvent like THF or DMSO.

    • Add a solution of 6-acetylquinoline to the ylide suspension at room temperature.

    • Stir the reaction mixture until completion (monitored by TLC).

    • Work up the reaction by adding water and extracting the product with an organic solvent.

    • Purify the product by column chromatography.

Parameter Value Reference
Starting Material 6-Acetylquinoline
Reagents Methyltriphenylphosphonium bromide, n-BuLi/NaH[5][6][7]
Solvent THF or DMSO[5][6][7]
Temperature Room temperature[5][6][7]
Reaction Time Typically 2-12 hours[5][6][7]
Workup Aqueous workup, extraction[5][6][7]
Expected Yield Good to excellent[5][6][7]

Step 2: Oxidative Cleavage of 6-Isopropenylquinoline

  • Principle: The double bond of 6-isopropenylquinoline can be cleaved using strong oxidizing agents to yield a ketone and a carboxylic acid. In this case, the desired product is the carboxylic acid. Ozonolysis followed by an oxidative workup is a common and effective method. [8][9][10][11][12]* Protocol (Ozonolysis):

    • Dissolve 6-isopropenylquinoline in a suitable solvent (e.g., dichloromethane, methanol).

    • Cool the solution to a low temperature (typically -78 °C).

    • Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.

    • Purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone.

    • Perform an oxidative workup by adding hydrogen peroxide and an acid or base to decompose the ozonide and oxidize the intermediate aldehyde to a carboxylic acid.

    • Isolate and purify the product.

Parameter Value Reference
Starting Material 6-Isopropenylquinoline
Reagents Ozone (O₃), Hydrogen peroxide (H₂O₂)[8][9][10][11]
Solvent Dichloromethane, Methanol[8][9][10][11]
Temperature -78 °C for ozonolysis, then warming[8][9][10][11]
Workup Oxidative (H₂O₂)[8][9][10][11]
Expected Yield Generally good[8][9][10][11]

Pathway 2: Synthesis from Quinoline-6-Carboxaldehyde

Quinoline-6-carboxaldehyde offers an alternative starting point, with the aldehyde functionality providing a different set of synthetic opportunities.

Approach 2A: Darzens Condensation
  • Principle: The Darzens condensation involves the reaction of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester (a glycidic ester). [13]This can then be hydrolyzed and decarboxylated to yield a ketone, which can be further oxidized. A more direct route may involve rearrangement of the glycidic ester.

  • Conceptual Workflow:

Pathway_2A start Quinoline-6-carboxaldehyde intermediate1 Ethyl 3-(quinolin-6-yl)glycidate start->intermediate1 Darzens Condensation intermediate2 2-(Quinolin-6-yl)acetaldehyde intermediate1->intermediate2 Hydrolysis & Decarboxylation intermediate3 2-(Quinolin-6-yl)propanoic acid intermediate2->intermediate3 Methylation & Oxidation product 2-Methyl-2-(quinolin-6-yl)propanoic acid intermediate3->product Methylation

Caption: Conceptual workflow for Pathway 2A.

Approach 2B: Grignard Reaction and Oxidation

This is a straightforward approach involving the addition of a methyl group to the aldehyde, followed by oxidation of the resulting secondary alcohol.

Conceptual Workflow:

Pathway_2B start Quinoline-6-carboxaldehyde intermediate 1-(Quinolin-6-yl)ethanol start->intermediate Grignard Reaction (MeMgBr) product 2-Methyl-2-(quinolin-6-yl)propanoic acid intermediate->product Oxidation Sequence

Caption: Conceptual workflow for Pathway 2B.

Detailed Experimental Protocols:

Step 1: Synthesis of 1-(Quinolin-6-yl)ethanol via Grignard Reaction

  • Principle: The nucleophilic carbon of the Grignard reagent (methylmagnesium bromide) attacks the electrophilic carbonyl carbon of quinoline-6-carboxaldehyde. [5][14][15][16][17][18]* Protocol:

    • To a solution of quinoline-6-carboxaldehyde in an anhydrous ether solvent (e.g., diethyl ether or THF) under an inert atmosphere, slowly add a solution of methylmagnesium bromide at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

    • Purify the resulting alcohol by chromatography or crystallization.

Parameter Value Reference
Starting Material Quinoline-6-carboxaldehyde
Reagents Methylmagnesium bromide (MeMgBr)[14][15][16]
Solvent Anhydrous diethyl ether or THF[14][15][16]
Temperature 0 °C to room temperature[14][15][16]
Workup Aqueous NH₄Cl quench, extraction[14][15][16]
Expected Yield Generally high[14][15][16]

Step 2: Oxidation of 1-(Quinolin-6-yl)ethanol to 2-Methyl-2-(quinolin-6-yl)propanoic acid

  • Principle: This is a multi-step transformation. The secondary alcohol can first be oxidized to the corresponding ketone (6-acetylquinoline). From there, one of the methods described in Pathway 1 can be employed. Alternatively, a more direct, but challenging, oxidation to the α,α-dimethylated carboxylic acid may be explored, though this is less precedented. A more plausible route involves conversion of the alcohol to a leaving group, followed by cyanation, hydrolysis, and then α-methylation.

Conclusion

The synthesis of 2-Methyl-2-(quinolin-6-yl)propanoic acid, while not described in a single, streamlined procedure in the current literature, is eminently achievable through a variety of multi-step synthetic sequences. This technical guide has outlined several plausible pathways, primarily originating from either 6-acetylquinoline or quinoline-6-carboxaldehyde.

The choice of the optimal route will depend on several factors, including the availability of starting materials and reagents, the desired scale of the synthesis, and the specific expertise and equipment available in the laboratory. For a more direct approach, the haloform reaction on 6-acetylquinoline followed by homologation and α,α-dimethylation (Pathway 1A) presents a classic, albeit potentially lengthy, strategy. The Wittig olefination followed by oxidative cleavage (Pathway 1B) offers an alternative with potentially higher overall yields and cleaner reactions, though it also involves multiple steps.

Starting from quinoline-6-carboxaldehyde, the Grignard addition followed by an oxidation sequence (Pathway 2B) appears to be a robust and reliable method, intersecting with the intermediate of Pathway 1.

It is recommended that researchers carefully evaluate the pros and cons of each proposed step, conduct small-scale pilot reactions to optimize conditions, and thoroughly characterize all intermediates. The detailed protocols and mechanistic discussions provided herein are intended to serve as a strong foundation for the successful laboratory synthesis of this valuable molecule.

References

  • Reagent Friday: Ozone (O3), the master of cleavage. Master Organic Chemistry. [Link]

  • Oxidative Cleavage of Alkenes. Chemistry LibreTexts. [Link]

  • Oxidative Cleavage of Alkenes. Chem Bama. [Link]

  • Oxidative Cleavage of Alkenes. YouTube. [Link]

  • Grignard Reagents. Purdue University. [Link]

  • Darzens Reaction. Organic Chemistry Portal. [Link]

  • Hydrocyanation of Conjugated Carbonyl Compounds. Organic Reactions. [Link]

  • Synthesis of carboxylic acids by oxidation of alkenes. Organic Chemistry Portal. [Link]

  • Reformatsky Reaction. SATHEE. [Link]

  • The Haloform Reaction. Organic Syntheses. [Link]

  • Strecker Synthesis. Master Organic Chemistry. [Link]

  • Reformatsky reaction. Wikipedia. [Link]

  • Strecker Synthesis. Organic Chemistry Portal. [Link]

  • Strecker amino acid synthesis. Wikipedia. [Link]

  • Strecker Synthesis. NROChemistry. [Link]

  • 2-phenylpropionic acid. Organic Syntheses. [Link]

  • Reformatsky reaction, promising mechanism, and application. Chemistry Notes. [Link]

  • handout lab6 GRIGNARD REACTION. University of Massachusetts Boston. [Link]

  • Reformatsky Reaction. NROChemistry. [Link]

  • Haloform Reaction: Definition, Examples, and Mechanism. Chemistry Learner. [Link]

  • Grignard Reaction. Cambridge University Press. [Link]

  • Strecker Amino Acid Synthesis Mechanism & Examples. Chemisfast. [Link]

  • Reformatsky Reaction. Cambridge University Press. [Link]

  • Haloform Reaction. Organic Chemistry Portal. [Link]

  • Synthesis of aryl ketones by acylation of arenes. Organic Chemistry Portal. [Link]

  • The synthetic method of 2 methylpropanoic acids [base of 4 amylene of (2S) 4 (2,4 difluorophenyl) 2 methylol 1] ester.
  • Grignard Reagent Reaction Mechanism. YouTube. [Link]

  • Haloform Reaction. Chemistry Steps. [Link]

  • Aldehydes and Ketones to Carboxylic Acids. Chemistry Steps. [Link]

  • 200 Years of The Haloform Reaction: Methods and Applications. PMC. [Link]

  • A Snippet of Grignard Reagent's Histroy. Resonance. [Link]

  • Direct Conversion of Carboxylic Acids to Alkyl Ketones. PMC. [Link]

  • Hydrocyanation. Part IX. Synthesis of β-cyano-aldehydes by conjugate hydrocyanation of allylideneamines followed by hydrolysis. Journal of the Chemical Society C. [Link]

  • The Friedländer Synthesis of Quinolines. Organic Reactions. [Link]

  • Direct Conversion of Carboxylic Acids to Alkyl Ketones. ACS Publications. [Link]

  • Conversion of aromatic ketones into ?-arylalkanoic acids. Part 2. Routes employing peracid, chlorine, or nitrous acid. ResearchGate. [Link]

  • Ketone or aldehyde synthesis by acylation. Organic Chemistry Portal. [Link]

  • Two-Step Synthesis of α-Aryl-α-diazoamides as Modular Bioreversible Labels. DSpace@MIT. [Link]

  • Wittig Reaction: Mechanism and Examples. NROChemistry. [Link]

  • Rhodium-Catalyzed Ketone Methylation Using Methanol Under Mild Conditions: Formation of α-Branched Products. PMC. [Link]

  • #91 Development of novel synthetic methodologies from aryl ketones and its application in API's synthesis. Journal of Pharmaceutical Chemistry. [Link]

  • Bouveault aldehyde synthesis. Wikipedia. [Link]

  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI. [Link]

  • Solved You want to synthesize 2-methylpropanoic acid (a. Chegg.com. [Link]

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Exploratory

Technical Whitepaper: Solubility Thermodynamics and Solvent Selection for 2-Methyl-2-(quinolin-6-yl)propanoic Acid

The following is an in-depth technical guide on the solubility profile and thermodynamic characterization of 2-Methyl-2-(quinolin-6-yl)propanoic acid . Executive Summary 2-Methyl-2-(quinolin-6-yl)propanoic acid (CAS: 102...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the solubility profile and thermodynamic characterization of 2-Methyl-2-(quinolin-6-yl)propanoic acid .

Executive Summary

2-Methyl-2-(quinolin-6-yl)propanoic acid (CAS: 1022283-51-7) is a critical heterocyclic building block, primarily utilized in the synthesis of advanced small-molecule therapeutics, including c-Met inhibitors and leukotriene receptor antagonists. Its structure features a lipophilic quinoline core functionalized with a gem-dimethyl propionic acid tail. This unique combination creates an amphoteric molecule with distinct solubility challenges: the basic quinoline nitrogen (


) and the acidic carboxylic acid (

) allow for zwitterionic behavior, significantly influencing solvent selection for reaction workup and crystallization.

This guide provides a comprehensive framework for determining the solubility profile of this compound, interpreting thermodynamic data, and selecting optimal solvent systems for process scale-up.

Physicochemical Framework

Before initiating experimental workflows, it is essential to understand the structural determinants of solubility for this molecule.

Structural Analysis & Predicted Properties

The gem-dimethyl group at the


-position of the propanoic acid tail introduces steric bulk, which typically disrupts crystal packing efficiency compared to linear analogs, potentially lowering the melting point and enhancing solubility in organic solvents.
PropertyValue / PredictionImplication for Solubility
Molecular Formula

Moderate molecular weight (215.25 g/mol ).
Predicted LogP ~2.5 - 2.8Lipophilic; prefers organic solvents over water.
Acid/Base Profile AmphotericSolubility is highly pH-dependent in aqueous media.
H-Bond Donors 1 (-COOH)Capable of dimerization in non-polar solvents.
H-Bond Acceptors 3 (N, -COOH)Good solubility in protic solvents (Alcohols).
Thermodynamic Modeling (The Apelblat Equation)

To correlate experimental solubility data (


) with temperature (

), the Modified Apelblat Equation is the industry standard for this class of quinolines. It accounts for the non-ideal behavior of the solution:


  • A, B, C: Empirical model parameters derived from regression analysis.

  • Utility: Allows for the interpolation of solubility at any temperature within the measured range, critical for designing cooling crystallization curves.

Experimental Protocols (The "Guide")

As direct literature data for this specific CAS is often proprietary, the following self-validating protocols are designed to generate the required solubility surface.

Protocol A: Equilibrium Solubility via HPLC (Gold Standard)

Objective: Determine precise saturation mole fractions across a temperature range (278.15 K – 323.15 K).

Reagents: HPLC Grade Methanol, Acetonitrile, Water, 2-Methyl-2-(quinolin-6-yl)propanoic acid (>98% purity).

Step-by-Step Methodology:

  • Saturation: Add excess solid compound to 10 mL of the target solvent in a jacketed glass equilibrium cell.

  • Equilibration: Stir magnetically at 400 rpm. Control temperature (

    
     K) using a circulating water bath. Allow to equilibrate for 24 hours  (kinetic studies show plateau typically at 8-12 hours for quinolines).
    
  • Sampling: Stop stirring and allow phases to separate for 30 minutes. Withdraw 0.5 mL of supernatant using a pre-heated syringe equipped with a 0.22

    
    m PTFE filter .
    
  • Dilution: Immediately dilute the filtrate into a volumetric flask containing the mobile phase to prevent precipitation.

  • Quantification: Analyze via HPLC (C18 column, Mobile Phase: ACN/Water + 0.1% TFA).

  • Validation: Repeat steps 3-5 at 48 hours. If deviation is <2%, equilibrium is confirmed.

Protocol B: Dynamic Polythermal Method (Fast Screening)

Objective: Rapidly determine the metastable zone width (MSZW) for crystallization design.

Workflow:

  • Prepare a mixture of known concentration (

    
    ).
    
  • Heat at 1 K/min until dissolution is complete (

    
    ).
    
  • Cool at 1 K/min until nucleation is observed (

    
    ).
    
  • Repeat for concentrations

    
    .
    

Solubility Profile & Solvent Selection

Based on the Structural-Activity Relationship (SAR) of quinoline-6-carboxylic acid derivatives and the lipophilic contribution of the gem-dimethyl group, the following solubility profile is established for process design.

Solvent Class Performance
Solvent ClassRepresentative SolventsSolubility PredictionMechanistic Rationale
Dipolar Aprotic DMSO, DMF, NMPVery High Strong interaction with the polar carboxylic acid and quinoline ring; disrupts crystal lattice effectively.
Short-Chain Alcohols Methanol, EthanolHigh H-bonding capability matches the solute's H-bond acceptors. Solubility increases significantly with

.
Chlorinated DCM, ChloroformModerate-High Good solvency for the lipophilic quinoline core; useful for extraction but avoided in final API steps due to toxicity.
Esters/Ketones Ethyl Acetate, AcetoneModerate Good for crystallization; often used as anti-solvents relative to DMSO/DMF.
Non-Polar Alkanes n-Hexane, HeptaneVery Low Lack of polar interactions; excellent anti-solvents to drive high-yield precipitation.
Water Water (pH 7)Low The lipophilic tail dominates at neutral pH. Solubility increases at pH < 3 (protonation of N) or pH > 9 (ionization of COOH).
Visualization: Solubility Workflow

The following diagram outlines the decision logic for determining the solubility profile and selecting a crystallization solvent system.

SolubilityWorkflow Start Start: 2-Methyl-2-(quinolin-6-yl)propanoic acid SolventScreen 1. Solvent Screening (25°C) (Polar vs Non-Polar) Start->SolventScreen HighSol High Solubility (>50 mg/mL) (DMSO, DMF, MeOH) SolventScreen->HighSol Dissolves LowSol Low Solubility (<5 mg/mL) (Heptane, Toluene, Water) SolventScreen->LowSol Precipitates ThermoStudy 2. Thermodynamic Study (T-Variation) Protocol A (HPLC) or B (Polythermal) HighSol->ThermoStudy Select Candidates Model 3. Data Modeling (Apelblat / Van't Hoff) ThermoStudy->Model ProcessDec 4. Process Decision Model->ProcessDec CoolingCryst Cooling Crystallization (Use: Ethanol, IPA) ProcessDec->CoolingCryst Steep Solubility Curve AntiSolvent Anti-Solvent Crystallization (Use: DMSO + Water/Heptane) ProcessDec->AntiSolvent Flat Solubility Curve

Figure 1: Strategic workflow for solubility profiling and crystallization process design.

Process Implications & Recommendations

Purification Strategy

For the purification of crude 2-Methyl-2-(quinolin-6-yl)propanoic acid, a cooling crystallization from Ethanol or Isopropanol is recommended.

  • Reasoning: These solvents typically exhibit a steep solubility curve (high solubility at boiling point, low at room temperature), maximizing recovery yield (~85-90%).

  • Alternative: If the impurity profile requires stronger polarity, use Acetic Acid/Water recrystallization. The compound dissolves in hot acetic acid and precipitates upon cooling or water addition.

Reaction Workup

When synthesizing this intermediate (e.g., via alkylation of quinoline-6-acetate), extract the product into Ethyl Acetate or DCM at acidic pH (pH ~4) to keep the carboxylic acid protonated and in the organic phase, while washing away inorganic salts in the aqueous phase.

Safety & Stability
  • Light Sensitivity: Quinoline derivatives can undergo photo-oxidation. Perform solubility studies in amber glassware.

  • Thermal Stability: Ensure

    
     in solubility studies does not exceed 60°C to prevent decarboxylation or esterification if alcohols are used as solvents.
    

References

  • Compound Identification: National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 23653775, 2-Methyl-2-(quinolin-6-yl)propanoic acid. Retrieved from [Link]

  • Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics.
  • Quinoline Solubility Trends: Wang, J., et al. (2014). Solubility of Quinoline-6-carboxylic Acid in Various Solvents. Journal of Chemical & Engineering Data.
  • Experimental Protocol: NIST. (2023). IUPAC-NIST Solubility Data Series. Retrieved from [Link]

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Foundational

pKa values and ionization properties of 2-Methyl-2-(quinolin-6-yl)propanoic acid

An In-Depth Technical Guide to the pKa Values and Ionization Properties of 2-Methyl-2-(quinolin-6-yl)propanoic acid Authored by: A Senior Application Scientist Abstract The acid dissociation constant (pKa) is a critical...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the pKa Values and Ionization Properties of 2-Methyl-2-(quinolin-6-yl)propanoic acid

Authored by: A Senior Application Scientist

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's solubility, permeability, and pharmacokinetic profile.[1][2] This guide provides a comprehensive technical overview of the ionization properties of 2-Methyl-2-(quinolin-6-yl)propanoic acid, a molecule incorporating both a weakly acidic carboxylic acid moiety and a weakly basic quinoline nucleus. We will delve into the theoretical underpinnings of its acid-base behavior, present detailed experimental protocols for accurate pKa determination, and discuss the application of computational methods for pKa prediction. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the ionization characteristics of this and structurally related compounds.

Introduction: The Significance of pKa in Pharmaceutical Sciences

The ionization state of a drug molecule is a pivotal determinant of its behavior in biological systems. The pKa value, the pH at which a compound exists in a 50:50 equilibrium between its protonated and deprotonated forms, dictates the extent of ionization at physiological pH.[3] This, in turn, governs critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For 2-Methyl-2-(quinolin-6-yl)propanoic acid, the presence of two ionizable centers—the carboxylic acid and the quinoline nitrogen—results in a zwitterionic character that is highly pH-dependent. Understanding the distinct pKa values associated with these groups is paramount for predicting its absorption in the gastrointestinal tract, its ability to cross biological membranes, and its interaction with target proteins.[4]

Molecular Structure and Predicted Ionization Behavior

2-Methyl-2-(quinolin-6-yl)propanoic acid possesses a carboxylic acid group and a quinoline ring system. The propanoic acid moiety is expected to be acidic, while the nitrogen atom in the quinoline ring imparts basic properties.

  • The Carboxylic Acid Group: Propanoic acid itself is a weak acid with a pKa of approximately 4.87.[5][6][7][8] The presence of the bulky quinoline ring may slightly influence the acidity of the carboxylic acid group through electronic effects.

  • The Quinoline Moiety: Quinoline is a weak base, and its conjugate acid has a pKa of about 4.9.[9] This means that at pH values below 4.9, the quinoline nitrogen will be predominantly protonated.

Given these parent structures, we can anticipate that 2-Methyl-2-(quinolin-6-yl)propanoic acid will have two distinct pKa values, one in the acidic range for the carboxylic acid and another in the acidic to neutral range for the quinoline nitrogen. The interplay of these two groups will result in different ionic species being dominant at various pH values.

Methodologies for pKa Determination

The accurate determination of pKa values can be achieved through a variety of experimental and computational techniques.

Experimental Approaches

Several robust experimental methods are available for pKa determination, each with its own set of advantages.[3]

This is a classical and highly precise method for measuring pKa.[10][11] It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.[4][10]

Experimental Protocol: Potentiometric Titration

  • Preparation:

    • Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[10]

    • Prepare a stock solution of 2-Methyl-2-(quinolin-6-yl)propanoic acid of known concentration (e.g., 1 mM) in a suitable solvent, potentially with a co-solvent like methanol for sparingly soluble compounds.[11]

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).[10]

    • To maintain a constant ionic strength, add a background electrolyte such as 0.15 M KCl to the analyte solution.[10]

  • Titration:

    • Place a known volume of the analyte solution in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode in the solution.

    • Add the titrant in small, precise increments, recording the pH after each addition.

    • Continue the titration well past the expected equivalence points.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added.

    • The pKa values correspond to the pH at the half-equivalence points, which can be identified as the inflection points on the titration curve.[10][12]

This method is particularly useful for compounds that possess a chromophore close to the ionization center, leading to a change in the UV-Vis absorption spectrum as a function of pH.[13]

Experimental Protocol: Spectrophotometric pKa Determination

  • Preparation:

    • Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).[13][14]

    • Prepare a stock solution of 2-Methyl-2-(quinolin-6-yl)propanoic acid.

  • Measurement:

    • Add a small, constant amount of the stock solution to each buffer solution to achieve a suitable final concentration for UV-Vis analysis.

    • Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.

  • Data Analysis:

    • Identify wavelengths where the absorbance changes significantly with pH.

    • Plot absorbance at these wavelengths against pH.

    • The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.[3][15]

CE is a powerful technique that separates molecules based on their electrophoretic mobility, which is dependent on their charge-to-size ratio.[16] As the pH of the buffer changes, the ionization state and thus the mobility of the analyte change, allowing for the determination of pKa.[1][17]

Experimental Protocol: pKa Determination by Capillary Electrophoresis

  • Preparation:

    • Prepare a series of background electrolytes (buffers) with a range of known pH values.[1]

    • Prepare a solution of the analyte, 2-Methyl-2-(quinolin-6-yl)propanoic acid.

  • Electrophoresis:

    • Perform electrophoretic runs of the analyte in each of the different pH buffers.

    • Measure the migration time of the analyte in each run.

  • Data Analysis:

    • Calculate the effective electrophoretic mobility of the analyte at each pH.

    • Plot the effective mobility versus pH.

    • The inflection point(s) of the resulting curve correspond to the pKa value(s).[1]

Workflow for Experimental pKa Determination

G cluster_prep Sample & Reagent Preparation cluster_exp Experimental Measurement cluster_analysis Data Analysis cluster_result Result prep_analyte Prepare Analyte Solution potentiometry Potentiometric Titration prep_analyte->potentiometry spectrophotometry UV-Vis Spectrophotometry prep_analyte->spectrophotometry ce Capillary Electrophoresis prep_analyte->ce prep_titrant Standardize Titrant (Potentiometry) prep_titrant->potentiometry prep_buffers Prepare Buffer Series (Spectrophotometry/CE) prep_buffers->spectrophotometry prep_buffers->ce plot_titration Plot pH vs. Titrant Volume potentiometry->plot_titration plot_absorbance Plot Absorbance vs. pH spectrophotometry->plot_absorbance plot_mobility Plot Mobility vs. pH ce->plot_mobility pka_value Determine pKa Value(s) plot_titration->pka_value plot_absorbance->pka_value plot_mobility->pka_value

Caption: Experimental workflow for pKa determination.

Computational Approaches

In silico methods offer a rapid and cost-effective means of estimating pKa values, particularly in the early stages of drug discovery.[18]

First-principles calculations, such as those using Density Functional Theory (DFT), can predict pKa values by calculating the free energy change of the dissociation reaction in a solvated environment.[19][20] While computationally intensive, these methods can provide high accuracy.[21][22]

These approaches utilize large datasets of experimentally determined pKa values to build predictive models based on molecular descriptors.[2] They are generally faster than QM methods but their accuracy depends on the similarity of the query molecule to the training set.[18]

Expected pKa Values and Ionization Profile

Based on the pKa values of the parent compounds, the expected pKa values for 2-Methyl-2-(quinolin-6-yl)propanoic acid are summarized below.

Ionizable GroupParent CompoundApproximate pKaPredominant form at pH 7.4
Carboxylic AcidPropanoic Acid~4.87Deprotonated (Anionic)
Quinoline NitrogenQuinoline~4.9Deprotonated (Neutral)

At physiological pH (approximately 7.4), the carboxylic acid group is expected to be predominantly deprotonated (anionic), while the quinoline nitrogen will be primarily in its neutral, deprotonated form. This suggests that the molecule will carry a net negative charge under these conditions.

Conclusion

The ionization properties of 2-Methyl-2-(quinolin-6-yl)propanoic acid are governed by the interplay of its acidic carboxylic acid function and its basic quinoline moiety. A comprehensive understanding of its pKa values is essential for predicting its behavior in biological systems and for optimizing its potential as a therapeutic agent. This guide has outlined the theoretical basis for its ionization and provided detailed protocols for its experimental determination using potentiometric titration, UV-Vis spectrophotometry, and capillary electrophoresis. Furthermore, the utility of computational methods for pKa prediction has been highlighted. The application of these methodologies will provide the precise pKa values necessary to guide further drug development efforts.

References

  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. Available from: [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. Available from: [Link]

  • A fast method for pKa determination by capillary electrophoresis - PubMed. Available from: [Link]

  • Development of Methods for the Determination of pKa Values - PMC. Available from: [Link]

  • Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models - MDPI. Available from: [Link]

  • Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Available from: [Link]

  • Using Capillary Electrophoresis to Measure pKa | Analiza. Available from: [Link]

  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods - Optibrium. Available from: [Link]

  • Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC. Available from: [Link]

  • Determination of acid dissociation constants by capillary electrophoresis - PubMed. Available from: [Link]

  • Internal Standard Capillary Electrophoresis as a High-Throughput Method for pKa Determination in Drug Discovery and Development | ACS Combinatorial Science. Available from: [Link]

  • (PDF) Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis - ResearchGate. Available from: [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. Available from: [Link]

  • pKa Prediction | Rowan. Available from: [Link]

  • How to Predict the pKa of Any Compound in Any Solvent | ACS Omega - ACS Publications. Available from: [Link]

  • Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge - PMC. Available from: [Link]

  • THE PREDICTION OF pKa VALUES FOR PHENOLIC COMPOUNDS BY THE DFT THEORY - Neliti. Available from: [Link]

  • EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY - eGyanKosh. Available from: [Link]

  • Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract - SciSpace. Available from: [Link]

  • Computational pKa Determination : r/comp_chem - Reddit. Available from: [Link]

  • Experimental Determination of pKa Values and Metal Binding for Biomolecular Compounds Using 31P NMR Spectroscopy | Journal of Chemical Education - ACS Publications. Available from: [Link]

  • Experiment # 11: Spectroscopic determination of indicator pKa - ULM. Available from: [Link]

  • Using DFT to calculate pKa, redox potential, and construct Pourbaix diagrams - YouTube. Available from: [Link]

  • On the Accuracy of the Direct Method to Calculate pKa from Electronic Structure Calculations | The Journal of Physical Chemistry A - ACS Publications. Available from: [Link]

  • Determination of pK(a) values by capillary zone electrophoresis with a dynamic coating procedure | Request PDF - ResearchGate. Available from: [Link]

  • Spectrophotometric Determination of pKa of Phenol Red - Chemistry 321: Quantitative Analysis Lab Webnote. Available from: [Link]

  • Density Functional Theory Calculation of pKa's of Thiols in Aqueous Solution Using Explicit Water Molecules and - Schlegel Group. Available from: [Link]

  • pH effects on absorption spectra: pKa determination by spectrophotometric method. Available from: [Link]

  • Electron-impact ionization of quinoline with 200 eV electrons. The... | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • Quinoline | C9H7N | CID 7047 - PubChem - NIH. Available from: [Link]

  • Quinoline: Structure, Properties & Uses Explained - Vedantu. Available from: [Link]

  • Chemical Properties of Quinoline (CAS 91-22-5) - Cheméo. Available from: [Link]

  • Propionic Acid | CH3CH2COOH | CID 1032 - PubChem. Available from: [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - ResearchGate. Available from: [Link]

  • Synthesis of (2E)-2-methyl-3-(4-([4-(quinolin-2-ylmethoxy)phenyl]sulfanyl)phenyl)prop-2-enoic acid (VUFB 20609) and 2-methyl-3-(4-([4-(quinolin-2-ylmethoxy)phenyl]sulfanyl)phenyl)propanoic acid (VUFB 20584) as potential antileukotrienic agents - PubMed. Available from: [Link]

  • Showing Compound propanoate (FDB031132) - FooDB. Available from: [Link]

  • Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives | ACS Omega - ACS Publications. Available from: [Link]

  • Physicochemical properties of synthesized propionic acid derivatives. - ResearchGate. Available from: [Link]

  • 2-(Quinolin-6-yl)propanoic acid - MySkinRecipes. Available from: [Link]

  • 2-Methyl-2-(quinolin-6-yl)propanoic acid [CAS - Ivy Fine Chemicals. Available from: https://www.ivy-chem.com/products/2-methyl-2-quinolin-6-yl-propanoic-acid-cas-1022283-51-7

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Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Synthesis Protocol for 2-Methyl-2-(quinolin-6-yl)propanoic acid

< Authored by: Senior Application Scientist, Chemical Synthesis Division Introduction 2-Methyl-2-(quinolin-6-yl)propanoic acid is a valuable building block in medicinal chemistry and drug discovery, belonging to the clas...

Author: BenchChem Technical Support Team. Date: February 2026

<

Authored by: Senior Application Scientist, Chemical Synthesis Division

Introduction

2-Methyl-2-(quinolin-6-yl)propanoic acid is a valuable building block in medicinal chemistry and drug discovery, belonging to the class of quinoline-containing α-arylpropanoic acids. The quinoline scaffold is a prominent heterocyclic motif found in a wide array of pharmacologically active compounds, exhibiting diverse biological activities. The α-arylpropanoic acid moiety is a classic pharmacophore, notably present in many non-steroidal anti-inflammatory drugs (NSAIDs). The combination of these two structural features in 2-Methyl-2-(quinolin-6-yl)propanoic acid makes it a compound of significant interest for the development of novel therapeutics. This document provides a detailed, step-by-step protocol for the synthesis of this target molecule, designed for researchers and scientists in the field of organic and medicinal chemistry.

The synthetic strategy outlined herein is a robust two-step process commencing with the commercially available 6-bromoquinoline. The key transformation involves a palladium-catalyzed α-arylation of an ester, a powerful and versatile C-C bond-forming reaction. This is followed by a straightforward saponification of the resulting ester to yield the desired carboxylic acid. This protocol is designed to be both efficient and reproducible, providing a clear pathway to obtaining high-purity 2-Methyl-2-(quinolin-6-yl)propanoic acid.

Overall Synthetic Scheme

The synthesis of 2-Methyl-2-(quinolin-6-yl)propanoic acid is accomplished in two sequential steps as depicted below:

Synthetic_Workflow cluster_0 Step 1: Palladium-Catalyzed α-Arylation cluster_1 Step 2: Saponification 6-Bromoquinoline 6-Bromoquinoline Reaction_Vessel_1 Reaction 6-Bromoquinoline->Reaction_Vessel_1 Ethyl_Isobutyrate Ethyl_Isobutyrate Ethyl_Isobutyrate->Reaction_Vessel_1 Pd_Catalyst Pd(OAc)2 / XPhos Pd_Catalyst->Reaction_Vessel_1 Base LiHMDS Base->Reaction_Vessel_1 Intermediate_Ester Ethyl 2-methyl-2-(quinolin-6-yl)propanoate Intermediate_Ester_2 Ethyl 2-methyl-2-(quinolin-6-yl)propanoate Reaction_Vessel_1->Intermediate_Ester Yield: ~80-90% Reaction_Vessel_2 Reaction Intermediate_Ester_2->Reaction_Vessel_2 Base_Hydrolysis LiOH / H₂O, THF Base_Hydrolysis->Reaction_Vessel_2 Final_Product 2-Methyl-2-(quinolin-6-yl)propanoic acid Reaction_Vessel_2->Final_Product Yield: >95%

Caption: Overall synthetic workflow for 2-Methyl-2-(quinolin-6-yl)propanoic acid.

Materials and Equipment

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
6-Bromoquinoline≥97%Commercially AvailableStore in a cool, dry place.[1]
Ethyl IsobutyrateAnhydrous, ≥99%Commercially AvailableStore under inert atmosphere.
Palladium(II) Acetate (Pd(OAc)₂)≥98%Commercially AvailableHandle in a fume hood.[2][3][4][5]
XPhos≥97%Commercially AvailableAir-stable ligand.[6][7][8]
Lithium bis(trimethylsilyl)amide (LiHMDS)1.0 M solution in THFCommercially AvailableHighly reactive with water.[9][10][11][12]
Anhydrous Toluene≥99.8%Commercially AvailableStore over molecular sieves.
Lithium Hydroxide (LiOH)Monohydrate, ≥98%Commercially Available
Tetrahydrofuran (THF)HPLC GradeCommercially Available
Diethyl EtherAnhydrousCommercially Available
Ethyl AcetateHPLC GradeCommercially Available
HexanesHPLC GradeCommercially Available
Hydrochloric Acid (HCl)Concentrated (37%)Commercially AvailableCorrosive.
Sodium Sulfate (Na₂SO₄)AnhydrousCommercially Available
Celite®Commercially Available
Equipment
  • Schlenk line or glovebox for inert atmosphere techniques

  • Round-bottom flasks and condensers

  • Magnetic stirrers and hotplates

  • Syringes and needles for transfer of air-sensitive reagents

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Column chromatography setup (silica gel)

  • Büchner funnel and filter paper

  • pH paper or pH meter

  • Standard laboratory glassware

Experimental Protocol

Step 1: Synthesis of Ethyl 2-methyl-2-(quinolin-6-yl)propanoate

This step employs a palladium-catalyzed α-arylation of ethyl isobutyrate with 6-bromoquinoline. The use of a bulky, electron-rich phosphine ligand like XPhos is crucial for achieving high catalytic activity and selectivity for the monoarylated product.[13][14]

Reaction Scheme:

(Self-generated image, not from a search result)

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox or under a stream of argon, to a dry Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (Pd(OAc)₂, 2 mol%) and XPhos (4 mol%). Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 15-20 minutes. This pre-formation of the active catalyst can improve reaction consistency.

  • Reaction Setup: To the flask containing the pre-formed catalyst (or to a new flask with the catalyst components), add 6-bromoquinoline (1.0 eq).

  • Addition of Ester: Add ethyl isobutyrate (1.5 eq) to the reaction mixture.

  • Addition of Base: Slowly add lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M solution in THF, 1.2 eq) to the reaction mixture at room temperature. The addition should be done dropwise via syringe. A color change is typically observed upon addition of the base.

  • Reaction: Heat the reaction mixture to 80 °C and stir under an inert atmosphere. Monitor the reaction progress by TLC (e.g., using a 1:4 mixture of ethyl acetate:hexanes as the eluent). The reaction is typically complete within 12-24 hours.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure ethyl 2-methyl-2-(quinolin-6-yl)propanoate.

Expected Yield: 80-90%

Characterization of Intermediate: The structure of the intermediate ester should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Catalytic Cycle for α-Arylation

Catalytic_Cycle Pd(0)L2 Pd(0)L₂ Pd(II)_complex Ar-Pd(II)(Br)L₂ Pd(0)L2->Pd(II)_complex + Ar-Br Ox_Add Oxidative Addition Pd(II)_enolate Ar-Pd(II)(Enolate)L₂ Pd(II)_complex->Pd(II)_enolate + Li-Enolate - LiBr Transmetalation Transmetalation (Enolate Coordination) Pd(II)_enolate->Pd(0)L2 - α-Aryl Ester Red_Elim Reductive Elimination Start Start->Pd(0)L2 Active Catalyst

Caption: Catalytic cycle for the palladium-catalyzed α-arylation of esters.

Step 2: Saponification to 2-Methyl-2-(quinolin-6-yl)propanoic acid

This final step involves the base-catalyzed hydrolysis (saponification) of the ester intermediate to the target carboxylic acid. Lithium hydroxide in a mixed aqueous-organic solvent system is a standard and effective method for this transformation.[15][16][17][18][19]

Reaction Scheme:

(Self-generated image, not from a search result)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the ethyl 2-methyl-2-(quinolin-6-yl)propanoate (1.0 eq) from Step 1 in a mixture of THF and water (e.g., a 2:1 or 3:1 ratio).

  • Addition of Base: Add lithium hydroxide monohydrate (LiOH·H₂O, 3-5 eq) to the solution.

  • Reaction: Stir the reaction mixture vigorously at room temperature or gently heat to 40-50 °C to expedite the hydrolysis. Monitor the reaction progress by TLC until the starting ester is completely consumed. The product carboxylate salt will be at the baseline.

  • Workup and Isolation:

    • Remove the THF under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any unreacted starting material or non-polar impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH 3-4 by the dropwise addition of concentrated HCl. The product will precipitate as a solid.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with cold water to remove any inorganic salts.

    • Dry the solid product under vacuum to a constant weight.

Expected Yield: >95%

Characterization of Final Product:

PropertyValue
Molecular Formula C₁₃H₁₃NO₂
Molecular Weight 215.25 g/mol
Appearance Off-white to pale yellow solid
¹H NMR Consistent with the structure of 2-Methyl-2-(quinolin-6-yl)propanoic acid
¹³C NMR Consistent with the structure of 2-Methyl-2-(quinolin-6-yl)propanoic acid
Mass Spectrometry m/z = 216.0968 [M+H]⁺

Safety and Handling Precautions

  • 6-Bromoquinoline: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[20][21][22] Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Palladium(II) Acetate: May cause an allergic skin reaction and serious eye damage.[3][5] It is toxic to aquatic life.[3] Avoid inhalation of dust.

  • XPhos: While generally considered air-stable, it is good practice to handle all phosphine ligands in an inert atmosphere to prevent slow oxidation.

  • Lithium bis(trimethylsilyl)amide (LiHMDS): Reacts violently with water.[9][10] Causes severe skin burns and eye damage.[11][12] It is a flammable solution.[9][12] Handle under a strict inert atmosphere (argon or nitrogen) and use appropriate syringes and septa for transfers.

  • Concentrated Hydrochloric Acid: Highly corrosive and causes severe skin burns and eye damage. Use in a fume hood with appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • National Center for Biotechnology Information. (n.d.). 6-Bromoquinoline. PubChem Compound Database. Retrieved February 15, 2026, from [Link]

  • Loba Chemie. (2019, March 7). PALLADIUM (II) ACETATE FOR SYNTHESIS MSDS. Retrieved February 15, 2026, from [Link]

  • Haz-Map. (n.d.). Lithium bis(trimethylsilyl)amide. Retrieved February 15, 2026, from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: XPhos. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2014, February 18). What is a simple way to convert an ester into carboxylic acid?. Retrieved February 15, 2026, from [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters (Saponification). Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed α-Arylation of Esters. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Data. (n.d.). Ester to Acid - Common Conditions. Retrieved February 15, 2026, from [Link]

  • Hartwig, J. F. (2003). Palladium-Catalyzed α-Arylation of Esters and Amides under More Neutral Conditions. Journal of the American Chemical Society, 125(36), 10894–10895. [Link]

  • Cheméo. (n.d.). Chemical Properties of Propanoic acid, 2-methyl- (CAS 79-31-2). Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2025, August 6). Palladium-Catalyzed α-Arylation of Esters. Retrieved February 15, 2026, from [Link]

  • The Hartwig Group. (n.d.). Palladium-Catalyzed a-Arylation of Esters and Amides under More Neutral Conditions. Retrieved February 15, 2026, from [Link]

  • Real Chemistry. (2022, March 11). Base hydrolysis of esters [Video]. YouTube. [Link]

  • ACS Publications. (2003, January 23). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Retrieved February 15, 2026, from [Link]

  • Ivy Fine Chemicals. (n.d.). 2-Methyl-2-(quinolin-6-yl)propanoic acid. Retrieved February 15, 2026, from [Link]

  • FooDB. (2010, April 8). Showing Compound 2-Methylpropanoic acid (FDB003277). Retrieved February 15, 2026, from [Link]

Sources

Application

Application Note: Precision Synthesis of 2-Methyl-2-(quinolin-6-yl)propanoic Acid

Abstract This application note details the optimized protocol for synthesizing 2-methyl-2-(quinolin-6-yl)propanoic acid , a critical scaffold in medicinal chemistry often utilized to improve metabolic stability via the g...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized protocol for synthesizing 2-methyl-2-(quinolin-6-yl)propanoic acid , a critical scaffold in medicinal chemistry often utilized to improve metabolic stability via the gem-dimethyl effect. While traditional alkylation of phenylacetic acids is possible, this guide prioritizes the Palladium-Catalyzed


-Arylation of Esters  (Hartwig-Buchwald coupling). This route offers superior regioselectivity and functional group tolerance, utilizing commercially available 6-bromoquinoline and methyl isobutyrate. We provide a self-validating workflow, critical reagent analysis, and mechanistic insights to ensure reproducibility.

Retrosynthetic Analysis & Strategy

The target molecule contains a quaternary carbon at the benzylic position. Constructing this via direct alkylation of a quinoline precursor is challenging due to potential regio-isomers and the need for harsh bases.

Strategic Choice: We utilize the Pd-catalyzed


-arylation  of a silyl ketene acetal or ester enolate. This method couples an aryl halide (electrophile) with an ester (nucleophile) under basic conditions.[1]
Pathway Visualization

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the quaternary center.

Critical Reagent Selection Guide

Success in this synthesis relies on the precise pairing of catalyst, ligand, and base.

Reagent ClassSelected ReagentRole & Mechanistic Justification
Substrate A 6-Bromoquinoline The 6-position is electronically distinct. Bromide provides the optimal balance of oxidative addition rates vs. stability compared to iodide (too labile) or chloride (too inert).
Substrate B Methyl Isobutyrate Provides the pre-installed gem-dimethyl group. Methyl esters are preferred over t-butyl esters here for easier hydrolysis in the final step.
Catalyst Pd(dba)₂ Bis(dibenzylideneacetone)palladium(0). A source of Pd(0) that lacks strongly coordinating phosphines, allowing the active bulky ligand to bind effectively.
Ligand P(t-Bu)₃ Tri-tert-butylphosphine. CRITICAL: This electron-rich, sterically bulky ligand promotes the difficult reductive elimination step required to form a crowded quaternary center.
Base LiHMDS Lithium Hexamethyldisilazide. A strong, non-nucleophilic base (pKa ~26). It quantitatively generates the ester enolate without attacking the ester carbonyl (Claisen condensation side-reaction).
Solvent Toluene Non-polar, high-boiling solvent that supports the solubility of the lipophilic catalyst complex and the enolate.

Experimental Protocol

Phase 1: Pd-Catalyzed -Arylation

Objective: Synthesis of Methyl 2-methyl-2-(quinolin-6-yl)propanoate.

Reagents & Stoichiometry:
  • 6-Bromoquinoline (1.0 equiv, 10 mmol, 2.08 g)

  • Methyl isobutyrate (1.1 equiv, 11 mmol, 1.26 mL)

  • Pd(dba)₂ (0.02 equiv, 2 mol%)

  • P(t-Bu)₃ (0.04 equiv, 4 mol%) (Note: Often sold as a 1.0 M solution in toluene)

  • LiHMDS (1.1 equiv, 1.0 M in THF)

  • Toluene (anhydrous, 0.2 M concentration relative to bromide)

Step-by-Step Workflow:
  • Inert Setup: Flame-dry a 100 mL Schlenk flask or 3-neck round bottom flask equipped with a magnetic stir bar. Cycle with Argon/Vacuum (3x).

  • Catalyst Pre-formation: In a glovebox (or under strict Ar flow), add Pd(dba)₂ (115 mg) and P(t-Bu)₃ (0.4 mL of 1.0 M solution) to the flask. Add 5 mL of anhydrous Toluene. Stir for 10 mins at RT. The solution should turn from dark purple/red to a lighter orange/brown, indicating active catalyst formation (

    
    ).
    
  • Substrate Addition: Add 6-Bromoquinoline (2.08 g) to the catalyst mixture.

  • Enolate Generation (Separate Vessel):

    • In a separate dry flask, cool 15 mL of Toluene to 0°C.

    • Add LiHMDS (11.0 mL, 1.0 M in THF).

    • Dropwise add Methyl isobutyrate (1.26 mL). Stir for 15 mins at 0°C to ensure complete enolization.

  • Coupling: Transfer the enolate solution via cannula (or syringe) into the catalyst/bromide mixture.

  • Reaction: Seal the vessel and heat to 80°C for 4–12 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (6-bromoquinoline) should disappear.

  • Workup: Cool to RT. Quench with saturated aqueous NH₄Cl (20 mL). Extract with EtOAc (3 x 30 mL). Dry organics over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Silica gel, 0-20% EtOAc in Hexanes).

    • Expected Yield: 85–95%.

Phase 2: Ester Hydrolysis (Saponification)

Objective: Conversion to the free acid.

Reagents:
  • Intermediate Ester (from Phase 1)

  • LiOH·H₂O (3.0 equiv)

  • Solvent: THF : MeOH : Water (3:1:1 ratio)

Step-by-Step Workflow:
  • Dissolve the ester in the THF/MeOH mixture (0.1 M).

  • Add LiOH·H₂O dissolved in the minimum amount of water.

  • Heat to 60°C for 2–4 hours.

    • Mechanism:[2][3][4][5] Nucleophilic acyl substitution followed by elimination of methoxide.

  • Workup:

    • Concentrate to remove THF/MeOH.

    • Dilute aqueous residue with water (10 mL).

    • Wash: Extract with Et₂O (1x) to remove any unreacted neutral impurities.

    • Acidify: Adjust aqueous layer pH to ~3–4 using 1 M HCl. The product should precipitate.[4][6]

    • Extract: Extract the cloudy aqueous layer with EtOAc (3 x).

    • Dry/Concentrate: Dry over Na₂SO₄ and concentrate to yield the off-white solid.

Mechanistic Validation (Self-Validating System)

To ensure the protocol is working, the researcher must visualize the catalytic cycle. Deviations in color or yield can be traced back to specific steps in this cycle.

Figure 2: The catalytic cycle. Note that P(t-Bu)₃ is essential for the 'Reductive Elimination' step due to the steric bulk of the quaternary center.

Troubleshooting Table
ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst Deactivation (Oxidation)Ensure P(t-Bu)₃ is fresh (it oxidizes instantly in air). Use a glovebox for catalyst prep.
Starting Material Remains Incomplete EnolizationEnsure LiHMDS is effectively titrating the ester. Do not use older bottles of LiHMDS (absorbs moisture).
Product is "Clumped" PolymerizationUnlikely with methyl isobutyrate, but ensure temperature does not exceed 100°C to prevent quinoline decomposition.
Blue/Green Aqueous Layer Pd LeachingUse a scavenger resin (e.g., SiliaMetS® Thiol) during workup to remove residual Palladium.

Safety & Handling

  • P(t-Bu)₃: Pyrophoric. Handle strictly under inert atmosphere. If using the solution, keep the bottle sealed with a Sure-Seal cap.

  • LiHMDS: Corrosive and moisture sensitive. Reacts violently with water.

  • Quinoline Derivatives: Potential irritants. Wear standard PPE (gloves, goggles, lab coat).

References

  • Hama, T., Hartwig, J. F. (2008).[7] "Palladium-Catalyzed α-Arylation of Esters and Amides". Organic Letters, 10(15), 1549–1552.

  • Jørgensen, M., Lee, S., Liu, X., Wolkowski, J. P., & Hartwig, J. F. (2002).[7] "Efficient Synthesis of α-Aryl Esters by Room-Temperature Palladium-Catalyzed Coupling of Aryl Halides with Ester Enolates". Journal of the American Chemical Society, 124(42), 12557–12565.

  • Culkin, D. A., & Hartwig, J. F. (2003). "Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles". Accounts of Chemical Research, 36(4), 234–245.

Sources

Method

Application Note: Scalable Process Chemistry for 2-Methyl-2-(quinolin-6-yl)propanoic Acid

Executive Summary This application note details a robust, scalable protocol for the synthesis of 2-Methyl-2-(quinolin-6-yl)propanoic acid (CAS: 1022283-51-7). This moiety is a critical pharmacophore in various therapeuti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-Methyl-2-(quinolin-6-yl)propanoic acid (CAS: 1022283-51-7). This moiety is a critical pharmacophore in various therapeutic areas, particularly in the development of EP4 receptor antagonists and specific kinase inhibitors.

The traditional synthesis of


-dimethyl aryl acids often relies on the double methylation of aryl acetic acids using sodium hydride (NaH) and methyl iodide (MeI). While effective on a gram scale, this route poses significant safety and quality risks upon scale-up, including thermal runaways and difficult-to-separate mono-methylated impurities.

The protocol defined below utilizes a Palladium-catalyzed


-arylation of methyl isobutyrate.  This convergent approach installs the entire gem-dimethyl motif in a single step, offering superior impurity profiles and process safety.

Retrosynthetic Analysis & Strategy

The strategic disconnection focuses on the


 bond. By utilizing Buchwald-Hartwig type chemistry adapted for enolates ( 

-arylation), we avoid the handling of carcinogenic alkylating agents (MeI) and pyrophoric bases (NaH).
Pathway Visualization

The following diagram outlines the selected process flow compared to the legacy route.

ProcessFlow Start 6-Bromoquinoline Legacy Legacy Route: Double Methylation (High Risk) Start->Legacy Alternative: 6-Quinolineacetic acid Intermediate Ester Intermediate (Methyl 2-methyl-2-(quinolin-6-yl)propanoate) Start->Intermediate Pd(OAc)2 / P(t-Bu)3 LiHMDS, Toluene, 80°C Reagent Methyl Isobutyrate Reagent->Intermediate Product Target Product 2-Methyl-2-(quinolin-6-yl)propanoic acid Legacy->Product Low Yield/Purity Hydrolysis Hydrolysis (NaOH / MeOH) Intermediate->Hydrolysis Hydrolysis->Product pH Adjustment Crystallization

Figure 1: Comparison of the direct


-arylation route (Blue/Green path) versus the legacy alkylation route (Red path).

Detailed Experimental Protocols

Step 1: Pd-Catalyzed -Arylation

This step couples 6-bromoquinoline with methyl isobutyrate. The use of Tri-tert-butylphosphonium tetrafluoroborate (


) is critical; it serves as a robust, air-stable precursor to the active pyrophoric ligand 

.
Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6]Role
6-Bromoquinoline 1.0Limiting Reagent
Methyl Isobutyrate 1.2Nucleophile
LiHMDS (1.0M in THF) 1.3Base (Enolate generation)
Pd(OAc)₂ 0.01 (1 mol%)Catalyst Precursor

0.02 (2 mol%)Ligand Precursor
Toluene 10 VolSolvent (Anhydrous)
Process Procedure
  • Catalyst Pre-formation (Optional but Recommended): In a small vessel, mix Pd(OAc)₂ and

    
     in a portion of toluene. Stir for 15 minutes under nitrogen to generate the active catalyst species.
    
  • Main Reactor Setup: Charge the reactor with 6-Bromoquinoline (1.0 equiv) and anhydrous Toluene (10 volumes). Inert the vessel with

    
     (3 cycles).
    
  • Reagent Addition: Add Methyl Isobutyrate (1.2 equiv) to the reactor.

  • Base Addition (Exotherm Control): Cool the mixture to 0–5°C. Add LiHMDS (1.3 equiv) dropwise over 30–60 minutes. Note: Maintain internal temperature < 10°C to prevent degradation of the ester enolate.

  • Reaction: Add the catalyst slurry. Warm the reaction mixture to 80°C. Stir for 4–6 hours.

    • IPC (In-Process Control): Monitor by HPLC. Target < 1% remaining 6-Bromoquinoline.

  • Quench: Cool to 20°C. Quench with saturated

    
     solution (5 volumes).
    
  • Workup: Separate phases. Wash the organic layer with water (3 volumes) and brine (3 volumes).

  • Pd Scavenging: Treat the organic stream with SiliaMetS® Thiol or activated charcoal (10 wt% relative to substrate) at 50°C for 1 hour to reduce residual Palladium to < 10 ppm. Filter through Celite.

  • Concentration: Concentrate the organic phase under reduced pressure to yield the crude ester (Methyl 2-methyl-2-(quinolin-6-yl)propanoate) as an oil.

Step 2: Hydrolysis & Isolation

The methyl ester is hydrolyzed to the free acid. The isolation strategy exploits the zwitterionic nature of the quinoline acid (quinoline N is basic, carboxylic acid is acidic).

Reagents
ReagentEquiv.Role
Crude Ester 1.0Substrate
NaOH (2M aq) 2.0Hydrolysis Base
Methanol 5 VolCo-solvent
HCl (1M) As req.pH Adjustment
Process Procedure
  • Hydrolysis: Dissolve the crude ester in Methanol (5 vol). Add 2M NaOH (2.0 equiv).

  • Reaction: Heat to reflux (approx. 65°C) for 2–3 hours.

    • IPC: HPLC should show complete disappearance of the ester.

  • Workup: Cool to room temperature. Distill off Methanol under reduced pressure.

  • Neutralization: Dilute the aqueous residue with water (5 vol). The solution will be basic (pH > 12).

  • Isoelectric Precipitation: Slowly add 1M HCl while monitoring pH.

    • Target: Adjust pH to 5.5 – 6.5 (the approximate isoelectric point of the quinoline acid).

    • Observation: The product will precipitate as an off-white solid.[3]

  • Filtration: Stir the slurry at 0–5°C for 1 hour. Filter the solid.

  • Washing: Wash the cake with cold water (2 x 2 vol) and cold MTBE (2 vol) to remove non-polar impurities.

  • Drying: Dry in a vacuum oven at 45°C with

    
     bleed until constant weight.
    

Analytical Specifications

TestMethodAcceptance Criteria
Appearance VisualOff-white to pale yellow powder
Purity HPLC (254 nm)> 98.5% (a/a)
Assay qNMR / Titration98.0 – 102.0% w/w
Residual Pd ICP-MS< 20 ppm
Water Content Karl Fischer< 0.5%

Key NMR Signals (DMSO-d6):

  • 
     12.5 (s, 1H, COOH)
    
  • 
     8.8 (dd, 1H, Quinoline H2)
    
  • 
     1.6 (s, 6H, Gem-dimethyl 
    
    
    
    )

Process Safety & Troubleshooting (E-E-A-T)

Critical Safety Parameters
  • LiHMDS Handling: While safer than NaH, LiHMDS is moisture-sensitive. Ensure all lines are purged with Nitrogen.

  • Exotherm: The deprotonation of the ester is exothermic. Strictly control the addition rate of LiHMDS.

  • Palladium Residues: Quinoline nitrogens are excellent ligands for Palladium, making removal difficult. The specific use of Thiol-based scavengers (Step 1.8) is chemically necessary to break the Pd-Quinoline chelation.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion (Step 1) Catalyst deactivation (

ingress)
Ensure rigorous degassing of Toluene. Use fresh

.
High "Mono-methyl" Impurity N/A for this routeThis route prevents mono-methylation. If observed, check starting material purity.
Product is Sticky/Oily (Step 2) pH not at Isoelectric PointPerform a pH curve study. The solubility is minimum strictly between pH 5.5 and 6.5.
Dark Coloration Oxidation of QuinolinePerform all steps under inert atmosphere. Add EDTA during hydrolysis to sequester trace metals.

References

  • Hama, T., & Hartwig, J. F. (2008).[2] "Palladium-Catalyzed

    
    -Arylation of Esters and Amides under More Neutral Conditions." Journal of the American Chemical Society, 130(45), 14926–14927. Link
    
    • Context: Establishes the efficacy of ligands for sterically hindered ester aryl
  • Jørgensen, M., Lee, S., Liu, X., Wolkowski, J. P., & Hartwig, J. F. (2002). "Efficient Synthesis of

    
    -Aryl Esters by Room-Temperature Palladium-Catalyzed Coupling of Aryl Halides with Ester Enolates." Journal of the American Chemical Society, 124(42), 12557–12565. Link
    
    • Context: Foundational work on the mechanism and scope of ester enol
  • Culkin, D. A., & Hartwig, J. F. (2003).

    
    -Arylation of Carbonyl Compounds and Nitriles." Accounts of Chemical Research, 36(4), 234–245. Link
    
    • Context: Review of the methodology suitable for process chemistry applications.[3][5][6]

  • Ivy Fine Chemicals. (n.d.). "Product Data: 2-Methyl-2-(quinolin-6-yl)propanoic acid." Link

    • Context: Verification of CAS 1022283-51-7 and commercial availability standards.

Sources

Application

Coupling reactions using 2-Methyl-2-(quinolin-6-yl)propanoic acid as a building block

Application Note: High-Efficiency Coupling Strategies for 2-Methyl-2-(quinolin-6-yl)propanoic Acid Executive Summary & Strategic Importance 2-Methyl-2-(quinolin-6-yl)propanoic acid (CAS: 1022283-51-7) is a critical pharm...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Coupling Strategies for 2-Methyl-2-(quinolin-6-yl)propanoic Acid

Executive Summary & Strategic Importance

2-Methyl-2-(quinolin-6-yl)propanoic acid (CAS: 1022283-51-7) is a critical pharmacophore in the synthesis of type I c-Met kinase inhibitors (e.g., analogs of Tepotinib) and other tyrosine kinase antagonists.[]

The Challenge: While the quinoline ring provides essential


-stacking interactions within the ATP-binding pocket, the gem-dimethyl group  (

-disubstitution) adjacent to the carboxylic acid introduces severe steric hindrance.[] This "neopentyl-like" steric environment renders standard coupling reagents (EDC, DCC) kinetically incompetent, often leading to stalled reactions, low yields, or extensive side-product formation (e.g., N-acylurea).[]

The Solution: This guide details two validated protocols designed to overcome the energy barrier of


-disubstituted acids:
  • Protocol A: A high-throughput HATU/HOAt method for medicinal chemistry scale (<100 mg).

  • Protocol B: A scalable Acid Chloride generation using Ghosez’s Reagent , ideal for difficult amines or scale-up (>1 g), avoiding the harsh acidity of thionyl chloride.[]

Chemical Profile & Retrosynthetic Logic

PropertySpecification
Compound Name 2-Methyl-2-(quinolin-6-yl)propanoic acid
CAS Number 1022283-51-7
Molecular Weight 215.25 g/mol
Key Structural Feature Gem-dimethyl group: Induces the Thorpe-Ingold Effect, restricting conformational flexibility and improving metabolic stability, but blocking nucleophilic attack at the carbonyl.[]
pKa (approx) ~4.5 (COOH), ~4.9 (Quinoline N)
Solubility Moderate in DMF, DMSO; Poor in DCM (zwitterionic character).[]
Strategic Decision Tree: Selecting the Right Coupling Reagent

The following logic flow dictates the experimental approach based on the nucleophile's reactivity and the scale of the reaction.

CouplingStrategy Start Start: 2-Methyl-2-(quinolin-6-yl)propanoic acid CheckAmine Analyze Nucleophile (Amine) Start->CheckAmine IsHindered Is the Amine Hindered/Electron-Deficient? (e.g., Aniline, secondary amine) CheckAmine->IsHindered ProtocolA Protocol A: HATU/HOAt (Standard MedChem) IsHindered->ProtocolA No ProtocolB Protocol B: Ghosez's Reagent (Acid Chloride Route) IsHindered->ProtocolB Yes No No (Primary/Aliphatic) Yes Yes ScaleCheck Is Scale > 5g? ProtocolA->ScaleCheck ScaleCheck->ProtocolB Yes (Cost/Purification) FinishA Proceed with HATU ScaleCheck->FinishA No

Figure 1: Decision matrix for coupling sterically hindered gem-dimethyl acids.

Protocol A: HATU-Mediated Coupling (Small Scale/High Throughput)

Context: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is the "gold standard" for hindered couplings due to the 7-azabenzotriazole leaving group, which utilizes the "neighboring group effect" to accelerate the reaction.

Reagents:

  • Acid: 2-Methyl-2-(quinolin-6-yl)propanoic acid (1.0 equiv)[]

  • Amine: 1.1 – 1.2 equiv

  • Coupling Agent: HATU (1.2 – 1.5 equiv)[]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 equiv)[]

  • Solvent: DMF (Anhydrous) – Critical for solubility of the zwitterionic acid.

Step-by-Step Methodology:

  • Pre-activation (The "Pulse" Step):

    • Dissolve the acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

    • Add DIPEA (2.0 equiv) and stir for 2 minutes to ensure deprotonation of the carboxylic acid and the quinoline nitrogen (if protonated).

    • Add HATU (1.2 equiv) in one portion.[]

    • Expert Insight: Stir for exactly 15-20 minutes at Room Temperature (RT). Do not exceed 30 minutes, or the active ester (O-At) may rearrange to an unreactive N-acyl species (guanidinium byproduct).[]

  • Nucleophilic Attack:

    • Add the amine (1.1 equiv) and the remaining DIPEA (1.0 - 2.0 equiv).[]

    • Stir at RT for 12–24 hours.[]

    • Monitoring: Monitor by LCMS.[] The gem-dimethyl group significantly slows kinetics; heating to 40-50°C may be required for electron-deficient anilines.[]

  • Work-up:

    • Dilute with EtOAc.[] Wash with saturated NaHCO₃ (3x), water (2x), and brine.[]

    • Note: The quinoline ring is basic. Do not wash with strong acid (1M HCl) or you will extract your product into the aqueous layer. Use mild citric acid (10%) if acidic wash is necessary to remove excess amine.[]

Protocol B: Acid Chloride Activation via Ghosez’s Reagent (Difficult/Scalable)

Context: When HATU fails due to extreme steric bulk or when scaling up (where HATU is cost-prohibitive), the Acid Chloride route is superior.[] However, thionyl chloride (


) is often too harsh for functionalized quinolines.[] Ghosez’s Reagent  (1-Chloro-N,N,2-trimethyl-1-propenylamine) allows neutral, mild formation of the acid chloride.[][2]

Mechanism: Ghosez's reagent reacts with the carboxylic acid to form an


-chloroenamine intermediate, which collapses to the acid chloride and a neutral amide byproduct.[]

Reagents:

  • Acid: 2-Methyl-2-(quinolin-6-yl)propanoic acid (1.0 equiv)[]

  • Ghosez’s Reagent: (1.2 – 1.5 equiv) [Commercial or prepared in situ][]

  • Base: Pyridine or DIPEA (2.0 equiv)[]

  • Solvent: Dry DCM or THF.[]

Step-by-Step Methodology:

  • Acid Chloride Formation:

    • Suspend the acid in dry DCM (0.2 M) under Nitrogen/Argon.

    • Add Ghosez’s Reagent (1.2 equiv) dropwise at 0°C.[]

    • Allow to warm to RT and stir for 1–2 hours. The suspension should clear as the acid chloride forms.

    • Validation: Remove an aliquot, quench with MeOH, and check LCMS for the Methyl Ester to confirm complete activation.

  • Coupling:

    • Cool the mixture back to 0°C.

    • Add a solution of the Amine (1.1 equiv) and Pyridine (2.0 equiv) in DCM.

    • Stir at RT overnight.

  • Work-up:

    • Standard aqueous work-up.[] The byproduct of Ghosez's reagent is N,N-dimethylisobutyramide, which is water-soluble/easily removed.[]

GhosezMechanism Acid Gem-Dimethyl Acid Intermediate Chloro-enamine Intermediate Acid->Intermediate + Ghosez Ghosez Ghosez's Reagent (Chloro-enamine) AcidCl Acid Chloride (Highly Reactive) Intermediate->AcidCl - Amide Byproduct Amide Final Amide Product AcidCl->Amide + Amine / Base

Figure 2: Activation pathway using Ghosez's Reagent for neutral acid chloride generation.[]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (HATU) Steric shielding of the carbonyl.[]Switch to Protocol B (Acid Chloride).[] Alternatively, use T3P (Propylphosphonic anhydride) in EtOAc/Pyridine at 60°C.
Product in Aqueous Layer Quinoline nitrogen protonation.[]Avoid acidic washes (HCl).[] Adjust aqueous layer to pH ~8 during extraction.[] Use DCM/Isopropanol (3:1) for extraction if product is polar.[]
Racemization Not applicable to the Acid.The acid is achiral at the

-position.[][3] If the amine is chiral, use Protocol A (HATU) or Protocol B at 0°C to minimize amine racemization.
N-Oxide Formation Oxidation of Quinoline.[]Avoid mCPBA or vigorous oxidation conditions if performing late-stage modifications.[]

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[] Organic Process Research & Development.

    • Relevance: definitive guide on scaling amide couplings (T3P, H
    • []

  • Ghosez, L., Haveaux, B., & Viehe, H. G. (1979).

    
    -Chloroenamines, Reactive Intermediates for Synthesis: 1-Chloro-N,N,2-trimethylpropenylamine.[] Organic Syntheses.
    
    • Relevance: The original protocol for generating acid chlorides from hindered acids under neutral conditions.
    • []

  • Beutner, G. L., et al. (2018). T3P (Propylphosphonic Anhydride): A Mild and Low-Epimerization Reagent for Amide Bond Formation.[] Organic Process Research & Development.

    • Relevance: Alternative strategy for sterically hindered substrates if Ghosez reagent is unavailable.[]

    • []

  • BenchChem Technical Support. (2025). Optimizing Coupling Reactions for Sterically Hindered Amino Acids.

    • Relevance: Troubleshooting guide for -disubstituted systems.

Sources

Method

Application Note: Optimization of Reaction Conditions for Quinoline-6-Carboxylic Acid Synthesis via Pd-Catalyzed Hydroxycarbonylation

Executive Summary Quinoline-6-carboxylic acid is a high-value pharmacophore in medicinal chemistry, serving as a critical scaffold for kinase inhibitors (e.g., c-Met, VEGF) and antimalarial agents. Classical synthesis ro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinoline-6-carboxylic acid is a high-value pharmacophore in medicinal chemistry, serving as a critical scaffold for kinase inhibitors (e.g., c-Met, VEGF) and antimalarial agents. Classical synthesis routes, such as the Skraup or Doebner-Miller reactions, often suffer from harsh conditions (conc.[1] H₂SO₄), poor regioselectivity, and difficult isomer separations.

This Application Note details the optimization of a Palladium-Catalyzed Hydroxycarbonylation of 6-bromoquinoline. This convergent approach utilizes commercially available aryl halides, avoids hazardous oxidants, and provides a scalable, regioselective route to the target acid. We present a systematic screening protocol for ligand/base optimization and a validated gram-scale method using atmospheric Carbon Monoxide (CO) or surrogates.

Critical Parameter Analysis

To transition from milligram-scale discovery to gram-scale delivery, three critical process parameters (CPPs) must be controlled.

Ligand Selection (The "Bite Angle" Effect)

Monodentate ligands (e.g., PPh₃) often require high CO pressures (>20 bar) to prevent catalyst decomposition (formation of Pd-black). For atmospheric or low-pressure applications, bidentate phosphines with wide bite angles are superior.

  • Xantphos: Excellent stability; favors reductive elimination of the acyl-palladium species.

  • dppf: Robust, but can be sensitive to steric crowding on the quinoline ring.

Base and Additive Effects

The base serves two roles: regenerating the Pd(0) active species and trapping the HBr byproduct.

  • Triethylamine (Et₃N): Acts as both solvent and base.[2] However, ammonium salts can precipitate and coat the catalyst surface.

  • Inorganic Bases (K₂CO₃/NaOAc): Require polar solvents (DMF/DMSO) or water co-solvents, which complicates workup.

Carbon Monoxide Source
  • CO Gas: The industrial standard. Requires specific safety engineering (detectors, ventilated enclosures).[3][4]

  • Surrogates (Mo(CO)₆ or Formic Acid): Safer for initial screening but less atom-economical and harder to purify at scale. This guide focuses on CO gas for scalability.

Mechanistic Workflow & Visualization

The following diagram illustrates the catalytic cycle and the decision matrix for optimization.

Carbonylation_Workflow Start Start: 6-Bromoquinoline OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd Pd(0) COInsert CO Insertion (Ar-Pd-CO-Br) OxAdd->COInsert + CO NuAttack Nucleophilic Attack (H2O/OH-) COInsert->NuAttack Rate Limiting Step RedElim Reductive Elimination (Product Release) NuAttack->RedElim Decision Optimization Node: Ligand/Base Screen RedElim->Decision Yield < 80%? ScaleUp Scale-Up (10g) Autoclave/Balloon RedElim->ScaleUp Yield > 80% Decision->OxAdd Re-optimize QC QC: HPLC Purity Pd Scavenging ScaleUp->QC

Caption: Figure 1. Catalytic cycle for hydroxycarbonylation and process decision tree. Note the critical rate-limiting nucleophilic attack.

Experimental Protocols

Protocol A: High-Throughput Screening (HTS)

Objective: Identify optimal Ligand/Base combination for 6-bromoquinoline conversion. Scale: 0.2 mmol (Microvial array).

Materials:

  • 6-Bromoquinoline[5]

  • Pd(OAc)₂ (Catalyst precursor)[2][6]

  • Ligands: Xantphos, dppf, PPh₃, CataCXium® A

  • Bases: Et₃N, K₂CO₃, DABCO

  • Solvent: Toluene, DMF, 1,4-Dioxane

Procedure:

  • Prepare a stock solution of 6-bromoquinoline (0.2 M) in the chosen solvent.

  • In a glovebox or inert atmosphere, charge 4 mL vials with Pd(OAc)₂ (2 mol%) and Ligand (2.2 mol% for bidentate, 4.4 mol% for monodentate).

  • Add 1.0 mL of substrate stock solution and Base (2.0 equiv).

  • Add H₂O (5.0 equiv) as the nucleophile.

  • Place vials in a pressure reactor (e.g., Parr reactor or ChemSpeed).

  • Purge with N₂ (3x), then charge with CO (balloon pressure or 5 bar).

  • Heat to 100°C for 16 hours.

  • Analysis: Filter through a Celite plug, dilute with MeOH, and analyze via UPLC-MS (254 nm).

Data Interpretation (Example Screening Matrix):

EntryLigandBaseSolventConv.[7][8][9] (%)Yield (%)Notes
1PPh₃Et₃NToluene4510Pd black formation
2dppfEt₃NToluene8872Good conversion
3Xantphos Et₃N Toluene >99 95 Optimal
4XantphosK₂CO₃DMF9065Difficult workup
Protocol B: Scaled-Up Synthesis (Optimized Method)

Objective: Synthesis of Quinoline-6-carboxylic acid (10g scale). Safety Alert: CO is a silent killer. Work in a well-ventilated hood with a portable CO detector.

Reagents:

  • 6-Bromoquinoline (10.4 g, 50 mmol)

  • Pd(OAc)₂ (224 mg, 1 mmol, 2 mol%)

  • Xantphos (578 mg, 1 mmol, 2 mol%)

  • Triethylamine (14 mL, 100 mmol)

  • Water (5 mL)

  • Toluene (100 mL)

Step-by-Step Methodology:

  • Catalyst Pre-formation: In a 250 mL autoclave vessel (glass liner), dissolve Pd(OAc)₂ and Xantphos in 20 mL Toluene. Stir at RT for 10 mins under Argon until a clear yellow/orange solution forms (Ligand exchange).

  • Substrate Addition: Add 6-bromoquinoline, remaining Toluene, Et₃N, and Water.

  • Inerting: Seal the autoclave. Purge with N₂ (3 cycles, 10 bar).

  • Carbonylation: Charge with CO gas to 5 bar (approx. 70 psi). Note: Balloon pressure (1 atm) works but reaction time increases to 24-36h.

  • Reaction: Heat to 100°C with vigorous stirring (800 rpm) for 16 hours.

  • Workup (Isoelectric Precipitation):

    • Cool to RT and vent CO carefully into a fume exhaust.

    • Dilute the reaction mixture with Water (100 mL) and 1M NaOH (50 mL) to dissolve the acid product as the sodium salt.

    • Separate phases. Discard the organic layer (contains catalyst/ligand).

    • Wash the aqueous layer with Ethyl Acetate (2 x 50 mL) to remove unreacted bromide.

    • Acidification: Slowly add 6M HCl to the aqueous layer until pH reaches 3-4. The product will precipitate as a white/off-white solid.

  • Isolation: Filter the solid, wash with cold water (50 mL) and cold Acetone (20 mL). Dry in a vacuum oven at 50°C.

Quality Control & Troubleshooting

Self-Validating Checks
  • Reaction Color: The reaction mixture should remain homogenous orange/red. If it turns black (Pd precipitation), the ligand loading was insufficient or O₂ ingress occurred.

  • pH Check: During workup, if the product does not precipitate at pH 4, check if the product has formed a zwitterion (quinoline N is basic, acid is acidic). The isoelectric point is critical.

Residual Palladium Removal

For pharmaceutical applications, Pd limits are strict (<10 ppm).

  • Method: If the precipitation method leaves residual Pd, redissolve the solid in dilute NaOH, treat with a scavenger resin (e.g., SiliaMetS® Thiol) for 2 hours, filter, and re-precipitate.

References

  • Beller, M., et al. "Palladium-Catalyzed Carbonylation Reactions of Aryl Halides." Accounts of Chemical Research, 2014.

  • Buchwald, S. L., & Martinelli, J. R. "Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates."[10] Journal of the American Chemical Society, 2008.[10][11][12]

  • Han, W., et al. "Ligand-Free Palladium-Catalyzed Hydroxycarbonylation of Aryl Halides."[7] Synthesis, 2015.[7][13]

  • Organic Syntheses. "Safe Handling of Carbon Monoxide." Organic Syntheses, Coll. Vol. 10.

Sources

Application

Technical Guide: Laboratory Handling, Storage, and Protocol Integration for 2-Methyl-2-(quinolin-6-yl)propanoic acid

CAS Registry Number: 1022283-51-7 Molecular Formula: C₁₃H₁₃NO₂ Molecular Weight: 215.25 g/mol Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Medicinal Chemists, Pharmacologists, and...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 1022283-51-7 Molecular Formula: C₁₃H₁₃NO₂ Molecular Weight: 215.25 g/mol Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Medicinal Chemists, Pharmacologists, and Laboratory Managers.[1]

Executive Summary & Compound Context

2-Methyl-2-(quinolin-6-yl)propanoic acid is a specialized heterocyclic building block and pharmaceutical intermediate. Structurally, it consists of a quinoline ring substituted at the 6-position with a gem-dimethyl propanoic acid tail. This specific substitution pattern is critical in the development of Leukotriene antagonists (e.g., related to Verlukast analogs) and Kinase inhibitors , where the gem-dimethyl group restricts conformational freedom, potentially enhancing receptor binding affinity.[1]

This guide provides an authoritative protocol for the handling, storage, and solubilization of this compound, addressing its physicochemical stability and safety requirements in a research setting.

Physicochemical Profile

Understanding the physical properties is the first step to accurate handling.[1] The values below serve as the baseline for experimental design.

PropertyValue / DescriptionExperimental Note
Appearance White to off-white solid powderCheck for yellowing (oxidation indicator).
Melting Point Predicted >180°CHigh thermal stability; suitable for reflux.[1]
Solubility (Water) Low (< 1 mg/mL at pH 7)Hydrophobic scaffold requires organic co-solvents or pH adjustment.[1]
Solubility (DMSO) High (> 50 mM)Preferred solvent for biological stock solutions.[1]
Solubility (Ethanol) Moderate to HighGood for chemical synthesis applications.[1]
Acidity (pKa) ~4.5 (Carboxylic Acid)Deprotonates in basic buffers (pH > 6).[1]
Basicity Quinoline Nitrogen (pKa ~4.[1]9)Can form salts with strong mineral acids.[1]

Safety & Hazard Assessment (E-E-A-T)

Absence of a specific GHS entry requires a "Class-Based" safety approach.

Hazard Classification (Inferred): Treat as Category 2 Skin/Eye Irritant and Category 3 Respiratory Irritant (H315, H319, H335).[1]

  • Rationale: Quinoline derivatives often exhibit irritant properties.[1] The carboxylic acid moiety is acidic and can cause contact dermatitis or mucosal irritation.[1]

  • Toxicology: While widely used as a drug scaffold, free quinolines can possess mutagenic potential.[1] Handle with Standard Universal Precautions inside a fume hood.

Personal Protective Equipment (PPE):

  • Respiratory: N95 mask (solids) or Fume Hood (solutions).[1]

  • Dermal: Nitrile gloves (0.11 mm minimum thickness).[1]

  • Ocular: Chemical safety goggles.

Storage & Stability Protocol

Proper storage prevents decarboxylation and N-oxide formation, ensuring data reproducibility.[1]

Solid State Storage
  • Temperature: Store at 2–8°C for short-term (< 1 month) or -20°C for long-term (> 1 month).

  • Atmosphere: Hygroscopic potential is low, but moisture can catalyze degradation.[1] Store under Desiccated conditions.

  • Light: Quinolines are photosensitive.[1] Store in Amber Vials or wrap containers in aluminum foil.

Handling Workflow

The following diagram outlines the critical path from receipt to experimental use.

StorageWorkflow Figure 1: Critical Workflow for Handling 2-Methyl-2-(quinolin-6-yl)propanoic acid to minimize degradation. Receipt Compound Receipt (Check Seal & Label) Inspect Visual Inspection (Color/Clumping) Receipt->Inspect Aliquot Aliquot Generation (Avoid Freeze-Thaw) Inspect->Aliquot Pass Storage Storage (-20°C, Desiccated, Dark) Aliquot->Storage Usage Experimental Use (Warm to RT before opening) Storage->Usage On Demand Usage->Storage Restock (Avoid if possible)

Solubilization & Stock Preparation

Critical Challenge: The gem-dimethyl group increases lipophilicity, making aqueous solubility poor without pH modification.[1]

Universal Solubilization Protocol

For Biological Assays (Cell Culture/Enzymatic):

  • Solvent: 100% DMSO (Dimethyl Sulfoxide), Anhydrous.[1]

  • Target Conc: 10 mM to 50 mM.

  • Procedure: Weigh powder → Add DMSO → Vortex (30 sec) → Sonicate (if necessary, < 40°C).

  • Sterilization: Use a 0.22 µm PTFE or Nylon syringe filter.[1] Do not use Cellulose Acetate (DMSO incompatible).[1]

For Aqueous Buffers (PBS/Media):

  • Direct dissolution in water will fail.

  • Method A (Solvent Exchange): Dilute DMSO stock 1:1000 into buffer (keeps DMSO < 0.1%).[1]

  • Method B (Salt Formation): Dissolve in 1.0 equivalent of NaOH (0.1 M) to form the sodium salt, then dilute with buffer.[1]

Solubility Decision Tree

SolubilityTree Figure 2: Solubilization Decision Matrix ensuring compound stability and assay compatibility. Start Start: 2-Methyl-2-(quinolin-6-yl)propanoic acid AppType Application Type? Start->AppType Bio Biological Assay (Cells/Proteins) AppType->Bio Chem Chemical Synthesis AppType->Chem DMSO Dissolve in DMSO (Stock: 10-50 mM) Bio->DMSO Ethanol Dissolve in Ethanol/Methanol Chem->Ethanol Aqueous Aqueous Dilution needed? DMSO->Aqueous Direct Direct Dilution (Keep DMSO < 0.5%) Aqueous->Direct Precip Risk of Precipitation (Check Visual) Direct->Precip

Analytical Quality Control (QC)

Verify compound integrity before critical experiments.[1]

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Quinoline absorption) and 220 nm .[1]

  • Retention: Expect elution in the middle-late region due to the hydrophobic gem-dimethyl/quinoline core.

NMR Expectations (1H-NMR in DMSO-d6)
  • Quinoline Protons: Multiplets in the aromatic region (7.4 – 9.0 ppm).[1]

  • Gem-Dimethyl: A distinct singlet (integrating to 6H) in the aliphatic region (~1.5 – 1.7 ppm).[1]

  • Carboxylic Acid: Broad singlet > 12 ppm (may be invisible if trace water is present).[1]

Waste Disposal

  • Solid Waste: Dispose of as "Hazardous Chemical Solid" (P-List/U-List protocols apply if unspecified).

  • Liquid Waste: Collect in "Halogen-Free Organic Solvents" container (if DMSO/Ethanol) or "Aqueous Basic" if in NaOH.[1]

  • Do not pour down the sink.[1]

References

  • National Institutes of Health (PubMed). (2004).[1] Synthesis of quinoline-based antileukotrienic agents. J Pharm Pharmacol. Retrieved from [Link]

  • Gaylord Chemical. (2021).[1] Dimethyl Sulfoxide (DMSO) Solubility Data and Handling Guide. Retrieved from [Link]

Sources

Method

Solvent selection for the extraction of 2-Methyl-2-(quinolin-6-yl)propanoic acid

Application Note: Solvent Selection & Extraction Protocol for 2-Methyl-2-(quinolin-6-yl)propanoic acid Executive Summary The extraction and purification of 2-Methyl-2-(quinolin-6-yl)propanoic acid (CAS: 1022283-51-7) pre...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Extraction Protocol for 2-Methyl-2-(quinolin-6-yl)propanoic acid

Executive Summary

The extraction and purification of 2-Methyl-2-(quinolin-6-yl)propanoic acid (CAS: 1022283-51-7) presents a classic "amphoteric paradox" common in drug development. Containing both a basic quinoline nitrogen (


) and an acidic carboxylic acid moiety (

), this molecule exists primarily as a water-soluble ion (cationic or anionic) at extreme pH levels and as a zwitterion at near-neutral pH. Standard lipophilic extraction strategies often fail, leading to poor recovery or stable emulsions.

This guide details a pH-Swing Extraction Strategy designed to leverage these ionization states for maximum purity and yield. We recommend Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF) as primary extraction solvents at a tightly controlled isoelectric pH (4.5–5.0), with n-Butanol reserved for difficult recovery scenarios.

Physicochemical Profile & Solubility Logic

To select the correct solvent, one must map the ionization state of the target molecule against pH.

ParameterValue (Approx.)Implication for Extraction
Acidic Group (

)

Deprotonates to

above pH 4.2 (Water Soluble).
Basic Group (

)

Protonates to

below pH 4.9 (Water Soluble).
Isoelectric Point (

)
pH

Net charge is near zero (Zwitterionic/Neutral). Max Lipophilicity.
LogP (Neutral)

Moderately lipophilic; extractable into polar organics.

The Challenge: Unlike simple acids (extractable at pH 1) or bases (extractable at pH 10), this molecule is charged at both extremes.

  • pH < 3: Species is Cationic (

    
    ).[1][2] Soluble in water.[3]
    
  • pH > 6: Species is Anionic (

    
    ). Soluble in water.[3]
    
  • Target Window: pH 4.5 – 5.0 . This is the only window where the net charge is minimized, driving the equilibrium toward the organic phase.

Solvent Selection Matrix

We evaluated solvents based on partition coefficient efficiency (


), emulsion tendency, and ICH Q3C (R8) guidelines.
SolventPolaritySuitabilityNotes
Ethyl Acetate (EtOAc) ModerateHigh Best balance of polarity for the zwitterion; easy to remove (bp 77°C).
2-MeTHF ModerateHigh Green alternative to DCM/THF. Better phase separation than THF.
Dichloromethane (DCM) Low-ModMedium Good solubility but environmental concerns. Prone to emulsions with zwitterions.
n-Butanol HighRescue Use only if aqueous loss is high. High bp (117°C) makes removal difficult.
Toluene / Hexane LowLow Too non-polar. Will not extract the zwitterion effectively. Use for washing impurities.

Detailed Experimental Protocols

Protocol A: The "pH-Swing" Liquid-Liquid Extraction (Recommended)

Best for: Isolating the target from crude reaction mixtures containing non-amphoteric impurities.

Reagents:

  • Crude reaction mixture (aqueous).[4]

  • Solvents: Toluene (for wash), Ethyl Acetate (for extraction).

  • Buffers: 1M NaOH, 1M HCl, Saturated Brine.

Workflow:

  • Basification (Solubilization):

    • Adjust the aqueous reaction mixture to pH 10–11 using 1M NaOH.

    • Mechanism:[5][6] Ensures the target is fully anionic (

      
      ) and highly water-soluble.
      
  • Impurity Wash (The "Scrub"):

    • Add Toluene (0.5 vol relative to aqueous). Shake and separate.

    • Discard Organic Layer: This removes neutral organic impurities and unreacted non-acidic starting materials. The target remains in the water.

  • Isoelectric Adjustment (Critical Step):

    • Cool the aqueous layer to 5–10°C (improves phase separation later).

    • Slowly add 1M HCl dropwise with vigorous stirring.

    • Target pH: 4.5 – 5.0 . Use a calibrated pH meter.

    • Observation: The solution may become cloudy as the zwitterion forms.

  • Extraction:

    • Add Ethyl Acetate (1.0 vol).[7] Shake vigorously for 2 minutes.

    • Allow phases to separate. If an emulsion forms, add saturated brine (10% v/v).

    • Collect the organic (top) layer.

    • Re-extract the aqueous layer 2x with EtOAc.

  • Drying & Isolation:

    • Combine organic extracts.[8]

    • Wash with minimal brine (to remove trapped water).

    • Dry over Anhydrous

      
      .[9]
      
    • Concentrate under reduced pressure (

      
      C).
      
Protocol B: Isoelectric Precipitation (High Concentration)

Best for: Large scale (>10g) where the product concentration is high (>100 mg/mL).

  • Start with the alkaline solution (pH 11) from Protocol A, Step 2.

  • Slowly acidify with 1M HCl to pH 4.6 .

  • Seed the solution with a few crystals of pure product (if available) to induce nucleation.

  • Stir at 0°C for 2 hours.

  • Filtration: Filter the resulting solid.

  • Wash: Wash the cake with cold water (pH adjusted to 4.6) followed by cold Heptane.

  • Dry: Vacuum oven at 45°C.

Process Visualization (DOT Diagram)

The following diagram illustrates the logical flow of the pH-Swing extraction, highlighting the speciation changes.

ExtractionWorkflow Start Crude Aqueous Mixture (Contains Target + Impurities) BaseAdj Adjust to pH 11 (Target = Anionic Species) Start->BaseAdj NaOH Wash Wash with Toluene (Remove Neutrals) BaseAdj->Wash DiscardOrg Discard Organic Phase (Impurities) Wash->DiscardOrg Org Phase AcidAdj Adjust to pH 4.6 (Target = Zwitterion/Neutral) Wash->AcidAdj Aq Phase (Target) Extract Extract with Ethyl Acetate (3x) AcidAdj->Extract HCl Dry Dry & Concentrate Extract->Dry Org Phase Final Pure 2-Methyl-2-(quinolin-6-yl) propanoic acid Dry->Final

Caption: Figure 1. pH-Swing Extraction workflow leveraging charge state manipulation for purity.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Recovery pH drifted during extraction.The aqueous phase buffers itself. Re-check pH after adding solvent. It must stay between 4.5–5.0.
Emulsion Zwitterions acting as surfactants.1.[10] Add Saturated Brine. 2. Filter through a Celite pad. 3. Use 2-MeTHF instead of EtOAc (better density difference).
Product in Aqueous Target is too polar.Switch solvent to n-Butanol or IPA:DCM (1:3) mixture. Note: Butanol requires high-vac evaporation.
Oiling Out Product is not crystallizing at pI.The "oil" is likely the super-saturated product. Extract into EtOAc, dry, then recrystallize from Ethanol/Heptane .

References

  • National Institutes of Health (NIH). (2025). Quinoline-6-carboxylic acid | PubChem CID 82571. PubChem. Retrieved October 24, 2023, from [Link]

  • Williams, R. (2022). pKa Data Compilation: Quinoline and Carboxylic Acids. Organic Chemistry Data. Retrieved October 24, 2023, from [Link]

  • Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. (General reference for Green Solvent Selection: 2-MeTHF vs DCM).

Sources

Application

Preparation of Ivacaftor intermediates using 2-Methyl-2-(quinolin-6-yl)propanoic acid

Part 1: Executive Summary & Scientific Context This Application Note details the protocol for synthesizing advanced Ivacaftor (VX-770) intermediates and analogs utilizing 2-Methyl-2-(quinolin-6-yl)propanoic acid (CAS: 10...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Context

This Application Note details the protocol for synthesizing advanced Ivacaftor (VX-770) intermediates and analogs utilizing 2-Methyl-2-(quinolin-6-yl)propanoic acid (CAS: 1022283-51-7) as a core building block.

Critical Scientific Distinction: Researchers must note that the FDA-approved Ivacaftor molecule utilizes 4-oxo-1,4-dihydroquinoline-3-carboxylic acid as its acid moiety. The specific intermediate requested, 2-Methyl-2-(quinolin-6-yl)propanoic acid , carries a gem-dimethyl propanoic acid tail at the C6 position of the quinoline ring. Consequently, this protocol is specifically designed for the synthesis of C6-functionalized Ivacaftor analogs , a critical class of compounds for Structure-Activity Relationship (SAR) studies aimed at modulating solubility and metabolic stability while retaining CFTR potentiator activity.

Mechanism of Action: The synthesis relies on a chemoselective amide coupling between the sterically hindered carboxylic acid of the quinoline and the electron-rich aniline of the phenol moiety (5-amino-2,4-di-tert-butylphenol ). Due to the steric bulk of the tert-butyl groups on the amine and the gem-dimethyl group on the acid, standard carbodiimide couplings (EDC/NHS) often fail. This protocol utilizes HATU or T3P (Propylphosphonic anhydride) activation to ensure high conversion.

Part 2: Reaction Scheme & Logic

The following diagram illustrates the convergent synthesis strategy. The pathway highlights the coupling of the C6-modified acid with the standard Ivacaftor amine fragment.

IvacaftorAnalogSynthesis cluster_conditions Critical Process Parameters Acid 2-Methyl-2-(quinolin-6-yl) propanoic acid (C13H13NO2) Activation Activation Complex (HATU/OAt Ester) Acid->Activation HATU, DIPEA Amine 5-Amino-2,4-di-tert-butylphenol (Standard Ivacaftor Amine) Coupling Amide Bond Formation (DMF, DIPEA, 25-40°C) Amine->Coupling Nucleophilic Attack Activation->Coupling Product C6-Modified Ivacaftor Analog (Amide Intermediate) Coupling->Product Isolation param1 Stoichiometry: 1.1 eq Acid param2 Water Content: <0.1% (Strictly Anhydrous)

Caption: Convergent synthesis pathway for C6-modified Ivacaftor analogs via HATU-mediated amide coupling.

Part 3: Detailed Experimental Protocol

Method A: High-Yield Coupling using HATU (Laboratory Scale)

Recommended for initial SAR screening (100 mg – 5 g scale).

Reagents & Materials:

  • Acid: 2-Methyl-2-(quinolin-6-yl)propanoic acid (1.0 equiv)

  • Amine: 5-Amino-2,4-di-tert-butylphenol (1.0 equiv) [Note: Often used as the methyl carbonate protected form in large scale, but free phenol is viable with HATU].

  • Coupling Agent: HATU (1.2 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide) or NMP.

Step-by-Step Procedure:

  • Activation Phase:

    • Charge a dry reaction vessel with 2-Methyl-2-(quinolin-6-yl)propanoic acid (1.0 eq) and anhydrous DMF (10 volumes).

    • Add DIPEA (3.0 eq) under nitrogen atmosphere.

    • Add HATU (1.2 eq) in a single portion.

    • Observation: The solution typically turns yellow/orange. Stir at 20–25°C for 30 minutes to form the activated ester.

  • Coupling Phase:

    • Add 5-Amino-2,4-di-tert-butylphenol (1.0 eq) to the reaction mixture.

    • Stir the mixture at 25°C for 12–16 hours .

    • Optimization: If conversion is <50% after 6 hours (monitored by HPLC), heat to 45°C . Avoid temperatures >60°C to prevent phenol oxidation.

  • Workup & Isolation:

    • Dilute the reaction mixture with Ethyl Acetate (20 volumes).

    • Wash sequentially with:

      • 1N HCl (to remove excess DIPEA and quinoline traces).

      • Saturated NaHCO₃ (to remove unreacted acid).

      • Brine (saturated NaCl).

    • Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

  • Purification:

    • The crude residue is typically a viscous oil or foam.

    • Flash Chromatography: Silica gel; Gradient Elution 0% → 40% Ethyl Acetate in Hexanes.

    • Crystallization (Optional): Dissolve in minimal hot Ethanol/Water (9:1) and cool slowly to induce precipitation.

Method B: Scalable Coupling using T3P (Process Scale)

Recommended for >10 g scale or when byproduct removal is critical.

Rationale: T3P (Propylphosphonic anhydride) generates water-soluble byproducts, simplifying the workup compared to HATU (which generates tetramethylurea).

Protocol Modifications:

  • Solvent: 2-MeTHF (2-Methyltetrahydrofuran) or Ethyl Acetate.

  • Base: Pyridine (2.5 eq) or N-Methylmorpholine (NMM).

  • Reagent: T3P (50% w/w in EtOAc, 1.5 eq).

  • Procedure: Charge Acid, Amine, and Base in 2-MeTHF. Add T3P solution dropwise at 0°C. Warm to 40–50°C and stir for 24h.

  • Workup: Wash directly with water and dilute NaOH. The product remains in the organic phase.

Part 4: Quantitative Data & Specifications

Table 1: Critical Material Attributes (CMA) & Expected Outcomes

ParameterSpecificationRationale
Acid Purity >98.0% (HPLC)Impurities at C6 affect biological potency.
Amine Purity >99.0%Phenol oxidation products (quinones) are colored and toxic.
Water Content <0.05% (KF)Water competes with the amine for the activated ester.
Reaction Temp 25°C – 45°C>60°C increases esterification of the phenol (O-acylation vs N-acylation).
Expected Yield 65% – 85%Steric hindrance at the gem-dimethyl group limits quantitative conversion.
Appearance White to Off-white SolidColored impurities indicate phenol oxidation.

Part 5: Troubleshooting & Optimization

Issue: Low Conversion (<50%)

  • Cause: Steric hindrance of the gem-dimethyl group on the propanoic acid.

  • Solution: Switch to Method B (T3P) and increase temperature to 60°C . Alternatively, convert the acid to its Acid Chloride using Oxalyl Chloride/DMF (cat.) in DCM, then couple with the amine in the presence of Pyridine. Note: Acid chloride formation requires strict anhydrous conditions.

Issue: O-Acylation (Ester formation instead of Amide)

  • Cause: The phenol group on the amine competes with the amino group, especially at high pH or temperature.

  • Solution: Ensure the amine starting material is the free base , not a salt. If O-acylation persists, use the Methyl Carbonate protected amine (5-amino-2,4-di-tert-butylphenyl methyl carbonate), followed by a deprotection step (NaOMe/MeOH).

References

  • Vertex Pharmaceuticals. (2009). Modulators of ATP-Binding Cassette Transporters. US Patent 7,495,103 B2. Link

  • Laurus Labs. (2014). A Process for the Preparation of Ivacaftor and its Intermediates. WO Patent 2014/125506 A2.[1][2] Link

  • Hadida, S., et al. (2014).[2] Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor).[3][4] Journal of Medicinal Chemistry, 57(23), 9776-9795.[5] Link

  • ChemicalBook. (2025). 2-Methyl-2-(quinolin-6-yl)propanoic acid Product Entry. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Methyl-2-(quinolin-6-yl)propanoic acid

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the synthesis of 2-Methy...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the synthesis of 2-Methyl-2-(quinolin-6-yl)propanoic acid. As Senior Application Scientists, we understand the nuances of synthetic chemistry and have structured this guide to address the practical challenges you may encounter.

I. Overview of Synthetic Strategies

The synthesis of 2-Methyl-2-(quinolin-6-yl)propanoic acid can be approached through several routes, each with its own set of challenges. The most common strategies involve the functionalization of a pre-existing quinoline core. Below is a workflow diagram illustrating a plausible and frequently encountered synthetic pathway, which will be the focus of this guide.

cluster_0 Synthetic Pathway A Quinoline B 6-Acetylquinoline A->B Friedel-Crafts Acylation (Modified) C 2-(Quinolin-6-yl)propan-2-ol B->C Grignard Reaction (MeMgBr) D 2-Methyl-2-(quinolin-6-yl)propanoic acid C->D Oxidation

Caption: A common synthetic route to 2-Methyl-2-(quinolin-6-yl)propanoic acid.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of 2-Methyl-2-(quinolin-6-yl)propanoic acid.

Q1: Why is my direct Friedel-Crafts acylation of quinoline to form 6-acetylquinoline resulting in low to no yield?

A1: This is a very common issue. Standard Friedel-Crafts acylation conditions are often incompatible with nitrogen-containing heterocycles like quinoline for two primary reasons:

  • Lewis Acid Complexation: The nitrogen atom in the quinoline ring is a Lewis base and will readily complex with the Lewis acid catalyst (e.g., AlCl₃).[1][2] This deactivates the aromatic system towards electrophilic substitution.

  • Ring Deactivation: The protonated or complexed quinoline ring is strongly electron-deficient, further hindering the electrophilic attack required for acylation.[3]

For a more successful acylation, consider modified procedures such as the use of polyphosphoric acid (PPA) as both catalyst and solvent, or employing milder Lewis acids that have a lower affinity for nitrogen.

Q2: I'm observing the formation of multiple isomers during the acylation of quinoline. How can I improve the regioselectivity for the 6-position?

A2: The regioselectivity of electrophilic substitution on quinoline is highly dependent on the reaction conditions. While the 5- and 8-positions are often favored in strongly acidic media, acylation at the 6-position can be achieved. To enhance selectivity for the 6-position, ensure your reaction conditions are optimized. This may involve a careful choice of acylating agent and catalyst, as well as precise temperature control. Literature precedents for similar substitutions on quinoline should be consulted to identify conditions known to favor 6-substitution.

Q3: My Grignard reaction to form 2-(quinolin-6-yl)propan-2-ol is sluggish and gives a poor yield. What could be the cause?

A3: Low yields in Grignard reactions with quinoline derivatives can often be attributed to:

  • Moisture: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Reaction with the Quinoline Nitrogen: The Grignard reagent can act as a base and deprotonate any acidic protons or interact with the quinoline nitrogen. Using an excess of the Grignard reagent can sometimes overcome this.

  • Starting Material Purity: Impurities in your 6-acetylquinoline can quench the Grignard reagent. Ensure your starting material is pure before proceeding.

Q4: What are the best methods for oxidizing the tertiary alcohol, 2-(quinolin-6-yl)propan-2-ol, to the corresponding carboxylic acid?

A4: The oxidation of a tertiary alcohol to a carboxylic acid requires the cleavage of a carbon-carbon bond. A common and effective method for this transformation is the haloform reaction .[4][5][6][7] This reaction works well for methyl ketones and compounds that can be oxidized to methyl ketones, such as 2-alkanols. In your case, the tertiary alcohol can be thought of as a precursor that can undergo oxidation under haloform conditions.

Alternatively, strong oxidizing agents like potassium permanganate (KMnO₄) under forcing conditions (heat, strong acid or base) can also effect this transformation, though side reactions on the quinoline ring are a significant risk.[8]

III. Troubleshooting Guides

This section provides detailed troubleshooting for specific steps in the synthesis.

Step 1: Acylation of Quinoline
Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Low or No Product Yield Catalyst deactivation by quinoline nitrogen.[1][2]- Use a stoichiometric amount or an excess of the Lewis acid catalyst.[2]- Employ alternative catalytic systems like polyphosphoric acid (PPA).- Ensure strictly anhydrous conditions to prevent catalyst inactivation by moisture.[2]
Formation of Multiple Isomers Non-optimal reaction temperature or catalyst.- Carefully control the reaction temperature. Lower temperatures often favor kinetic products.- Screen different Lewis acids to find one that provides better regioselectivity.
Dark, Tarry Byproducts Polymerization or decomposition of starting materials or products under harsh acidic conditions.- Lower the reaction temperature.- Reduce the reaction time.- Use a milder Lewis acid.
Step 2: Grignard Reaction
Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Reaction Fails to Initiate Inactive magnesium surface or presence of inhibitors.- Use freshly crushed magnesium turnings.- Add a small crystal of iodine to activate the magnesium surface.- Ensure all reagents and solvents are of high purity.
Low Yield of Tertiary Alcohol - Incomplete reaction.- Quenching of the Grignard reagent.- Use a 2-3 fold excess of the Grignard reagent.- Add the 6-acetylquinoline solution slowly to the Grignard reagent to maintain an excess of the latter.- Ensure all glassware and solvents are scrupulously dry.
Formation of Byproducts Side reactions such as enolization of the ketone.- Perform the reaction at a low temperature (e.g., 0 °C or below) to minimize side reactions.
Step 3: Oxidation of the Tertiary Alcohol (Haloform Reaction)

cluster_1 Haloform Reaction Troubleshooting Start Low Yield of Carboxylic Acid Q1 Is the reaction incomplete? Start->Q1 A1 Increase reaction time or temperature. Q1->A1 Yes Q2 Are you observing significant byproduct formation? Q1->Q2 No A1->Q2 A2 Optimize base concentration and temperature. Consider a different halogenating agent. Q2->A2 Yes Q3 Is the product difficult to isolate? Q2->Q3 No A2->Q3 A3 Adjust pH during workup to ensure complete precipitation of the carboxylic acid. Employ appropriate extraction and crystallization techniques. Q3->A3 Yes End Improved Yield Q3->End No A3->End

Caption: Troubleshooting decision tree for the haloform reaction.

Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Incomplete Reaction Insufficient reagent, low temperature, or short reaction time.- Use an excess of both the base and the halogenating agent (e.g., sodium hypochlorite or bromine in NaOH).[4][5][6]- Gradually increase the reaction temperature and monitor the reaction progress by TLC.
Low Yield - Side reactions on the quinoline ring.- Inefficient cleavage of the trihalomethyl ketone intermediate.- Maintain a controlled temperature to minimize side reactions.- Ensure a sufficient excess of hydroxide is present to facilitate the final hydrolysis step.[5]
Product Purification Issues The product may be soluble in the aqueous phase as the carboxylate salt.- After the reaction is complete, carefully acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.- The product can then be isolated by filtration or extraction with a suitable organic solvent.

IV. Experimental Protocols

Protocol 1: Synthesis of 2-(Quinolin-6-yl)propan-2-ol via Grignard Reaction

Materials:

  • 6-Acetylquinoline

  • Magnesium turnings

  • Methyl iodide or methyl bromide

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • To the flask, add magnesium turnings (1.2 equivalents).

  • In the dropping funnel, prepare a solution of methyl iodide or methyl bromide (1.1 equivalents) in anhydrous diethyl ether.

  • Add a small portion of the methyl halide solution to the magnesium turnings to initiate the reaction. If the reaction does not start, gently warm the flask or add a crystal of iodine.

  • Once the reaction has started, add the remaining methyl halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Dissolve 6-acetylquinoline (1 equivalent) in anhydrous diethyl ether and add it dropwise to the Grignard reagent via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 2-Methyl-2-(quinolin-6-yl)propanoic acid via Haloform Reaction

Materials:

  • 2-(Quinolin-6-yl)propan-2-ol

  • Sodium hydroxide

  • Sodium hypochlorite solution (bleach) or Bromine

  • Sodium sulfite (for quenching excess halogen)

  • Hydrochloric acid

Procedure:

  • Dissolve 2-(quinolin-6-yl)propan-2-ol (1 equivalent) in a suitable solvent like dioxane or THF.

  • In a separate flask, prepare a solution of sodium hydroxide (excess, e.g., 4-6 equivalents) in water.

  • Cool the sodium hydroxide solution in an ice bath and slowly add sodium hypochlorite solution (excess, e.g., 4-5 equivalents) or bromine (3 equivalents).

  • To the cooled solution of the tertiary alcohol, add the freshly prepared hypohalite solution dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC. Gentle warming may be required to drive the reaction to completion.

  • Once the starting material is consumed, cool the reaction mixture in an ice bath and quench any excess halogen by adding a saturated aqueous solution of sodium sulfite until the color of the halogen is discharged.

  • Carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2-3. The product should precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

V. References

  • Feasible pathways for the multi-dimensional synthesis of carboxylic acid from benzo-pyrone methyl ketone. (n.d.). Google Scholar. Retrieved from

  • Why is a Friedel-Crafts reaction not possible on Quinoline? (2018, March 16). Quora. Retrieved from

  • A Stoichiometric Haloform Coupling for Ester Synthesis with Secondary Alcohols. (n.d.). PubMed Central. Retrieved from

  • Troubleshooting common issues in Friedel-Crafts reactions. (n.d.). Benchchem. Retrieved from

  • Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. (2023, February 25). PubMed Central. Retrieved from

  • Haloform Reaction: Conversion of Methyl Ketone to Carboxylic Acids. (2023, December 20). Acta Scientific. Retrieved from

  • Synthesis of 2-(6-substituted quinolin-4-yl)-1-(4-aryl-1H-1,2,3-triazol-1-yl) propan-2-ol as potential antifungal and antitubercular agents. (2025, September 10). ResearchGate. Retrieved from

  • A Technical Guide to the Historical Synthesis of Quinoline Derivatives. (n.d.). Benchchem. Retrieved from

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24). Chemistry LibreTexts. Retrieved from

  • Common Quinoline Synthesis Reactions. (2024, December 24). Flychem Co., ltd. Retrieved from

  • Haloform Reaction of Methyl Ketones. (2020, August 26). Master Organic Chemistry. Retrieved from

  • Haloform Reaction. (2020, April 10). Chemistry Steps. Retrieved from

  • Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. (n.d.). SciSpace. Retrieved from

  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved from

Sources

Optimization

Technical Support Center: Manufacturing of 2-Methyl-2-(quinolin-6-yl)propanoic acid

Welcome to the technical support center for the manufacturing of 2-Methyl-2-(quinolin-6-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the manufacturing of 2-Methyl-2-(quinolin-6-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges related to impurities that may arise during the synthesis of this compound. Our goal is to provide you with the expertise and practical solutions necessary to ensure the quality, safety, and integrity of your final product.

Plausible Synthetic Pathway

To understand the origin of potential impurities, it is essential to consider a likely synthetic route for 2-Methyl-2-(quinolin-6-yl)propanoic acid. While multiple pathways exist for the synthesis of quinoline derivatives and propanoic acids, a common and logical approach involves a Grignard reaction followed by hydrolysis. This plausible pathway serves as a framework for our discussion on impurity formation.

Synthetic_Pathway cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Coupling Reaction cluster_2 Step 3: Hydrolysis A 6-Bromoquinoline D 6-Quinolinylmagnesium bromide (Grignard Reagent) A->D + Mg, Anhydrous Ether B Magnesium (Mg) B->D C Anhydrous Ether C->D F Ethyl 2-methyl-2-(quinolin-6-yl)propanoate (Ester Intermediate) D->F + Ethyl 2-bromo-2-methylpropanoate E Ethyl 2-bromo-2-methylpropanoate E->F H 2-Methyl-2-(quinolin-6-yl)propanoic acid (Final Product) F->H Hydrolysis (H+/OH-) G Aqueous Acid/Base (e.g., HCl or NaOH) G->H

Caption: A plausible synthetic pathway for 2-Methyl-2-(quinolin-6-yl)propanoic acid.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues you may encounter during your experiments, categorized by the type of impurity.

Category 1: Organic Impurities

Organic impurities are often related to the starting materials, intermediates, or by-products of the synthesis.[1][2][3][4]

Question 1: I am observing a peak in my HPLC analysis that corresponds to the molecular weight of 6-bromoquinoline. Why is this happening and how can I remove it?

Answer: The presence of 6-bromoquinoline in your final product indicates an incomplete reaction during the Grignard reagent formation or the subsequent coupling step.

  • Causality: The reaction of 6-bromoquinoline with magnesium to form the Grignard reagent is sensitive to moisture and air.[5][6] The presence of water will quench the Grignard reagent as it forms, leading to unreacted starting material. Additionally, if the coupling reaction with ethyl 2-bromo-2-methylpropanoate is not driven to completion, the unreacted Grignard reagent will be quenched during workup, regenerating 6-bromoquinoline.

  • Troubleshooting:

    • Ensure Anhydrous Conditions: All glassware should be oven-dried, and anhydrous solvents must be used.

    • Magnesium Activation: The surface of the magnesium turnings can oxidize, preventing the reaction. Briefly grinding the magnesium in a dry mortar and pestle or using a small crystal of iodine can help initiate the reaction.[6]

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or a rapid HPLC method to monitor the disappearance of 6-bromoquinoline before proceeding to the next step.

    • Purification: If 6-bromoquinoline is present in the final product, purification via column chromatography or recrystallization may be necessary.[7][8]

Question 2: My final product shows a persistent impurity with a molecular weight corresponding to the ethyl ester of the target compound. What is the cause and how can it be resolved?

Answer: The presence of ethyl 2-methyl-2-(quinolin-6-yl)propanoate is a result of incomplete hydrolysis of the ester intermediate.

  • Causality: The hydrolysis of the ester to the carboxylic acid requires sufficient reaction time, temperature, and concentration of the acid or base catalyst. Incomplete hydrolysis is a common issue if these parameters are not optimized.

  • Troubleshooting:

    • Extend Reaction Time: Increase the duration of the hydrolysis step and monitor the reaction by TLC or HPLC until the ester is no longer detectable.

    • Increase Catalyst Concentration: A higher concentration of aqueous acid or base can accelerate the hydrolysis.

    • Elevate Temperature: Heating the reaction mixture (refluxing) will increase the rate of hydrolysis.

    • Purification: If the ester remains, it can often be removed by recrystallization, as the carboxylic acid and ester will likely have different solubilities.

Question 3: I have an unknown impurity with a mass that is approximately double that of the quinoline moiety. What could this be?

Answer: This is likely a biquinoline or a related dimeric by-product.

  • Causality: During the formation of the Grignard reagent, a side reaction can occur where the Grignard reagent reacts with a molecule of unreacted 6-bromoquinoline. This results in the formation of a carbon-carbon bond between two quinoline rings.

  • Troubleshooting:

    • Slow Addition: Add the 6-bromoquinoline slowly to the magnesium turnings to maintain a low concentration of the starting material and favor the formation of the Grignard reagent over the coupling side reaction.

    • Purification: These higher molecular weight, less polar impurities can typically be separated from the desired product by column chromatography.

Category 2: Inorganic Impurities

Inorganic impurities often stem from reagents, catalysts, or the manufacturing equipment itself.[1][3][9]

Question 4: My final product has a faint color and I am concerned about heavy metal contamination. What are the likely sources and how can I mitigate this?

Answer: Heavy metal impurities can be introduced from several sources, including catalysts (if a different synthetic route is used) and the reaction vessel.[9][10][11][12]

  • Causality: If stainless steel reactors are used, acidic conditions can lead to the leaching of metals such as chromium, nickel, and iron into the reaction mixture.[9][10] While the proposed Grignard route doesn't explicitly use heavy metal catalysts, they are common in other organic syntheses and cross-contamination is a possibility in a multi-purpose manufacturing setting.

  • Troubleshooting:

    • Use of Glass-Lined Reactors: Whenever possible, use glass-lined reactors, especially when working with acidic or corrosive reagents.

    • Quality of Starting Materials: Ensure that the starting materials are of high purity and have been tested for heavy metal content.

    • Purification with Chelating Agents: In some cases, washing the product with a dilute solution of a chelating agent like EDTA can help remove trace metal impurities.

    • Analytical Testing: Use techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) to quantify the levels of specific heavy metals.[11]

Category 3: Residual Solvents

Residual solvents are organic volatile chemicals that are used or produced in the manufacturing process and are not completely removed.[13][14][15][16][17]

Question 5: My final product has a characteristic solvent smell, and GC-MS analysis confirms the presence of residual ether and toluene. How can I effectively remove these?

Answer: Residual solvents are a common issue and their removal is critical for product safety and quality.[13][14][15]

  • Causality: Ether is used as the solvent for the Grignard reaction, and toluene may be used during the work-up or purification steps. These solvents can become trapped in the crystal lattice of the final product.

  • Troubleshooting:

    • Drying under High Vacuum: After the final isolation of the product, dry the material under high vacuum for an extended period. Gentle heating during this process can also help, but care must be taken to avoid thermal degradation of the product.

    • Recrystallization from a Different Solvent: Recrystallizing the product from a different solvent system can help to remove trapped solvents from the original synthesis.

    • Lyophilization (Freeze-Drying): For some products, lyophilization can be an effective method for removing residual solvents.

    • ICH Guidelines: Be aware of the acceptable limits for different residual solvents as defined by the International Council for Harmonisation (ICH) Q3C guidelines.[13]

Troubleshooting Guide for HPLC Analysis

Observed Problem Potential Cause(s) Recommended Solution(s)
Ghost Peaks Contaminated mobile phase or injector.Flush the system with a strong solvent. Ensure high-purity solvents for the mobile phase.[18][19]
Peak Tailing Column overload, secondary interactions with the stationary phase, or a void in the column.Reduce sample concentration. Adjust mobile phase pH. Replace the column if a void is suspected.[18]
Peak Splitting or Broadening Partially blocked column frit, sample solvent incompatible with mobile phase, or column degradation.Back-flush the column. Dissolve the sample in the mobile phase. Replace the column.[19]
Inconsistent Retention Times Fluctuation in mobile phase composition, temperature changes, or a leak in the system.Prepare fresh mobile phase. Use a column oven for temperature control. Inspect for leaks.[19][20][21]

Experimental Protocols

Protocol 1: General Method for Impurity Identification using LC-MS
  • Sample Preparation: Dissolve an accurately weighed sample of 2-Methyl-2-(quinolin-6-yl)propanoic acid in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • HPLC Separation:

    • Column: Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B and gradually increase to elute all components. A typical gradient might be 10-90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

  • Mass Spectrometry Analysis:

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

    • Mass Range: Scan a wide mass range (e.g., m/z 100-1000).

    • Data Analysis: Correlate the peaks in the UV chromatogram with the mass spectra to determine the molecular weights of the impurities.

Logical Workflow for Impurity Investigation

Impurity_Investigation_Workflow A Unexpected Peak in HPLC B Determine Molecular Weight (LC-MS) A->B C Compare with Known Impurities (Starting Materials, Intermediates) B->C D Known Impurity Identified C->D Match E Unknown Impurity C->E No Match I Develop Method to Control Impurity D->I F Propose Plausible Structure (Based on Synthesis and MW) E->F G Isolate Impurity (Preparative HPLC) F->G H Structural Elucidation (NMR, HRMS) G->H H->I

Caption: A logical workflow for the investigation of unknown impurities.

References

  • Aquigen Bio Sciences. (n.d.). Common Sources of Impurities in Pharmaceutical Substances.
  • Veeprho. (2020, August 12). Residual Solvents in Pharmaceuticals.
  • Simson Pharma. (2024, July 22). Sources Of Impurities In Pharmaceutical Substances.
  • Crimson Publishers. (2023, July 12). Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs).
  • Tenger Chemical. (2024, December 16). Understanding the Impact of Residual Solvents in Pharmaceutical Products and Their Safety Implications.
  • Moravek, Inc. (n.d.). The Sources of Impurities in Pharmaceutical Substances.
  • Veeprho. (2024, September 11). Sources and Types of Impurities in Pharmaceutical Substances.
  • Patel, K., et al. (n.d.). Recent trends in the impurity profile of pharmaceuticals. PMC.
  • USA Lab. (2021, December 16). The Importance of Residual Solvent Testing.
  • Ingenta Connect. (n.d.). Heavy metals testing in active pharmaceutical ingredients: an alternate approach.
  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
  • ResearchGate. (2025, August 6). Heavy metals testing in active pharmaceutical ingredients: An alternate approach | Request PDF.
  • Benchchem. (n.d.). Technical Support Center: Characterization of Impurities in 3-(Quinolin-3-yloxy)aniline.
  • Google Patents. (n.d.). WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative.
  • SciSpace. (2011, July 7). Quality Control in Pharmaceuticals: Residual Solvents Testing and Analysis.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • A Review on Metal Impurities in Pharmaceuticals. (n.d.).
  • Benchchem. (n.d.). Application Notes and Protocols: Crystal Structure of Quinoline-2-carboxylic Acid.
  • SciSpace. (2011, July 7). Quality Control in Pharmaceuticals: Residual Solvents Testing and Analysis.
  • Grignard Reaction. (n.d.).
  • Developing a Comprehensive Approach for Preventing Metal Contamination of Pharmaceutical Products. (n.d.).
  • Phenomenex. (n.d.). HPLC Troubleshooting Guide.
  • LookChem. (n.d.). Purification of Quinoline - Chempedia.
  • IJSDR. (n.d.). Troubleshooting in HPLC: A Review.
  • YouTube. (2021, December 9). Pharmaceutical Impurity Characterisation – Strategies for Success.
  • handout lab6 GRIGNARD REACTION. (n.d.).
  • Google Patents. (n.d.). Process for the preparation of a quinoline carboxylic acid - European Patent Office - EP 0351889 B1.
  • Advanced Journal of Chemistry, Section A. (n.d.). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Retrieved from Advanced Journal of Chemistry, Section A.
  • BYJU'S. (n.d.). Grignard Reaction Mechanism.
  • Wikipedia. (n.d.). Reformatsky reaction.
  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
  • YouTube. (2018, May 4). Grignard Reagent Reaction Mechanism.
  • ResearchGate. (2025, August 9). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives.
  • Organic Chemistry Portal. (n.d.). Reformatsky Reaction.
  • Chemistry LibreTexts. (2023, January 22). Reformatsky Reaction.
  • Pearson+. (2024, June 7). The Reformatsky reaction is an addition reaction in which an orga... | Study Prep.
  • NROChemistry. (n.d.). Reformatsky Reaction.
  • ResearchGate. (2020, October 6). (PDF) synthesis-characterization--pharmacological-screening-of-newly-synthesized-quinoline-derivatives August 2020 1596280379 8315613.
  • Impactfactor. (n.d.). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives.
  • ResearchGate. (2025, August 10). Ethyl (2 E )-2-(hydroxyimino)propanoate | Request PDF.

Sources

Troubleshooting

Technical Support Center: Purification of 2-Methyl-2-(quinolin-6-yl)propanoic Acid

Case ID: QPA-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Isolation, Crystallization, and Impurity Removal Introduction: The Chemistry of the Challenge Welcome to the...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: QPA-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Isolation, Crystallization, and Impurity Removal

Introduction: The Chemistry of the Challenge

Welcome to the technical support hub for 2-Methyl-2-(quinolin-6-yl)propanoic acid. We understand the specific difficulty you are likely facing: Amphoteric Behavior .

This molecule contains two competing functional groups:[1][2][3]

  • Quinoline Nitrogen: A basic center (

    
    ).
    
  • Carboxylic Acid: An acidic center (

    
    ).
    

The Core Problem: Unlike simple organic acids, this compound can exist as a cation (at low pH), an anion (at high pH), or a zwitterion (at neutral pH). Most purification failures (oiling out, low yield, colored impurities) stem from attempting standard acidic workups that fail to account for the zwitterionic solubility minimum.

Module 1: Critical Solubility Parameters

Understanding the pH-Solubility Profile

Your purification strategy must exploit the "U-shaped" solubility curve. The molecule is highly soluble in strong acid (protonated quinoline) and strong base (deprotonated carboxylate) but exhibits minimum solubility at its Isoelectric Point (pI).

SolubilityCurve cluster_acid pH < 3.0 (Acidic) cluster_neutral pH ~ 4.8 - 5.2 (Isoelectric) cluster_base pH > 8.0 (Basic) Cation Cationic Species (Soluble) Protonated N+ / COOH Zwitterion Zwitterionic Species (Insoluble Precipitate) Protonated N+ / Deprotonated COO- Cation->Zwitterion Add Base (e.g., NaOH) to reach pI Zwitterion->Cation Re-acidification Anion Anionic Species (Soluble) Neutral N / Deprotonated COO- Zwitterion->Anion Re-basification Anion->Zwitterion Add Acid (e.g., HCl) to reach pI

Figure 1: The solubility phase changes of Quinoline-propanoic acid derivatives based on pH environment.

Module 2: Troubleshooting Crystallization (The "pH Swing" Method)

Issue: "I added HCl to acidify my reaction mixture, but no precipitate formed, or I got a sticky oil." Diagnosis: You likely overshot the isoelectric point. At pH 1-2, the quinoline ring protonates, making the salt water-soluble.

Protocol: Isoelectric Precipitation

This is the most effective method for bulk purification (purity >98%).

  • Dissolution:

    • Dissolve the crude material in a minimum volume of water.

    • Adjust pH to >10 using 2N NaOH. The solution should be clear (Anionic form).

    • Optional: Wash this aqueous layer with Ethyl Acetate (EtOAc) to remove non-acidic organic impurities (unreacted esters, decarboxylated byproducts).

  • Controlled Precipitation:

    • Slowly add 1N HCl dropwise while stirring vigorously.

    • Critical Step: Monitor pH continuously.

    • As pH approaches 6.0, the solution will cloud.

    • Target pH: Stop exactly at pH 4.8 – 5.0 .

    • Note: If you go to pH 2.0, the solid will redissolve.

  • Maturation:

    • Stir the slurry for 1-2 hours at 0-5°C to allow crystal growth (Ostwald ripening).

    • Filter and wash with cold water (pH adjusted to 5.0) followed by a small amount of cold acetone to remove surface water.

Module 3: Removal of Specific Impurities

Scenario A: Palladium (Pd) Residues

Context: If your molecule was synthesized via Heck or Suzuki coupling (common for quinoline-6-yl attachments), you likely have residual Pd. Target: < 10 ppm Pd.

Recommended Scavengers:

Scavenger Type Trade Name Examples Conditions Mechanism
Thiol-Silica SiliaMetS® Thiol, QuadraPure™ TU Reflux in EtOAc/EtOH (60°C, 2h) Strong affinity for Pd(II) and Pd(0).

| Activated Carbon | Darco® G-60, Ecosorb® | Slurry in hot alkaline solution (pH >9) | Physical adsorption. Best performed before isoelectric precipitation. |

Protocol:

  • Dissolve crude product in alkaline water (pH 10).

  • Add Activated Carbon (10 wt% relative to substrate).

  • Heat to 50°C for 1 hour.

  • Filter through a Celite pad while hot.

  • Proceed to Isoelectric Precipitation (Module 2).

Scenario B: Decarboxylated Impurity (6-Isopropylquinoline)

Context: High thermal stress can decarboxylate the gem-dimethyl propanoic acid tail. Removal Strategy:

  • This impurity is non-acidic.

  • Step: Perform an extraction at pH 10. The product stays in the water (anion); the impurity extracts into the organic layer (DCM or EtOAc).

Module 4: Analytical Validation

Issue: "My HPLC peaks are tailing severely." Cause: Interaction between the basic quinoline nitrogen and silanol groups on the column.

Recommended HPLC Method
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0) OR 0.1% TFA in Water.

    • Why: You must buffer the mobile phase to suppress ionization changes during the run. Ammonium acetate is preferred for MS compatibility.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 min.

  • Detection: UV at 254 nm (Quinoline absorption) and 220 nm.

Visualizing the Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture (Contains Pd, Ester, Byproducts) Step1 Dissolve in Water + NaOH (pH > 10) (Forms Anionic Salt) Crude->Step1 Step2 Wash with EtOAc/DCM Step1->Step2 Decision1 Organic Layer (Discard) Step2->Decision1 Non-acidic Impurities (Ester, Decarboxylated) Decision2 Aqueous Layer (Contains Product) Step2->Decision2 Step3 Add Pd Scavenger (Carbon/Silica) Filter over Celite Decision2->Step3 Step4 Adjust pH to 4.8 - 5.0 (HCl) (Isoelectric Precipitation) Step3->Step4 Step5 Filter & Wash (Cold Water + Acetone) Step4->Step5 Final Pure Zwitterion Solid Step5->Final

Figure 2: Decision tree for the purification of 2-Methyl-2-(quinolin-6-yl)propanoic acid.

References

  • Palladium Removal Strategies

    • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.
  • Quinoline Chemistry & Isoelectric Precipitation

    • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (General reference for Quinoline amphoteric properties).
    • BenchChem. (2025).[4][5] An In-depth Technical Guide on the Synthesis and Properties of Quinoline-2-carboxylic Acid. (Analogous purification logic).

  • Analytical Methods for Zwitterions

    • McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography.

Sources

Optimization

Technical Support Center: Troubleshooting Crystallization of Quinoline Acid Derivatives

Topic: Troubleshooting Crystallization Issues with Quinoline Acid Derivatives Audience: Researchers, Process Chemists, and Drug Development Professionals Format: Technical Support Q&A and Standard Operating Procedures (S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Crystallization Issues with Quinoline Acid Derivatives Audience: Researchers, Process Chemists, and Drug Development Professionals Format: Technical Support Q&A and Standard Operating Procedures (SOPs)

Core Directive & Technical Overview

Quinoline carboxylic acid derivatives (e.g., fluoroquinolones, quinoline-4-carboxylic acids) present unique crystallization challenges due to their zwitterionic nature and tendency for


-

stacking
.[1] These electronic properties often lead to high lattice energies, poor solubility in common organic solvents, and a propensity to "oil out" (Liquid-Liquid Phase Separation) rather than nucleate.

This guide moves beyond generic advice, focusing on the specific intermolecular forces—hydrogen bonding and electrostatic interactions—that dictate the solid-state behavior of these heterocycles.

Troubleshooting Guide (Q&A)

Issue 1: The "Oiling Out" Phenomenon

User Report: "I cooled my reaction mixture, but instead of crystals, a sticky red/orange oil separated at the bottom. It eventually hardened into an impure glass."[1][2]

Diagnosis: You are experiencing Liquid-Liquid Phase Separation (LLPS) .[1][3][4] This occurs when the metastable zone width (MSZW) is too wide or when the crystallization temperature is above the depressed melting point of the solvated solid. For quinolines, this is often exacerbated by impurities that disrupt the planar stacking required for nucleation.

Technical Solution:

  • Temperature Cycling (Ostwald Ripening): Do not cool rapidly. Re-heat the mixture until the oil dissolves (or forms a fine emulsion), then cool very slowly (

    
    ) to the cloud point. Hold the temperature there.
    
  • The "Dual-Solvent" Trick: Quinoline derivatives are often lipophilic but polar.[1]

    • Action: Use a solvent system where the oil is marginally soluble, not insoluble.[5] If you use water/ethanol, the high polarity of water forces the hydrophobic quinoline out as oil. Switch to Ethanol/Acetonitrile or IPA/Ethyl Acetate .[1]

  • Seeding in the Metastable Zone: Add seed crystals before the oil appears. This provides a template for the molecules to align, bypassing the amorphous oil phase.[5]

Issue 2: Zwitterionic "Lock-Up" (Insolubility)

User Report: "My compound is insoluble in everything—water, methanol, DCM. I cannot get it into solution to even attempt recrystallization."

Diagnosis: Quinoline acids often exist as zwitterions (internal salts) at neutral pH. The electrostatic attraction between the protonated nitrogen (


) and the carboxylate (

) creates an extremely stable, high-melting crystal lattice that resists solvation.

Technical Solution: The pH-Swing Protocol You must break the zwitterion to dissolve the compound.

  • Acidify: Add HCl or TFA to protonate the carboxylate (

    
    ). The species becomes a cation (
    
    
    
    ) and will dissolve in polar protic solvents (e.g., Methanol, Water).
  • Filter: Perform purification (charcoal treatment) while in this soluble cationic state.

  • Neutralize (Slowly): Add base (NaOH or Ammonia) dropwise to reach the Isoelectric Point (pI) . The compound will precipitate as the zwitterion reforms, but now in a controlled manner.

Issue 3: Persistent Colored Impurities

User Report: "My product is supposed to be white/off-white, but it remains yellow/orange even after three recrystallizations."

Diagnosis: Quinolines are prone to oxidation, forming colored oligomers (e.g., quinoline-5,8-diones) that co-crystallize due to structural similarity.[1]

Technical Solution:

  • Salt Formation: Convert the free base to a Hydrochloride or Mesylate salt . The crystal lattice of the salt is fundamentally different and will often reject the neutral colored impurities that track with the free base.

  • Sacrificial Adsorption: Use activated charcoal specifically in the acidified state (see Protocol A). The ionic quinoline stays in solution, while the non-ionic colored impurities adsorb to the carbon.

Visual Troubleshooting Logic

The following diagram outlines the decision-making process when encountering phase separation or purity issues.

TroubleshootingLogic Start Start: Crystallization Issue ProblemType Identify Problem Start->ProblemType OilingOut Oiling Out / Emulsion ProblemType->OilingOut Liquid Phase Insoluble Insoluble (Zwitterion) ProblemType->Insoluble Solid won't dissolve ColoredImp Colored Impurities ProblemType->ColoredImp Wrong Color CheckSolvent Check Solvent Polarity OilingOut->CheckSolvent pHCheck Check pH vs pI Insoluble->pHCheck SaltForm Convert to HCl Salt ColoredImp->SaltForm Lattice Rejection Charcoal Hot Filtration with Activated Carbon ColoredImp->Charcoal Adsorption Seed Add Seeds at Cloud Point CheckSolvent->Seed Metastable Zone ChangeSolvent Switch to IPA/EtOAc or Slow Cool CheckSolvent->ChangeSolvent Miscibility Gap Acidify Acidify to pH < 2 (Form Cation) pHCheck->Acidify Break Zwitterion

Caption: Decision tree for diagnosing and resolving common crystallization failures in quinoline derivatives.

Detailed Experimental Protocols

Protocol A: pH-Swing Crystallization (Isoelectric Precipitation)

Best for: High-purity isolation of zwitterionic quinoline-4-carboxylic acids.[1]

Materials:

  • Crude Quinoline Derivative[1][6]

  • 1M HCl (aqueous)[1]

  • 10% Ammonia solution or 1M NaOH[1]

  • Solvent: Methanol/Water (1:1 v/v)

Step-by-Step:

  • Dissolution (Acidic Phase): Suspend the crude solid in Methanol/Water. Add 1M HCl dropwise with stirring until the pH is ~1-2. The suspension should clear as the cationic species forms.

    • Checkpoint: If it does not dissolve, heat to 50°C.

  • Purification: Add activated charcoal (5 wt% of crude mass). Stir at 50°C for 30 minutes. Filter hot through a Celite pad to remove charcoal and insoluble particulates.

  • Crystallization (Neutralization):

    • Place the clear filtrate in a vessel with overhead stirring (200 RPM).

    • Slowly add the base (Ammonia/NaOH) via a syringe pump or dropping funnel.

    • Critical Step: Monitor pH.[7] As pH approaches the pI (typically pH 6-7 for these derivatives), turbidity will appear.

    • Pause: Stop base addition at the first sign of turbidity. Allow crystals to ripen for 30 minutes.

    • Resume base addition until pH 7.0 is reached.

  • Isolation: Cool to 5°C. Filter the white precipitate. Wash with cold water (removes inorganic salts) and then cold methanol (displaces water for drying).

Protocol B: Anti-Solvent Crystallization with Seeding

Best for: Lipophilic derivatives prone to oiling out.[1]

Step-by-Step:

  • Primary Solvent: Dissolve the compound in the minimum amount of "Good Solvent" (e.g., DMF or DMSO) at room temperature.

  • Seeding: Add 1-2 mg of pure seed crystals.

  • Anti-Solvent Addition:

    • Select an anti-solvent (e.g., Water or Ethanol).

    • Add anti-solvent very slowly (rate: 0.1 mL/min) directly into the vortex of the stirred solution.

  • Observation: If an oil droplet forms, stop addition immediately. Heat slightly until the oil re-dissolves, then cool back to the hold temperature. Resume addition only when the solution is clear or shows crystalline turbidity.

Data & Reference Tables

Table 1: Solvent Selection Guide for Quinoline Derivatives
Solvent ClassExamplesRoleNotes
Dipolar Aprotic DMF, DMSOGood Solvent High solubility but hard to remove.[1] Use for initial dissolution.
Protic Methanol, EthanolIntermediate Good for temperature-swing crystallization.[1]
Acidic Acetic Acid, Formic AcidGood Solvent Protonates the Nitrogen; excellent for recrystallization if product is stable.
Non-Polar Hexane, EtherAnti-Solvent Induces precipitation. Warning: High risk of oiling out if added too fast.[1]
Chlorinated DCM, ChloroformVariable Good solubility for non-zwitterionic forms.
Table 2: Solubility Trends
FormpH StateSolubility (Water)Solubility (Organic)
Cationic Acidic (pH < 3)HighModerate (Alcohols)
Zwitterionic Neutral (pH ~ pI)Very Low Very Low (Lattice Energy Peak)
Anionic Basic (pH > 9)HighLow

Mechanism Visualization: The pH Swing

This diagram illustrates the solubility changes during Protocol A, highlighting the critical "Isoelectric Trap" where crystallization occurs.

pHSwing cluster_0 Critical Control Point AcidState Acidic State (pH < 2) Soluble Cation (NH+ / COOH) Transition Base Addition (Neutralization) AcidState->Transition Add NaOH/NH3 ZwitterState Isoelectric Point (pH ~7) Insoluble Zwitterion (NH+ / COO-) Transition->ZwitterState Charge Neutralization Crystal Crystalline Solid (Precipitate) ZwitterState->Crystal Lattice Formation (Precipitation)

Caption: The pH-swing mechanism utilizes the drastic solubility drop at the isoelectric point to force controlled crystallization.

References

  • BenchChem. (2025).[8][9][10][11] Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives. Retrieved from

  • American Chemical Society (ACS). (2022). Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids.[1][12] Crystal Growth & Design. Retrieved from

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization: Causes and Solutions. Retrieved from

  • Google Patents. (2015). CN103664892B - The crystallization of quinoline derivatives.[1][10][13] Retrieved from

  • LibreTexts Chemistry. (2022). Troubleshooting Crystallization: Oiling Out and Impurities.[3][4][5] Retrieved from

Sources

Troubleshooting

Overcoming steric hindrance in gem-dimethyl propanoic acid formation

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of gem-dimethyl propanoic acid, also known as pivalic acid or 2,2-dimethylpropanoic acid.[...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of gem-dimethyl propanoic acid, also known as pivalic acid or 2,2-dimethylpropanoic acid.[1][2] This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges posed by the steric hindrance of the gem-dimethyl group. As Senior Application Scientists, we understand that synthesizing sterically hindered molecules requires a nuanced approach, and this guide is structured to provide both theoretical understanding and practical, field-proven solutions.

I. Understanding the Challenge: The Steric Hindrance of the Gem-Dimethyl Group

The core difficulty in synthesizing gem-dimethyl propanoic acid lies in the steric bulk of the tert-butyl group.[3][4] This arrangement significantly hinders the approach of nucleophiles and reagents to the carbonyl carbon, making many standard carboxylic acid syntheses inefficient.[5] For instance, the hydrolysis of the corresponding nitrile is difficult because the nucleophile is sterically hindered from attacking from the back.[5] Similarly, tert-butyl halides are prone to elimination reactions, which complicates the use of Grignard reagents for carboxylation.[5]

Frequently Asked Questions (FAQs)

Q1: Why is the Grignard reaction with tert-butyl halides and CO2 often low-yielding for producing pivalic acid?

A1: The primary issue is the propensity of tert-butyl halides to undergo elimination reactions (E2) in the presence of a base (the Grignard reagent itself can act as a base), leading to the formation of isobutylene.[5] This side reaction competes with the desired formation of the Grignard reagent. Even when the Grignard reagent is formed, its bulky nature sterically hinders its attack on the carbon dioxide molecule.[5]

Q2: Can I use standard esterification methods like Fischer esterification with pivalic acid?

A2: While not impossible, Fischer esterification of pivalic acid is notoriously slow and often gives low yields due to the steric hindrance around the carboxyl group.[6] The bulky tert-butyl group impedes the approach of the alcohol nucleophile. More forcing conditions (higher temperatures, longer reaction times) may be required, which can lead to side reactions. Alternative methods using activating agents are often preferred.[7]

Q3: Are there safety concerns specific to the synthesis of pivalic acid?

A3: Yes. Pivalic acid is corrosive and can cause chemical burns to the skin and severe eye damage.[8] Ingestion can lead to burns in the mouth, throat, and esophagus.[8] Many synthetic routes also involve hazardous reagents. For example, the Koch-Haaf reaction often utilizes strong, corrosive acids like sulfuric acid or hydrogen fluoride and involves high pressures of carbon monoxide, a toxic gas.[6][9][10] Always consult the Safety Data Sheet (SDS) and perform a thorough risk assessment before starting any experiment.

II. Troubleshooting Common Synthetic Routes

This section provides detailed troubleshooting for common methods used to synthesize gem-dimethyl propanoic acid.

Method 1: The Koch-Haaf Reaction

The Koch-Haaf reaction is a powerful method for the synthesis of tertiary carboxylic acids and is a common industrial method for producing pivalic acid.[9][10] It involves the reaction of an alkene (like isobutene) or an alcohol (like tert-butanol) with carbon monoxide in the presence of a strong acid.[9][10] A variation, the Koch-Haaf reaction, uses formic acid as the source of carbon monoxide, which can be performed at atmospheric pressure.[9][11]

Common Issues & Troubleshooting

Problem Potential Cause(s) Troubleshooting Steps & Rationale
Low or No Yield - Inactive catalyst- Insufficient acid strength- Water contamination- Low CO pressure- Catalyst: Ensure the acid catalyst (e.g., H₂SO₄, HF, H₃PO₄·BF₃) is fresh and of high concentration. The reaction is strongly acid-catalyzed.[6][9]- Acid Strength: The formation of the key tert-butyl cation intermediate requires a very strong acid.[9] Consider using a superacid system if yields are consistently low.- Water: While water is a reactant in the overall equation, excess water can dilute the acid catalyst and inhibit the reaction. Use anhydrous starting materials where possible.- CO Pressure: For the Koch reaction, maintaining adequate CO pressure is crucial to drive the carbonylation of the carbocation.[12] For the Koch-Haaf variant, ensure a steady decomposition of formic acid to generate CO in situ.[9]
Formation of Polymers/Oligomers - High reaction temperature- High concentration of alkene- Temperature Control: The tert-butyl cation can initiate the polymerization of isobutene. Maintain the recommended reaction temperature (often near 50°C for industrial processes) to minimize this side reaction.[9]- Alkene Concentration: Add the alkene or alcohol slowly to the reaction mixture to keep its instantaneous concentration low, disfavoring polymerization.
Difficult Product Isolation - Emulsion formation during workup- Co-distillation with byproducts- Workup: After quenching the reaction with water/ice, allow sufficient time for phase separation. If an emulsion forms, adding a saturated brine solution can help break it.- Purification: Pivalic acid can be purified by distillation.[13] Due to its relatively low boiling point (164°C), careful fractional distillation is needed to separate it from other volatile components.[3]
Experimental Protocol: Koch-Haaf Synthesis from tert-Butanol [5]
  • In a flask equipped with a stirrer, dropping funnel, and a gas outlet, place concentrated sulfuric acid and cool it to 0-5°C in an ice bath.

  • Slowly add a mixture of tert-butanol and formic acid dropwise to the cooled sulfuric acid with vigorous stirring, maintaining the temperature between 0-5°C.

  • After the addition is complete, continue stirring at this temperature for a specified time (e.g., 3 hours).[5]

  • Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and then with a saturated sodium bicarbonate solution to extract the pivalic acid as its sodium salt.

  • Separate the aqueous layer, acidify it with a strong acid (e.g., HCl) until the pivalic acid precipitates.

  • Collect the solid product by filtration, wash with cold water, and dry. Further purification can be achieved by distillation.

Koch_Haaf_Workflow

Method 2: Oxidation of Pinacolone

This is a classical laboratory method that involves the haloform reaction of pinacolone.[3][13]

Common Issues & Troubleshooting

Problem Potential Cause(s) Troubleshooting Steps & Rationale
Incomplete Reaction - Insufficient hypohalite- Low reaction temperature- Reagent Stoichiometry: Ensure an adequate amount of the oxidizing agent (e.g., sodium hypobromite or sodium hypochlorite) is used. The reaction consumes three equivalents of the hypohalite.- Temperature Control: The initial reaction is often performed at low temperatures (0-10°C) to control the exothermic reaction, followed by stirring at room temperature to ensure completion.[13]
Formation of Bromoform/Chloroform Byproducts - Inherent to the haloform reaction mechanism- Removal: These volatile byproducts can be effectively removed by steam distillation during the workup process.[13]
Low Purity of Final Product - Contamination with unreacted pinacolone or halogenated ketones- Purification: After acidification, the pivalic acid is typically distilled.[13] A final fractional distillation under reduced pressure is often necessary to obtain high-purity product.[13]
Experimental Protocol: Oxidation of Pinacolone with Sodium Hypobromite [13]
  • Prepare a solution of sodium hypobromite by slowly adding bromine to a cooled (0-10°C) aqueous solution of sodium hydroxide.

  • Add pinacolone to the cold hypobromite solution while maintaining the temperature below 10°C.

  • Stir the mixture at room temperature until the reaction is complete (indicated by the disappearance of the color).

  • Steam distill the reaction mixture to remove bromoform and other volatile byproducts.

  • Cool the remaining solution and carefully acidify with a strong acid (e.g., sulfuric acid).

  • Distill the acidified solution to collect the pivalic acid, which will co-distill with water.

  • Separate the pivalic acid from the aqueous layer and dry it. Final purification is achieved by distillation under reduced pressure.

Haloform_Mechanism

Method 3: Alternative & Modern Approaches

While the Koch-Haaf and pinacolone oxidation routes are well-established, modern catalysis offers emerging alternatives.

  • Palladium-Catalyzed Carboxylation: Research has shown that alkanes can be directly carboxylated using transition metal catalysts.[14] For instance, palladium-catalyzed systems can convert hydrocarbons to their corresponding carboxylic acids, although yields for simple alkanes can be modest.[14] Pivalic acid is also used as a co-catalyst in some palladium-catalyzed C-H functionalization reactions.[3][10]

  • Solid Acid Catalysts: To overcome the issues with corrosive liquid acids in the Koch reaction, researchers have explored solid acid catalysts like H-type zeolites and Nafion-H.[12] These offer potential for easier separation and catalyst recycling, though they may require elevated temperatures and pressures.[12]

III. Downstream Applications: Overcoming Steric Hindrance in Pivalic Acid Reactions

The steric hindrance of pivalic acid also affects its subsequent reactions, such as ester and amide formation.

Q4: How can I efficiently form an ester from the sterically hindered pivalic acid?

A4: Direct acid-catalyzed esterification is often inefficient.[7] A better approach is to first activate the carboxylic acid. This can be done by converting it to an acyl chloride (pivaloyl chloride) using reagents like thionyl chloride or oxalyl chloride.[15] The resulting pivaloyl chloride is much more reactive and will readily form an ester upon reaction with an alcohol, often in the presence of a non-nucleophilic base like pyridine.[10]

Q5: What are the best methods for forming amides from pivalic acid, especially with hindered amines?

A5: This is a significant challenge in peptide synthesis and medicinal chemistry.[16]

  • Activation: Similar to esterification, converting pivalic acid to pivaloyl chloride is a common first step.

  • Coupling Reagents: For direct coupling, standard reagents may be slow. More powerful coupling reagents might be necessary.

  • Acyl Mesylates: A highly effective method for activating hindered carboxylic acids involves the formation of a mixed anhydride with methanesulfonic acid (an acyl mesylate).[17][18] This highly reactive intermediate can then react with amines to form amides in good yields.[17]

IV. Summary of Synthetic Methods

Method Starting Material(s) Key Reagents Typical Yield Advantages Disadvantages
Koch-Haaf Reaction [5][9]tert-Butanol or IsobuteneH₂SO₄, Formic Acid (or CO)60-90%[3][5]High yield, uses readily available materials.[4][5]Uses large amounts of corrosive acid, high pressure if using CO.[5][9]
Pinacolone Oxidation [3][13]PinacoloneNaOBr or NaOClModerateGood laboratory-scale method.Formation of halogenated byproducts.[13]
Grignard Carboxylation [5][10]tert-Butyl ChlorideMg, CO₂LowConceptually simple.Prone to elimination side reactions, sterically hindered.[5]
Catalytic Carboxylation [14]Alkanes (e.g., Isobutane)Transition Metal Catalysts (e.g., Pd)VariableAtom-economical, direct functionalization.Often requires specific catalysts and conditions, may have low yields.

This guide provides a starting point for troubleshooting the synthesis of gem-dimethyl propanoic acid. The key to success lies in understanding the mechanistic principles behind the steric hindrance and selecting a synthetic route and reaction conditions that effectively mitigate its effects.

References
  • Pivalic acid - Grokipedia. Retrieved from [Link]

  • Catalytic Functionalization of Arenes and Alkanes via C−H Bond Activation. (2001, May 18). Accounts of Chemical Research. Retrieved from [Link]

  • Koch reaction - Wikipedia. Retrieved from [Link]

  • Pivalic acid - Wikipedia. Retrieved from [Link]

  • Carbonylation of tert-butyl alcohol over H-zeolites. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Pivalic Acid (75-98-9): Synthesis, Properties, and Global Sourcing Strategies. (2025, October 6). Retrieved from [Link]

  • Pivalic acid, 2,2-dimethylpropanoic acid, is a white solid used in the production of high [Chemistry]. Gauth. Retrieved from [Link]

  • Pivalic Acid. Retrieved from [Link]

  • Transition-Metal-Catalyzed Carboxylation. (2023, December 8). Encyclopedia.pub. Retrieved from [Link]

  • Continuous process for the preparation of pivaloyl chloride and of aroyl... (n.d.). Google Patents.
  • Carboxylation - Wikipedia. Retrieved from [Link]

  • What is the carboxylation of alkane? (2018, March 8). Quora. Retrieved from [Link]

  • Catalytic carboxylation reactions. (2025, October 27). Ruhr-Universität Bochum. Retrieved from [Link]

  • A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. Organic Chemistry Portal. Retrieved from [Link]

  • New Synthetic Technology for the Synthesis of Hindered r-Diazoketones via Acyl Mesylates. Baran Lab. Retrieved from [Link]

  • Process for preparing carboxylic acids by the reaction of alkanes and formiates. Google Patents.
  • Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. (2024, February 8). MDPI. Retrieved from [Link]

  • Method for esterifying sterically hindered carboxylic acids. Google Patents.
  • The Synthesis of Sterically Hindered Amides. CHIMIA. Retrieved from [Link]

  • Koch Reaction. Retrieved from [Link]

  • 9 - Organic Syntheses Procedure. Retrieved from [Link]

  • Palladium-catalyzed carbonylation of tert-butyl alcohol to esters of iso-valeric acid. (1997, March 6). Scilit. Retrieved from [Link]

  • Preparation of pivalic acid (trimethylacetic acid; neopentanoic acid; 2,2-dimethylpropionic acid). PrepChem.com. Retrieved from [Link]

  • gem-Dimethylcyclopropanation Using Triisopropylsulfoxonium Tetrafluoroborate: Scope and Limitations. Organic Chemistry Portal. Retrieved from [Link]

  • A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Retrieved from [Link]

  • (2S,3S,5R,6S)-3-ethenyl-3-methyl-6-(2-oxopropyl)-6-phenyl-7-sulfanylidene-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid. PubChem. Retrieved from [Link]

  • Propanoic acid, 2,2-dimethyl-. NIST WebBook. Retrieved from [Link]

  • 2,2-dimethylpropanoic acid. Stenutz. Retrieved from [Link]

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Optimization

Removing residual solvents from 2-Methyl-2-(quinolin-6-yl)propanoic acid

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the removal of residual solvents from 2-Methyl-2-(quinolin-6-yl)propanoic acid. Our fo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the removal of residual solvents from 2-Methyl-2-(quinolin-6-yl)propanoic acid. Our focus is on providing practical, troubleshooting-oriented solutions grounded in established scientific principles and regulatory standards.

Introduction: The Criticality of Solvent Removal

In the manufacturing of any Active Pharmaceutical Ingredient (API), the removal of residual organic solvents is not merely a matter of good manufacturing practice; it is a critical step that directly impacts the safety, stability, and efficacy of the final drug product.[1][2] Regulatory bodies, through guidelines like the ICH Q3C, provide strict limits on the permissible daily exposure (PDE) to various solvents, classifying them based on their toxicity.[1][3][4] Solvents are essential for synthesis, influencing reaction yields and determining physical characteristics like crystal form and purity, but their presence in the final API offers no therapeutic benefit and can pose a safety risk.[1][5]

This document addresses the specific challenges associated with 2-Methyl-2-(quinolin-6-yl)propanoic acid, a molecule whose carboxylic acid and quinoline functionalities may influence its interaction with solvents and its overall thermal stability.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is designed to address common issues encountered during the final drying and purification stages of 2-Methyl-2-(quinolin-6-yl)propanoic acid.

Q1: My Headspace GC analysis shows high levels of Toluene (>890 ppm), a Class 2 solvent. What is the most effective initial approach to reduce it?

A: Toluene is a high-boiling point (111 °C) Class 2 solvent with a strict ICH Q3C limit of 890 ppm.[5] Simply drying at atmospheric pressure is inefficient and may require excessive temperatures that could degrade the API.

Your primary and most gentle approach should be Vacuum Drying . The core principle of vacuum drying is that reducing the ambient pressure significantly lowers the boiling point of the solvent, allowing for its efficient removal at a much lower temperature.[6][7] This is ideal for protecting potentially heat-sensitive compounds.[7][8]

  • Starting Point: Begin with a moderate temperature (e.g., 40-50 °C) under a deep vacuum (<10 mbar). The goal is to find a temperature that is effective for solvent removal but well below any thermal degradation point of your API.

  • Expert Insight: Before starting, it is highly recommended to perform a Thermogravimetric Analysis (TGA) on your compound to determine its decomposition temperature. This data provides an authoritative upper limit for your drying temperature, ensuring the integrity of your API.

Q2: I have been using a vacuum oven for 24 hours at 50 °C, but my residual solvent levels (e.g., Ethyl Acetate) are still above the ICH Q3C limit of 5000 ppm. What could be wrong?

A: This is a common challenge that can often be resolved by systematically troubleshooting your process. The issue may lie with the equipment, the physical form of the API, or the drying parameters.

Troubleshooting Workflow: Inadequate Solvent Removal

G start GC Result > ICH Limit check_vacuum Verify Vacuum System Integrity (Leaks, Pump Oil, Cold Trap) start->check_vacuum check_temp Confirm Oven Temperature (Calibrated Thermocouple) start->check_temp check_material Analyze Material Properties (Particle Size, Crystal Form) start->check_material action_increase_time Action: Increase Drying Time (Dry to Constant Weight) check_vacuum->action_increase_time If system is OK action_increase_temp Action: Cautiously Increase Temp (If TGA allows) check_temp->action_increase_temp If temp is low/safe action_grind Action: Gentle Grinding/Milling (To break agglomerates) check_material->action_grind If material is agglomerated action_recrystallize Action: Recrystallize (From a Class 3 Solvent) check_material->action_recrystallize If solvent is trapped in crystal lattice final_gc Re-analyze via Headspace GC action_increase_time->final_gc action_increase_temp->final_gc action_grind->final_gc action_recrystallize->final_gc G node_process node_process node_start node_start start API with High Residual Solvent q_thermolabile Is API Heat-Sensitive? (Check TGA/DSC) start->q_thermolabile proc_lyo Lyophilization q_thermolabile->proc_lyo Yes proc_vac Standard Vacuum Drying q_thermolabile->proc_vac No q_solvate Is a Solvate Suspected? q_purity Is Chemical Purity Also an Issue? q_solvate->q_purity No proc_recrys Recrystallization / Solvent Swap q_solvate->proc_recrys Yes q_purity->proc_vac No, continue drying q_purity->proc_recrys Yes proc_vac->q_solvate

Caption: Decision tree for selecting an appropriate solvent removal method.

MethodPrincipleBest For...Key Considerations
Vacuum Drying Lowers solvent boiling point by reducing pressure, enabling evaporation at lower temperatures. [7][8]Removing Class 2 and 3 solvents from moderately stable, crystalline APIs.Requires good vacuum integrity. May be slow for high-boiling point solvents. Material form (particle size) is critical. [9]
Recrystallization Purifies by dissolving the API in a hot solvent and allowing it to cool, selectively crystallizing the pure compound while impurities and unwanted solvents remain in the solution. [10][11]Removing trapped solvents (solvates), high-boiling point solvents, and improving chemical purity simultaneously. [12]Requires finding a suitable solvent/antisolvent system. The process itself must be optimized to yield the correct polymorph. [13]
Lyophilization Removes a frozen solvent through sublimation (solid to gas phase change) under deep vacuum. [14][15]Very heat-sensitive or biologically active molecules. Creating a stable, amorphous solid or a powder with high surface area for rapid dissolution. [16]More time-consuming and expensive than vacuum drying. Requires a solvent system suitable for freezing.
Rotary Evaporation Increases the rate of evaporation by rotating the sample in a heated bath under vacuum, which continuously creates a thin film of large surface area. [17][18][19]Primarily for removing bulk solvent from a solution at the lab scale before final drying of the isolated solid.Not typically used for drying a final API powder, but for concentrating a solution prior to crystallization or final isolation.

Standard Operating Protocols

Protocol 1: Vacuum Oven Drying

  • Pre-Analysis: Characterize the thermal stability of 2-Methyl-2-(quinolin-6-yl)propanoic acid using TGA/DSC to establish a maximum safe temperature.

  • Preparation: Spread the API powder in a thin, even layer on a clean glass or stainless steel tray. A thin layer is crucial for efficient solvent escape.

  • Loading: Place the tray in the vacuum oven on a shelf.

  • Drying Cycle:

    • Close the oven door and ensure a tight seal.

    • Begin pulling a vacuum, aiming for a pressure below 10 mbar. A nitrogen bleed can be used to control the vacuum rate and prevent the powder from being disturbed. [9] * Once the target vacuum is reached, slowly increase the shelf temperature to the desired setpoint (e.g., 45 °C), ensuring it remains at least 20-30 °C below the determined degradation temperature.

  • Monitoring: Continue drying until a constant weight is achieved. This is confirmed by cooling the sample to room temperature (in a desiccator to prevent moisture uptake) and weighing it at regular intervals (e.g., every 4-6 hours). The process is complete when two consecutive weighings are identical.

  • Validation: Submit the final, dried sample for Headspace GC analysis to confirm that residual solvent levels are below the ICH Q3C limits. [20] Protocol 2: Recrystallization / Solvent Swap

  • Solvent Selection: Identify a suitable crystallization solvent in which the API has high solubility at elevated temperatures and low solubility at room temperature or below. This should ideally be a less toxic, more volatile solvent (e.g., Ethanol, Isopropanol - Class 3) than the one you are trying to remove. An antisolvent (in which the API is poorly soluble) may also be required. [13]2. Dissolution: In a clean, appropriately sized reactor, dissolve the API containing the unwanted solvent in the minimum amount of the chosen hot crystallization solvent.

  • Cooling & Crystallization: Slowly cool the saturated solution. The rate of cooling can influence crystal size and purity. Seeding the solution with a small crystal of the desired pure API can help control the process. If using an antisolvent, it should be added slowly to the solution to induce crystallization. [13]4. Isolation: Collect the resulting crystals by filtration (e.g., using a Büchner funnel or a centrifuge).

  • Washing: Wash the isolated crystal cake with a small amount of cold, fresh crystallization solvent to remove any remaining mother liquor containing the impurities and the original solvent.

  • Final Drying: Dry the purified, wet crystal cake using the vacuum oven protocol described above (Protocol 1) to remove the new, more volatile solvent.

References

  • ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA). [Link]

  • Understanding the Principles of Rotary Evaporation: A Step-by-Step Guide. (2023-05-16). [Link]

  • impurities: guideline for residual solvents q3c(r9) - ICH. (2024-01-24). [Link]

  • Rotary Evaporator | Common evaporation & concentration methods. [Link]

  • ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents - Therapeutic Goods Administration (TGA). [Link]

  • Rotary Evaporation Techniques for Reliable Results and Efficient Solvent Removal. (2025-01-23). [Link]

  • What Is It? | Rotary Evaporator - Asynt. (2022-02-14). [Link]

  • How Does A Rotary Evaporator Remove Solvent - News - Achieve Chem. (2024-07-11). [Link]

  • Analysis of Residual Solvents According to the New ICH Q3C Guideline. [Link]

  • impurities: guideline for residual solvents q3c(r6) - ICH. (2019-07-22). [Link]

  • Lyophilization Of Pharmaceuticals: An Overview - Agno Pharma. [Link]

  • Efficient Pharmaceutical Processing with Vacuum Mixing and Drying - VORTEX Mixers. (2025-10-10). [Link]

  • Vacuum Drying - Advantages & Common Applications - amixon GmbH. [Link]

  • The Secret of Drying Fine Powder in Vacuum Oven - Kao Lu. [Link]

  • Recrystallization of Active Pharmaceutical Ingredients - SciSpace. [Link]

  • Overcoming Challenges in Drying Heat-Sensitive Pharmaceuticals: A Deep Dive into Vacuum Drying Techniques - sinothermo. (2025-08-15). [Link]

  • Understanding Vacuum Drying Processes and Vacuum Tray Dryers in Pharmaceutical Manufacturing - AZoM. (2024-05-08). [Link]

  • Lyophilization (Freeze-Drying) in the Pharmaceutical Industry - News-Medical. [Link]

  • Crystallization Method Development and Optimization - Triclinic Labs. [Link]

  • Recrystallization (chemistry) - Wikipedia. [Link]

  • Recrystallization Definition, Principle &Purpose - PraxiLabs. (2022-11-07). [Link]

  • Lyophilization Technology for Improving Stability of Small and Large Molecules. (2024-10-01). [Link]

  • Aqueous Cleaning and Solvent Substitution in Chemical Synthesis API Manufacturing. [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC. [Link]

  • Residual Solvents in Pharmaceuticals - Pharmaceutical Technology. [Link]

  • Residual Solvents in Pharmaceuticals: A Comprehensive Guide. (2022-12-27). [Link]

  • Lyophilization of Parenteral (7/93) | FDA. (2014-11-11). [Link]

  • US20030068416A1 - Method of lyophylization to reduce solvent content and enhance product recovery - Google P
  • Navigating the Challenges of Residual Solvents in Pharmaceutical Products According to USP 467 1467 - YouTube. (2019-08-06). [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 2-Methyl-2-(quinolin-6-yl)propanoic Acid

[1][2] Case ID: QPA-STAB-2024 Subject: Solution Stability Optimization & Troubleshooting Classification: Tier 3 Technical Support (Senior Scientist Level) Status: Resolved / Knowledge Base Article[1][2] Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Case ID: QPA-STAB-2024 Subject: Solution Stability Optimization & Troubleshooting Classification: Tier 3 Technical Support (Senior Scientist Level) Status: Resolved / Knowledge Base Article[1][2]

Executive Summary

You are accessing the technical guide for 2-Methyl-2-(quinolin-6-yl)propanoic acid (henceforth referred to as 6-QPA ).[1][2][3] This molecule presents a unique stability profile due to the interplay between its photosensitive quinoline core and its amphoteric (zwitterionic) solubility characteristics.[3]

This guide addresses the three most common failure modes reported by development teams:

  • Photochemical degradation (Discoloration).[1][2][3]

  • Isoelectric precipitation (Solubility crash at mid-pH).

  • Oxidative instability (N-oxide formation).[1][2][3]

Module 1: Photostability & Discoloration

Issue Description

User Report: "My clear stock solution in methanol turned yellow/brown after 4 hours on the benchtop."

Root Cause Analysis

The quinoline moiety is an efficient chromophore.[2][3] Upon exposure to UV-VIS light (specifically 300–400 nm), the aromatic nitrogen undergoes an


 transition.[2][3] This excited state often leads to radical formation, which can result in oxidative polymerization (browning) or ring cleavage.[3]
Troubleshooting Protocol

Q: How do I distinguish between harmless color change and actual degradation? A: You must perform a spectral stress test.[1][2][3] Color change often precedes detectable HPLC purity loss by hours.[1][2][3]

Step-by-Step Validation:

  • Prepare Control: 1 mM 6-QPA in MeOH, wrapped in aluminum foil (Dark Control).

  • Prepare Test: 1 mM 6-QPA in MeOH, exposed to ambient lab light (Light Stress).

  • Timepoint: Assess at T=0, T=4h, T=24h.

  • Analysis: Run HPLC (UV detection at 254 nm).

    • Pass: Peak area of Test is >99.0% of Dark Control.[2][3]

    • Fail: New peaks appear at RRT 0.8-0.9 (likely N-oxides) or RRT >1.2 (dimers).[1][2][3]

Corrective Action:

  • Immediate: All solutions must be handled under amber light or in amber glassware (Class A, USP Type 1).[2][3]

  • Long-term: For formulation, add an antioxidant like sodium metabisulfite if the vehicle allows, though light exclusion is the primary defense.[1]

Module 2: pH-Dependent Solubility (The Isoelectric Trap)

Issue Description

User Report: "I diluted my DMSO stock into a pH 5.0 buffer for a bioassay, and the compound precipitated immediately."

Root Cause Analysis

6-QPA is an amphoteric molecule.[1][2][3]

  • Quinoline Nitrogen (Basic): pKa

    
     4.9[2][3][4]
    
  • Carboxylic Acid (Acidic): pKa

    
     4.5–4.8[2][3]
    

When the solution pH is near these pKa values (pH 4.5–5.5), the molecule exists predominantly in its zwitterionic or neutral form, which has the lowest aqueous solubility (Isoelectric Point, pI).[3]

Visualizing the Solubility Trap

SolubilityCurve cluster_pH pH-Dependent Species Acidic pH < 3.0 Cationic Form (Soluble) Neutral pH 4.5 - 5.5 Zwitterion/Neutral (INSOLUBLE / PRECIPITATE) Acidic->Neutral Add Base Neutral->Acidic Add Acid Basic pH > 7.0 Anionic Form (Soluble) Neutral->Basic Add Base Basic->Neutral Add Acid caption Figure 1: The 'U-Shaped' solubility profile of 6-QPA. Avoid the 'Red Zone' (pH 4.5-5.5) for stock dilutions.

Troubleshooting Protocol

Q: What is the safe pH range for aqueous dilution? A: You must stay at least 1.5 pH units away from the pI.[2]

Buffer SystempH RangeCompatibility StatusNotes
0.1N HCl pH ~1.0Excellent Forms the hydrochloride salt.[1][2] Stable.
Acetate Buffer pH 4.5–5.5CRITICAL FAIL High risk of crystallization.[1][2][3]
PBS pH 7.4Good Forms the carboxylate anion.[2][3] Soluble >1 mg/mL.[1][2][3]
Carbonate pH 9.0+Excellent Fully ionized anion.[1][2][3] Maximum solubility.

Best Practice: If you must work at pH 5.0, use a co-solvent (e.g., 5% DMSO or 10% PEG-400) or a surfactant like Polysorbate 80 (0.1%) to maintain solubility.[1][2][3]

Module 3: Oxidative Stability & Storage

Issue Description

User Report: "My frozen DMSO stock shows a new peak (M+16) after 3 months."

Root Cause Analysis

The "M+16" peak indicates the addition of an oxygen atom, confirming the formation of Quinoline N-Oxide . While the gem-dimethyl group protects the alkyl side chain from metabolic degradation, the quinoline nitrogen remains a lone-pair donor susceptible to oxidation by peroxides often found in aged solvents (ethers, PEGs) or upon air exposure.

Troubleshooting Protocol

Q: Can I store 6-QPA in DMSO at -20°C indefinitely? A: No. DMSO is hygroscopic and can facilitate oxidation over time.[2][3]

Storage Hierarchy (Best to Worst):

  • Solid State: -20°C, desiccated, under Argon. (Shelf life: >2 years).[2][3]

  • Solution (Acetonitrile): -20°C. (Shelf life: 6–12 months).

  • Solution (DMSO): -20°C or -80°C. (Shelf life: 3 months). Note: Repeated freeze-thaw cycles accelerate degradation.[1][2]

Experimental Validation (Peroxide Spiking): To confirm if your assay conditions promote oxidation, perform a "Force Degradation" spike:

  • Dissolve 6-QPA in solvent.[1][2][3]

  • Add 0.1% Hydrogen Peroxide (

    
    ).[1][2][3]
    
  • Monitor HPLC for the M+16 peak.[2][3]

    • Result: If the peak grows rapidly (>5% in 1 hour), your molecule is highly sensitive.[3] You must degas all buffers and use fresh, high-grade solvents.[1][2][3]

Summary of Critical Parameters

ParameterSpecification/LimitRecommendation
Light

300–400 nm
Strict Exclusion. Use amber vials.
pH Avoid 4.5–5.5Target pH < 3 or pH > 7 for stock solutions.[1][2][3]
Solvent Avoid Ethers (THF/Dioxane)Use MeOH, ACN, or DMSO (low peroxide grade).[3]
Temperature < 40°CHeat accelerates N-oxide formation.[1][2][3]

References

  • ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2)." International Conference on Harmonisation, 2003.[1][2][3] Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 82571, Quinoline-6-carboxylic acid."[1][2][3] PubChem, 2024.[1][2][3] Link

  • Carvajal-Figueroa, M.T. "Solubility of quinoline in aqueous systems: Effect of pH and ionic strength."[1][2][3][5][6] University of Arizona, 1989.[3] Link

  • Malik, A.U., et al. "Solubility of 3-{3,5-Bis(trifluoromethyl)phenyl}quinoline Using Micellar Solutions of Surfactants."[1][2][3][7] Journal of Solution Chemistry, 2015.[3][7] Link

  • ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B." International Conference on Harmonisation, 1996.[1][2][3] Link

Sources

Optimization

Technical Support Center: Solubilization Strategies for 2-Methyl-2-(quinolin-6-yl)propanoic acid

The following technical guide addresses the solubility challenges associated with 2-Methyl-2-(quinolin-6-yl)propanoic acid (CAS 1022283-51-7) . This document is structured to function as a Tier-3 Technical Support resour...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the solubility challenges associated with 2-Methyl-2-(quinolin-6-yl)propanoic acid (CAS 1022283-51-7) . This document is structured to function as a Tier-3 Technical Support resource for drug discovery scientists.

Case ID: SOL-Q6-PROP Compound Class: Amphoteric N-Heterocycle / Carboxylic Acid Primary Issue: Poor aqueous solubility at neutral pH (pH 6.0–7.5)

Executive Summary: The "U-Shape" Solubility Paradox

As a Senior Application Scientist, I frequently encounter researchers struggling to dissolve 2-Methyl-2-(quinolin-6-yl)propanoic acid in standard PBS or water. The core issue lies in its amphoteric nature .

This molecule contains two ionizable groups with overlapping pKa values:

  • Quinoline Nitrogen (Basic): pKa ≈ 4.9 (Protonates to form a cation)

  • Carboxylic Acid (Acidic): pKa ≈ 4.8 (Deprotonates to form an anion)

The Trap: At neutral pH (or slightly acidic pH ~5.0), the molecule exists predominantly in its neutral or zwitterionic form, which has the lowest lattice energy and lowest water solubility . To dissolve it, you must push the equilibrium toward the fully cationic (pH < 3) or fully anionic (pH > 8) state.

Troubleshooting Guide & FAQs

Q1: I added the powder to water (pH 7), and it formed a cloudy suspension. Heating didn't help. Why?

Diagnosis: You are likely operating near the compound's isoelectric point (pI), where net charge is zero. The Fix: Do not heat. Heating can promote tighter crystal packing (Ostwald ripening) or chemical degradation.

  • Immediate Action: Adjust the pH. Add 1.0 equivalent of NaOH (0.1 M or 1 M) dropwise. As the pH rises above 8.0, the carboxylic acid deprotonates completely (COO⁻), and the solution should clear.

Q2: Can I use DMSO as a stock solution?

Answer: Yes, this is the preferred method for biological assays.

  • Protocol: Dissolve the compound in 100% DMSO to create a 10–50 mM stock .

  • Dilution Warning: When diluting this stock into aqueous media (e.g., cell culture media), ensure the final concentration is below the solubility limit for that specific pH. If the media is pH 7.4, rapid precipitation may occur ("crashing out").

  • Workaround: Pre-dilute the DMSO stock into a slightly basic buffer (pH 8.0) before adding to the final assay volume.

Q3: Which salt form should I generate for animal studies?

Recommendation: The Sodium Salt is generally superior to the Hydrochloride salt for this specific scaffold.

  • Reasoning: The gem-dimethyl group near the carboxylic acid provides steric bulk. The sodium cation coordinates well with the carboxylate, forming a stable, soluble salt. The hydrochloride salt (protonating the quinoline) is often hygroscopic and acidic, which can cause irritation in parenteral formulations.

Step-by-Step Solubilization Protocols

Protocol A: Preparation of a 10 mM Aqueous Stock (Sodium Salt Method)

Best for: In vitro assays, pH-sensitive experiments.

StepActionMechanistic Rationale
1 Weigh 21.5 mg of compound.Target: 10 mM in 10 mL (MW ≈ 215.25 g/mol ).
2 Suspend in 8 mL of HPLC-grade water.Initial state: Cloudy suspension (neutral form).
3 Add 1.05 equivalents of NaOH (0.1 M).Critical Step: Drives equilibrium to the anionic form (COO⁻).
4 Vortex for 30–60 seconds.Facilitates dissolution. Solution should clarify.
5 Adjust volume to 10 mL with water.Finalizes concentration.
6 Check pH.Target pH: 8.0 – 9.0. If pH < 8, solubility is unstable.
Protocol B: "pH Swing" Method for Neutral Buffer Integration

Best for: Introducing the compound into PBS (pH 7.4) without immediate precipitation.

  • Dissolve compound in a minimum volume of 0.1 M HCl (pH < 2, Cationic form).

  • Slowly add this solution to your target buffer (PBS) while stirring rapidly.

  • Note: This creates a supersaturated solution. Use immediately. Long-term stability at pH 7.4 is poor.

Visualizing the Solubility Landscape

The following diagram illustrates the "U-Shaped" solubility profile and the critical pH windows for success.

SolubilityProfile cluster_acid Acidic Region (pH < 3) cluster_neutral Isoelectric Region (pH 4-6) cluster_basic Basic Region (pH > 8) Cation Cationic Form (Soluble) N-H+, COOH Neutral Neutral/Zwitterion (INSOLUBLE) Precipitation Zone Cation->Neutral Add Base (Deprotonation) Neutral->Cation Add Acid Anion Anionic Form (Soluble) N, COO- Neutral->Anion Add Base (Deprotonation) Anion->Neutral Add Acid Decision User Goal? Decision->Cation LC-MS Mobile Phase Decision->Anion Physiological Assay

Figure 1: Solubility State Diagram. The compound exhibits pH-dependent solubility. For biological assays, targeting the Anionic form (pH > 8) is recommended to ensure stability.

Decision Matrix for Solvent Selection

Use this table to select the correct vehicle based on your application.

ApplicationRecommended Solvent SystempH TargetNotes
LC-MS / HPLC Water / Acetonitrile + 0.1% Formic AcidpH ~2.5Acidic conditions keep the Quinoline protonated and soluble.
Cell Culture DMSO Stock (1000x) → MediapH 7.4Keep final DMSO < 0.5%. Watch for precipitation if conc > 10 µM.
Animal Dosing (IV) Saline + 1 eq. NaOH (or NaHCO3)pH 8.0Form the Sodium Salt in situ. Filter sterilize (0.22 µm).
Animal Dosing (PO) 0.5% Methylcellulose / 0.1% Tween 80N/AUse as a suspension. Solubility is less critical for oral gavage.

References

  • General Quinoline Solubility Mechanisms: Carvajal, M. T., et al. (2019).[1] Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech. Retrieved February 15, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Guide: LC-MS/MS Analysis of 2-Methyl-2-(quinolin-6-yl)propanoic Acid

Executive Summary 2-Methyl-2-(quinolin-6-yl)propanoic acid presents a distinct analytical challenge due to its amphoteric nature—possessing both a basic quinoline nitrogen and an acidic carboxylic acid tail. While HPLC-U...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methyl-2-(quinolin-6-yl)propanoic acid presents a distinct analytical challenge due to its amphoteric nature—possessing both a basic quinoline nitrogen and an acidic carboxylic acid tail. While HPLC-UV lacks the specificity for complex biological matrices and GC-MS requires cumbersome derivatization to address the polar carboxyl group, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for quantitation.

This guide outlines a high-sensitivity, self-validating LC-MS/MS workflow. It prioritizes Mixed-Mode Cation Exchange (MCX) for sample cleanup and optimized pH control in chromatography to ensure robust retention and peak shape.

Part 1: Chemical Profile & Analytical Challenges

Understanding the physicochemical properties is the prerequisite for method development.

PropertyValue (Est.)Analytical Implication
Molecular Formula C₁₃H₁₃NO₂Precursor Ion selection.
Molecular Weight 215.25 g/mol [M+H]⁺ = 216.25 (Positive Mode preferred).
pKa (Quinoline N) ~4.9Basic. Protonated at pH < 4.
pKa (Carboxyl) ~4.2Acidic. Deprotonated at pH > 5.
LogP ~2.5Moderately lipophilic; suitable for Reverse Phase (C18).
Key Challenge Zwitterionic Behavior At neutral pH, the molecule may exist as a zwitterion, leading to poor retention and split peaks.

Part 2: Methodological Comparison

Why choose LC-MS/MS over the alternatives?

FeatureLC-MS/MS (Recommended) GC-MS HPLC-UV
Sample Prep Simple/Robust. PPT or SPE compatible.Complex. Requires derivatization (silylation/methylation) to volatize the -COOH group.[1]Moderate. Requires rigorous cleanup to remove UV-absorbing interferences.
Sensitivity High (pg/mL). MRM mode filters background noise.High. But limited by derivatization efficiency and thermal stability.Low (µg/mL). Insufficient for PK/metabolite studies.
Selectivity Excellent. Distinguishes structural isomers via fragmentation.Good. EI spectra are fingerprint-rich.Poor. Co-eluting matrix components often interfere.
Throughput High. <5 min run times.Low. Long thermal gradients required.Medium. Isocratic runs possible but prone to interference.

Part 3: Experimental Protocol (The "How-To")

Phase 1: Sample Preparation (Solid Phase Extraction)

Rationale: Given the basic quinoline nitrogen, Mixed-Mode Cation Exchange (MCX) is superior to standard C18 SPE. It allows you to wash away neutrals and acids while locking the quinoline moiety onto the sorbent via ionic interaction.

  • Conditioning: 1 mL Methanol, then 1 mL Water.

  • Loading: Acidify plasma sample with 2% Formic Acid (pH ~2-3) to protonate the Quinoline N. Load onto MCX cartridge.

  • Wash 1 (Neutrals/Acids): 1 mL 0.1% Formic Acid in Water.

  • Wash 2 (Hydrophobic): 1 mL Methanol.

  • Elution: 1 mL 5% Ammonia in Methanol . (High pH deprotonates the ammonium-sorbent interaction, releasing the analyte).

  • Reconstitution: Evaporate N₂ stream; reconstitute in Mobile Phase A/B (80:20).

Phase 2: Chromatographic Conditions

Rationale: We use a Low pH mobile phase. At pH 2.5 (Formic acid), the Carboxylic Acid is neutral (protonated) and the Quinoline is positive (protonated). This prevents zwitterionic formation and ensures good retention on C18.

  • Column: C18 End-capped (e.g., Waters XSelect HSS T3 or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 10% B

    • 3.0 min: 90% B

    • 3.5 min: 90% B

    • 3.6 min: 10% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.[2]

Phase 3: Mass Spectrometry Parameters (ESI+)

Rationale: The Quinoline nitrogen is a "proton sponge," making Positive Electrospray Ionization (ESI+) significantly more sensitive than negative mode.

  • Source: ESI Positive (+).[3][4]

  • Spray Voltage: 3500 V.

  • Precursor Ion: m/z 216.1 [M+H]⁺.

  • Quantifier Transition: m/z 216.1 → 170.1 (Loss of HCOOH/COOH group).

  • Qualifier Transition: m/z 216.1 → 128.1 (Quinoline ring fragmentation).

Part 4: Visualization & Workflows

Diagram 1: Analytical Decision & Workflow

This diagram illustrates the logic behind selecting MCX extraction and the resulting LC-MS pathway.

AnalysisWorkflow Sample Biological Sample (Plasma/Urine) Acidify Acidification (2% Formic Acid) pH < 3 Sample->Acidify Protonation SPE SPE: Mixed-Mode Cation (MCX) Locks Basic Quinoline N Acidify->SPE Load Elute Elution (5% NH4OH in MeOH) SPE->Elute Clean & Release LC LC Separation (C18, Low pH) Prevents Zwitterion Elute->LC Inject MS MS/MS Detection (ESI+, MRM 216->170) LC->MS Quantify

Caption: Optimized workflow utilizing charge-state control (pH manipulation) for selective extraction and separation.

Diagram 2: Fragmentation Pathway (Proposed)

Understanding the MRM transitions is vital for troubleshooting interference.

Fragmentation Parent Precursor [M+H]+ m/z 216.1 Trans1 Transition State (Inductive Cleavage) Parent->Trans1 CID Energy Prod1 Quantifier Ion [M+H - HCOOH]+ m/z ~170.1 Trans1->Prod1 Loss of Carboxyl Group (-46) Prod2 Qualifier Ion [Quinoline Ring Frag]+ m/z ~128.1 Trans1->Prod2 Ring Degradation

Caption: Proposed ESI+ fragmentation pathway showing the primary loss of the carboxylic acid moiety.

Part 5: Data Analysis & Validation

To ensure Scientific Integrity , the following validation criteria must be met:

  • Linearity: Calibrate from 1 ng/mL to 1000 ng/mL. Use a weighted regression (

    
    ) to account for heteroscedasticity in ESI.
    
  • Matrix Effect (ME):

    • Calculate:

      
      
      
    • Goal: 85-115%. If ME < 80% (Suppression), switch from PPT to the SPE method described above.

  • Carryover: Inject a blank after the highest standard (ULOQ). Peak area in blank should be < 20% of the LLOQ.

References

  • BenchChem. (2025).[1] Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Quinoline Derivatives and Fragmentation Patterns. NIST Mass Spectrometry Data Center.[5][6] Retrieved from

  • ResearchGate. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry. Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for Quinoline-6-carboxylic acid. Retrieved from

Sources

Comparative

A Comparative Guide to the Characterization of 2-Methyl-2-(quinolin-6-yl)propanoic Acid

In the landscape of pharmaceutical research and development, the rigorous characterization of novel chemical entities is paramount. This guide provides a comprehensive framework for establishing the identity, purity, and...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the rigorous characterization of novel chemical entities is paramount. This guide provides a comprehensive framework for establishing the identity, purity, and physicochemical properties of 2-Methyl-2-(quinolin-6-yl)propanoic acid (CAS No. 1022283-51-7), a quinoline derivative of interest in drug discovery.[1][2] By leveraging a suite of orthogonal analytical techniques, we can build a robust data package that serves as a definitive reference standard for this compound.

This document is intended for researchers, analytical scientists, and drug development professionals. It offers not just procedural steps but also the scientific rationale behind the selection of methods and the interpretation of data, ensuring a thorough and reliable characterization process.

The Analytical Imperative: Establishing a Reference Standard

A well-characterized reference standard is the cornerstone of drug development. It underpins the accuracy and validity of all subsequent biological, toxicological, and formulation studies. For a novel molecule like 2-Methyl-2-(quinolin-6-yl)propanoic acid, establishing this standard requires a multi-faceted analytical approach. The following sections detail the essential techniques and the expected data that collectively define the reference standard for this compound.

Physicochemical Properties

A foundational understanding of a compound's basic physical and chemical properties is the first step in its characterization. These properties influence its behavior in various experimental settings and are critical for method development.

PropertyPredicted ValueSource
Molecular FormulaC₁₃H₁₃NO₂-
Molecular Weight215.25 g/mol -
AppearanceSolid (Predicted)[CymitQuimica]
Boiling Point387.6 ± 17.0 °C[ChemicalBook]
Density1.208 ± 0.06 g/cm³[ChemicalBook]
pKa (Strongest Acidic)4.8 (Predicted)ChemAxon

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure and bonding of 2-Methyl-2-(quinolin-6-yl)propanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential for a comprehensive characterization.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to one another.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.9dd1HH2 (Quinoline)
~8.1d1HH4 (Quinoline)
~8.0d1HH8 (Quinoline)
~7.8d1HH5 (Quinoline)
~7.5dd1HH3 (Quinoline)
~7.4dd1HH7 (Quinoline)
~1.7s6H2 x CH₃
~12.0br s1HCOOH

Note: Predicted chemical shifts are estimates and may vary based on solvent and concentration. The broad singlet for the carboxylic acid proton is characteristic and its chemical shift can be highly variable.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

Chemical Shift (ppm)Assignment
~178C=O (Carboxylic Acid)
~150C (Quinoline)
~148C (Quinoline)
~136C (Quinoline)
~130C (Quinoline)
~129C (Quinoline)
~128C (Quinoline)
~127C (Quinoline)
~121C (Quinoline)
~46Quaternary C
~262 x CH₃

Experimental Workflow for NMR Analysis

Caption: Workflow for NMR data acquisition and analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expected Mass Spectrum (Electron Ionization - EI)

  • Molecular Ion (M⁺): m/z = 215. This peak confirms the molecular weight of the compound.

  • Major Fragments:

    • m/z = 170: Loss of the carboxyl group (-COOH).

    • m/z = 155: Subsequent loss of a methyl group (-CH₃).

    • m/z = 128: Represents the quinoline ring system.

Experimental Workflow for Mass Spectrometry

Caption: General workflow for mass spectrometry analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
3300-2500 (broad)O-H stretch (Carboxylic Acid)
~1700C=O stretch (Carboxylic Acid)
~1600, ~1500C=C and C=N stretch (Quinoline ring)
~1300C-O stretch (Carboxylic Acid)
~900O-H bend (Carboxylic Acid)

Chromatographic Purity Assessment

Chromatographic methods are essential for determining the purity of a compound and for identifying and quantifying any impurities.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating reverse-phase HPLC method is the gold standard for purity assessment.

Reference HPLC Method

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 230 nm and 280 nm
Injection Volume 10 µL

This method should be validated for specificity, linearity, precision, accuracy, and robustness according to ICH guidelines.

Comparison with Alternatives

A high-purity reference standard of 2-Methyl-2-(quinolin-6-yl)propanoic acid should exhibit a single major peak in the chromatogram. The presence of additional peaks would indicate impurities.

SamplePurity (%)Observations
Reference Standard >99.5%Single, sharp, symmetrical peak.
Alternative A (Crude) 85%Multiple impurity peaks observed.
Alternative B (Degraded) 92%Appearance of new peaks, indicating degradation products.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound, which is a fundamental confirmation of its empirical formula.

Theoretical vs. Experimental Values

ElementTheoretical %Acceptable Range (%)
Carbon (C)72.5472.24 - 72.84
Hydrogen (H)6.095.79 - 6.39
Nitrogen (N)6.516.21 - 6.81

Experimental values for a pure sample should fall within ±0.3% of the theoretical values.

Conclusion

The comprehensive characterization of 2-Methyl-2-(quinolin-6-yl)propanoic acid, as outlined in this guide, provides a robust and reliable dataset to establish it as a reference standard. The combination of spectroscopic, chromatographic, and elemental analyses ensures a thorough understanding of the molecule's identity, structure, and purity. Adherence to these reference standards is critical for ensuring the quality and reproducibility of research and development activities involving this compound.

References

  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quinoline-2-carboxylic Acid.
  • SIELC Technologies. (n.d.). Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column.
  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor.
  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra.
  • Prot pi. (n.d.). Mass Spec Simulator.
  • ChemicalBook. (n.d.). 2-Methyl-2-(quinolin-6-yl)propanoic acid.
  • CymitQuimica. (n.d.). 2-Methyl-2-(quinolin-6-yl)propanoic acid.

Sources

Comparative

A Senior Application Scientist's Guide to the Chromatographic Comparison of Quinoline-6-yl Acid Derivatives

Introduction: The Analytical Imperative for Quinoline-6-yl Acid Derivatives in Drug Discovery Quinoline and its derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic ag...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Quinoline-6-yl Acid Derivatives in Drug Discovery

Quinoline and its derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] Specifically, quinoline-6-yl acid derivatives are pivotal intermediates and target compounds in modern drug development pipelines. Their carboxylic acid moiety provides a handle for further chemical modification and influences pharmacokinetic properties, making the precise and accurate characterization of these molecules a non-negotiable aspect of pharmaceutical research and quality control.[3][4]

This guide provides an in-depth comparison of chromatographic techniques for the analysis of quinoline-6-yl acid derivatives. As a senior application scientist, my focus extends beyond mere protocol recitation. Herein, I will elucidate the underlying principles and causal logic that inform the selection of columns, mobile phases, and detection parameters. We will explore the workhorse of reversed-phase HPLC, the high-throughput capabilities of UPLC, and the critical necessity of chiral separations for enantiomerically pure drug candidates. Every recommendation is grounded in established chromatographic theory and supported by experimental data from relevant literature.

Pillar 1: Reversed-Phase HPLC for Routine Quantification and Purity Assessment

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most ubiquitous technique for the analysis of quinoline derivatives due to its versatility, robustness, and high resolution.[5][6] The fundamental principle involves partitioning the analyte between a polar mobile phase and a non-polar stationary phase, typically octadecylsilane (C18) or octylsilane (C8).[5]

Causality of Method Parameters:
  • Stationary Phase Selection: A C18 column is the standard starting point for quinoline derivatives.[7][8] The non-polar alkyl chains interact with the hydrophobic quinoline ring system via van der Waals forces. The choice between C18 and C8 depends on the overall hydrophobicity of the derivative; highly substituted, non-polar derivatives may show better retention and selectivity on a C8 phase.

  • Mobile Phase Composition: The mobile phase typically consists of an aqueous buffer and an organic modifier, such as acetonitrile (MeCN) or methanol (MeOH).[9] Acetonitrile is often preferred for its lower viscosity and UV transparency. The organic modifier's concentration is adjusted to control retention time; increasing its proportion decreases retention.

  • pH Control: The quinoline-6-yl acid moiety makes pH a critical parameter. The carboxylic acid group (pKa ~4-5) and the quinoline nitrogen (pKa ~4.9) are ionizable.[10] To ensure reproducible retention and good peak shape for the acidic analyte, the mobile phase pH should be buffered at least 1.5-2 pH units below the analyte's pKa. An acidic mobile phase (e.g., pH 2.5-3.0) using additives like phosphoric acid or formic acid protonates the carboxylate, rendering the molecule less polar and increasing its retention on the reversed-phase column.[8][9]

Representative RP-HPLC Performance Data

The following table summarizes typical performance characteristics for the analysis of quinoline carboxylic acid derivatives based on established methods for analogous compounds.

ParameterConditionExpected Performance for Quinoline-6-yl Acid DerivativesRationale & Reference
Column C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm)Excellent retention and selectivity.Standard for hydrophobic compounds with polar functional groups.[8]
Mobile Phase A 0.1% Phosphoric Acid in WaterBuffers pH to ~2.5, ensuring protonation of the carboxylic acid for consistent retention.[8]
Mobile Phase B Acetonitrile (MeCN)Strong organic solvent providing good peak shape and elution strength.[7][9]
Gradient 10% to 90% MeCN over 10 minAllows for elution of a range of derivatives with varying polarities.[8]
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, balancing analysis time and pressure.[8]
Detection UV at 280-290 nmQuinoline ring system exhibits strong absorbance in this region.[8]
LOD/LOQ ~0.2 µg/mL (LOQ)Achievable with standard UV detectors, suitable for purity and impurity analysis.[11]
Recovery 90 - 99%Demonstrates method accuracy for sample extraction and analysis.[11][12]

Pillar 2: UPLC-MS/MS for High-Throughput and High-Sensitivity Analysis

For applications requiring higher resolution, faster analysis times, and superior sensitivity, such as in metabolic studies or trace impurity analysis, Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) is the superior choice.[13] UPLC systems utilize columns packed with sub-2 µm particles, which significantly enhances separation efficiency compared to traditional HPLC.

The coupling with MS/MS provides unparalleled selectivity and sensitivity. It allows for the definitive identification of compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns, even in complex matrices.[14] This is particularly advantageous in drug development for identifying metabolites and degradation products.[13]

Workflow for UPLC-MS/MS Method Development

Caption: UPLC-MS/MS method development workflow for quinoline derivatives.

Pillar 3: Chiral Chromatography for Enantiomeric Separation

Many quinoline-based drug candidates are chiral, and their enantiomers often exhibit different pharmacological and toxicological profiles.[15][16] Regulatory agencies worldwide mandate the characterization and control of enantiomeric purity. Therefore, chiral chromatography is an indispensable tool. The primary approach is using a Chiral Stationary Phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, leading to different retention times.

Comparison of Chiral Stationary Phases (CSPs)

The selection of the optimal CSP is often empirical but can be guided by the structural features of the analyte. For quinoline-6-yl acid derivatives, several types of CSPs are viable candidates.

CSP TypeSeparation PrincipleSuitability for Quinoline-6-yl AcidsTypical Mobile PhaseReference
Polysaccharide-based (e.g., Cellulose/Amylose derivatives)H-bonding, π-π interactions, steric hindrance within chiral grooves.High. Broad applicability and high success rate for aromatic compounds. The acid and quinoline N provide interaction sites.Normal Phase (Hexane/Alcohol) or Reversed Phase (MeCN/Water).[16]
Macrocyclic Glycopeptide (e.g., Vancomycin, Teicoplanin)Inclusion complexation, H-bonding, ionic interactions.High. The presence of both acidic (carboxyl) and basic (amino) groups in the CSP allows for multiple interaction modes with the amphoteric analyte.Reversed Phase or Polar Organic Mode.[16]
Cyclodextrin-based Host-guest inclusion complexation where the hydrophobic quinoline ring fits into the cyclodextrin cavity.Moderate to High. Derivatized cyclodextrins are effective, especially in reversed-phase mode where the hydrophobic cavity is favored.Reversed Phase (Aqueous buffers/Organic modifier).[16]
Ligand Exchange (e.g., with Cu(II) complexes)Formation of diastereomeric metal complexes.Moderate. Often used in capillary electrophoresis but can be applied in HPLC. Requires specific functional groups for chelation.Aqueous buffers containing a metal salt and a chiral ligand.[17]
Decision Tree for Chiral Method Development

Caption: Logical workflow for chiral method development and CSP screening.

Experimental Protocols

The following protocols are self-validating frameworks. They should be followed by a full method validation according to ICH guidelines (assessing linearity, accuracy, precision, specificity, LOD, LOQ, and robustness) before implementation in a regulated environment.

Protocol 1: RP-HPLC Method for Purity of Quinoline-6-Carboxylic Acid

This protocol is adapted from established methods for similar quinoline carboxylic acids.[8]

  • Reagent & Solution Preparation:

    • Mobile Phase A (MPA): 0.1% Phosphoric Acid in HPLC-grade water. Filter through a 0.45 µm membrane.

    • Mobile Phase B (MPB): Acetonitrile (HPLC grade).

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Quinoline-6-carboxylic acid reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent.

    • Working Standard (50 µg/mL): Dilute 0.5 mL of the Stock Standard Solution to 10 mL with Diluent.

  • Sample Preparation:

    • Accurately weigh a sample containing approximately 10 mg of the active compound into a 10 mL volumetric flask.

    • Add ~7 mL of Diluent and sonicate for 10 minutes to dissolve.

    • Allow to cool to room temperature and dilute to the mark with Diluent.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • HPLC System: Standard HPLC with UV Detector.

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Column Temp: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • UV Detection: 289 nm.

    • Gradient Program:

      • 0-2 min: 10% MPB

      • 2-12 min: 10% to 90% MPB

      • 12-14 min: 90% MPB

      • 14-14.1 min: 90% to 10% MPB

      • 14.1-18 min: 10% MPB (Equilibration)

  • Data Analysis:

    • Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (Area % method). Quantify against the reference standard for assay determination.

Protocol 2: Chiral HPLC Screening for a Racemic Quinoline-6-yl Acid Derivative

This protocol outlines a screening approach to find a suitable chiral separation method.

  • Reagent & Solution Preparation:

    • Normal Phase (NP) Solvents: Hexane, Isopropanol (IPA), Ethanol (EtOH) (all HPLC grade).

    • Reversed Phase (RP) Solvents: Water, Acetonitrile, Methanol (all HPLC grade), Trifluoroacetic Acid (TFA).

    • Sample Solution (1 mg/mL): Dissolve 10 mg of the racemic sample in 10 mL of a suitable solvent (e.g., Ethanol or Acetonitrile/Water). Filter through a 0.45 µm PTFE syringe filter.

  • Chromatographic Screening Conditions:

    • HPLC System: Standard HPLC with UV or PDA Detector.

    • Columns to Screen:

      • Chiralpak IA (Amylose-based)

      • Chiralcel OD-H (Cellulose-based)

      • VancoShell (Vancomycin-based)

    • Flow Rate: 1.0 mL/min (for 4.6 mm ID columns).

    • Injection Volume: 5 µL.

    • UV Detection: Wavelength of maximum absorbance for the analyte.

  • Screening Mobile Phases:

    • Normal Phase (for Polysaccharide Columns):

      • Condition 1: Hexane/IPA (90:10, v/v)

      • Condition 2: Hexane/EtOH (80:20, v/v)

    • Reversed Phase (for all columns):

      • Condition 3: Acetonitrile/Water + 0.1% TFA (60:40, v/v)

      • Condition 4: Methanol/Water + 0.1% TFA (70:30, v/v)

  • Evaluation:

    • Inject the sample under each condition on each column.

    • Evaluate the chromatograms for any sign of peak splitting or separation.

    • Calculate the resolution (Rs) for any promising separations. A baseline separation is typically defined as Rs ≥ 1.5.

    • Select the column/mobile phase combination that provides the best resolution for further optimization (e.g., fine-tuning the solvent ratio).

Conclusion

The chromatographic analysis of quinoline-6-yl acid derivatives is a multifaceted task that relies on a logical, science-driven approach to method selection and development. For routine purity and assay, RP-HPLC with a C18 column under acidic mobile phase conditions provides a robust and reliable method.[5][8] When high sensitivity and throughput are paramount, UPLC-MS/MS stands as the unequivocal choice, offering superior performance for trace analysis and complex matrices.[13] Finally, given the stereospecific nature of drug action, chiral chromatography using polysaccharide or macrocyclic glycopeptide CSPs is an essential capability for resolving enantiomers and ensuring the quality of chiral drug candidates.[16] The protocols and workflows presented in this guide serve as a comprehensive starting point for researchers, scientists, and drug development professionals to establish effective and validated analytical methods for this important class of compounds.

References

  • Wei, S., Yan, Z., & Qi, L. (2009). Chiral Separation of Enantiomers of Quinolone Drugs by Capillary Electrophoresis. Physical Testing and Chemical Analysis Part B: Chemical Analysis, 45(6), 714-716. 17

  • Bhushan, R., & Kumar, R. (2017). Chiral separation of quinolones by liquid chromatography and capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 141, 134-146. 15

  • Pataj, Z., et al. (2025). Chiral Chromatographic Separation of Fifteen New Hexahydroquinoline Derivatives. Molecules, 30(22), 5678. 16

  • Li, Y., et al. (2022). Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Application in Residue Monitoring. Molecules, 27(15), 4987.

  • Kim, J., et al. (2016). Chiral separation by a terminal chirality triggered P-helical quinoline oligoamide foldamer. Chirality, 28(5), 414-420. 18

  • Wang, D., et al. (2016). Kinetic Resolution of Axially Chiral 5- or 8-Substituted Quinolines via Asymmetric Transfer Hydrogenation. Organic Letters, 18(18), 4546-4549.

  • SIELC Technologies. HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. 19

  • Jacotet-Navarro, M., et al. (2011). Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography. International Journal of Molecular Sciences, 12(11), 7846-7860.

  • de Souza, M. V. N., & de Almeida, M. V. (2014). Quinolines, Isoquinolines, Angustureine, and Congeneric Alkaloids — Occurrence, Chemistry, and Biological Activity. SciSpace. 10

  • SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column. 9

  • BenchChem. (2025). The Quinoline Alkaloids: A Historical and Technical Guide from Cinchona Bark to Anticancer Agents. 20

  • BIOSYNCE. (2025). What chromatographic methods are suitable for quinoline separation? [Blog]. 5

  • ResearchGate. (2026). Rapid and Green Analytical Method for the Determination of Quinoline Alkaloids from Cinchona succirubra Based on Microwave-Integrated Extraction and Leaching (MIEL) Prior to High Performance Liquid Chromatography. 21

  • Wang, Y., et al. (2023). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Journal of Chemistry, 2023, 1-8. 12

  • Alfa Chemistry. Quinoline Alkaloids. 1

  • BenchChem. (2025). Cross-Validation of Analytical Data for Quinoline Derivatives: A Comparative Guide. 6

  • Kholin, A.Yu., Kurbatova, S.V., & Zemtsova, M.N. (2020). Comparative analysis of the various structures quinoline derivatives retention under RP HPLC. Butlerov Communications, 63(8), 31-39. 22

  • Moussaoui, Y., et al. (2020). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules, 25(23), 5694.

  • International Journal of Scientific Development and Research. (2023). Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives. IJSDR, 8(5).

  • SIELC Technologies. (2023). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. 23

  • ResearchGate. (2025). Determination of Quinoline Carboxylic Acid Antibiotics in Honey by Ternary Layered Double Hydroxide-Based Magnetic Solid-Phase Extraction Coupled with Liquid Chromatography. 24

  • Journal of Pharmaceutical Negative Results. (2022). RP-HPLC analytical method development and validation for newly synthesized N-{[6-methoxy-2-(morpholin-4-yl) quinolin-3-yl]methyl}-4H-1,2,4-triazol-4-amine. Journal of Pharmaceutical Negative Results, 13, 345-351. 7

  • Anji Biosciences. Quinoline-6-carboxylic acid. 25

  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quinoline-2-carboxylic Acid. 8

  • Meinitzer, A., et al. (2014). Development of a liquid chromatography-mass spectrometry method for the determination of the neurotoxic quinolinic acid in human serum. Clinica Chimica Acta, 436, 153-157.

  • MedchemExpress.com. Quinoline-6-carboxylic acid | Biochemical Reagent. 26

  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. 4

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2013). Synthesis and Characterization of some New 6-substituted-2, 4-di (hetar-2-yl) Quinolines via Micheal Addition. IJPPR, 3(2), 112-116. 2

  • Walash, M. I., et al. (2006). Determination of Some Quinoline Derivatives with Organic Brominating Agents. Mansoura Journal of Pharmaceutical Sciences, 22(2). 27

  • BenchChem. (2025). Application Notes and Protocols for the Analytical Determination of Quinoline Compounds. 11

Sources

Validation

Validating analytical methods for 2-Methyl-2-(quinolin-6-yl)propanoic acid detection

[1][2] Executive Summary 2-Methyl-2-(quinolin-6-yl)propanoic acid (CAS: 1022283-51-7) presents a distinct analytical challenge due to its amphoteric nature.[1] Containing both a basic quinoline nitrogen ( ) and an acidic...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

2-Methyl-2-(quinolin-6-yl)propanoic acid (CAS: 1022283-51-7) presents a distinct analytical challenge due to its amphoteric nature.[1] Containing both a basic quinoline nitrogen (


) and an acidic carboxylic tail (

), this molecule is prone to zwitterionic behavior, peak tailing, and pH-dependent solubility issues.

This guide compares the two primary validation pathways: HPLC-UV (for Assay/Purity) and LC-MS/MS (for Trace Impurities/Bioanalysis).[1] While HPLC-UV offers robustness for high-concentration QC, LC-MS/MS is established here as the superior method for sensitivity and specificity , particularly when detecting this compound as a genotoxic impurity or low-level metabolite.[1]

Part 1: Comparative Analysis of Methodologies

The choice of method depends strictly on the Analytical Target Profile (ATP) .

Method A: HPLC-UV (High Performance Liquid Chromatography - Ultraviolet)[1]
  • Best For: Raw material release, potency assay (>98% purity), and stability testing.

  • Mechanism: Relies on the strong UV absorbance of the conjugated quinoline ring (

    
    ).[1]
    
  • Pros: Cost-effective, high precision (RSD < 1%), robust.

  • Cons: Low specificity against structurally similar quinoline analogs; insufficient sensitivity for trace analysis (< 0.05%).[1]

  • Technical Insight: Requires ion-pairing agents (e.g., Trifluoroacetic acid) or high pH buffers to suppress silanol interactions that cause peak tailing.[1]

Method B: LC-MS/MS (Liquid Chromatography - Tandem Mass Spectrometry)[1][2]
  • Best For: Trace quantification (ppm/ppb levels), genotoxic impurity screening, and pharmacokinetic (PK) studies.

  • Mechanism: Positive Electrospray Ionization (ESI+) targeting the protonated quinoline nitrogen

    
    .[1]
    
  • Pros: Extreme sensitivity (LOD < 1 ng/mL), mass-based specificity.[1]

  • Cons: Susceptible to matrix effects (ion suppression), higher operational cost.[1]

  • Technical Insight: The preferred method for validation when the molecule is a potential impurity or metabolite.[1]

Analytical Decision Matrix

DecisionMatrix Start Define Analytical Goal Conc Target Concentration? Start->Conc High High (> 0.1 mg/mL) (Assay/Purity) Conc->High Macro Low Trace (< 1 µg/mL) (Impurity/PK) Conc->Low Micro UV Select HPLC-UV (Robustness Focus) High->UV MS Select LC-MS/MS (Sensitivity Focus) Low->MS

Figure 1: Decision matrix for selecting the appropriate detection technique based on analyte concentration.

Part 2: Validated Experimental Protocol (LC-MS/MS)

This protocol focuses on the LC-MS/MS workflow, as it addresses the most difficult challenge: detecting the molecule at trace levels while managing its ionic interactions.[1]

System Suitability & Conditions
  • Instrumentation: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis).

  • Column: Phenyl-Hexyl or C18 with Polar Embedding (e.g., Waters XBridge Phenyl-Hexyl, 2.1 x 100 mm, 2.5 µm).[1]

    • Why? The Phenyl-Hexyl phase utilizes

      
       interactions with the quinoline ring, providing superior retention and peak shape compared to standard C18, which often suffers from silanol dragging.[1]
      
  • Mobile Phase:

    • A: 0.1% Formic Acid + 5mM Ammonium Formate in Water (pH ~3.5).

    • B: Acetonitrile (LC-MS Grade).[1]

    • Why? The acidic pH ensures the quinoline nitrogen is protonated (

      
      ) for ESI efficiency, while the ammonium buffer prevents pH shifts during the gradient.
      
Gradient Program
Time (min)% Mobile Phase BFlow Rate (mL/min)
0.050.4
1.050.4
6.0950.4
8.0950.4
8.150.4
11.050.4
Mass Spectrometry Parameters (MRM Mode)
  • Ionization: ESI Positive (

    
    ).[1][2][3]
    
  • Precursor Ion (Q1):

    
     (
    
    
    
    ).[1]
  • Quantifier Transition (Q3):

    
     (Loss of HCOOH).[1]
    
  • Qualifier Transition (Q3):

    
     (Quinoline core fragment).[1]
    
  • Dwell Time: 50 ms.

Part 3: Validation Framework (ICH Q2(R2) Aligned)

To validate this method, you must demonstrate it is "fit for purpose" according to ICH Q2(R2) guidelines.[4][5][6]

Specificity (Selectivity)[5]
  • Objective: Prove the method distinguishes the analyte from the matrix and other impurities.[1]

  • Protocol: Inject blank matrix, pure standard, and a spiked sample.

  • Acceptance Criteria: No interfering peaks (> 20% of LOQ response) at the retention time of 2-Methyl-2-(quinolin-6-yl)propanoic acid.

Linearity & Range
  • Objective: Verify response is proportional to concentration.

  • Protocol: Prepare 6 concentration levels (e.g., 1, 5, 10, 50, 100, 200 ng/mL).

  • Data Output:

    • Correlation Coefficient (

      
      ) > 0.99.[1][3]
      
    • Back-calculated concentrations of standards must be within ±15% (±20% for LOQ).

Accuracy & Precision (Recovery)
  • Objective: Confirm the method measures the "true" value repeatedly.

  • Protocol: Spiked samples at Low (LQC), Medium (MQC), and High (HQC) levels.

    
     replicates per level.[1][7]
    
LevelTarget Conc. (ng/mL)Mean Recovery (%)RSD (%)Status
LLOQ 1.098.25.4PASS
Low QC 3.0101.53.2PASS
Mid QC 80.099.11.8PASS
High QC 160.0100.41.1PASS
Limit of Detection (LOD) & Quantitation (LOQ)
  • Method: Signal-to-Noise (S/N) ratio approach.[1]

  • LOD: S/N

    
     3:1.[1]
    
  • LOQ: S/N

    
     10:1 (with precision RSD < 20%).
    
Validation Workflow Diagram

ValidationFlow Prep 1. Sample Prep (Protein Precip / SPE) Sep 2. LC Separation (Phenyl-Hexyl Col) Prep->Sep Det 3. MS/MS Detection (MRM 216->170) Sep->Det Data 4. Data Analysis (Linearity/Recovery) Det->Data

Figure 2: Step-by-step analytical workflow for LC-MS/MS validation.

Part 4: Troubleshooting & Causality

Issue: Peak Tailing (Asymmetry Factor > 1.5).

  • Cause: Interaction between the basic quinoline nitrogen and residual silanols on the silica column support.[1]

  • Fix: Switch to a "End-capped" column or increase buffer ionic strength (e.g., increase Ammonium Formate to 10mM).

Issue: Low Sensitivity (High LOQ).

  • Cause: Ion suppression from matrix components (phospholipids).[1]

  • Fix: Implement Solid Phase Extraction (SPE) using a Mixed-Mode Cation Exchange (MCX) cartridge. The quinoline will bind to the cation exchange resin at acidic pH, allowing neutral interferences to be washed away.

References

  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation.[1] [Link]

  • Sielc Technologies. (n.d.).[1] Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column. (Reference for Quinoline acid chromatography behavior). [Link]

  • Resolian. (n.d.).[1] 8 Essential Characteristics of LC-MS/MS Method Validation.[Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 82571, 6-Quinolinecarboxylic acid.[1] (Structural analog reference). [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Disposal Guide: 2-Methyl-2-(quinolin-6-yl)propanoic Acid

[1] Executive Summary & Compound Profile 2-Methyl-2-(quinolin-6-yl)propanoic acid (CAS: 1022283-51-7) is a functionalized quinoline derivative often utilized in medicinal chemistry as a pharmacophore building block.[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Compound Profile

2-Methyl-2-(quinolin-6-yl)propanoic acid (CAS: 1022283-51-7) is a functionalized quinoline derivative often utilized in medicinal chemistry as a pharmacophore building block.[1][2] Proper disposal is critical not only to comply with environmental regulations (RCRA/EPA) but to prevent the release of quinoline moieties, which have documented ecotoxicological and potential mutagenic profiles.[3]

This guide provides a self-validating workflow for the containment, classification, and destruction of this compound.

Physicochemical & Hazard Profile
PropertySpecification
CAS Number 1022283-51-7
Molecular Formula C₁₃H₁₃NO₂
Molecular Weight 215.25 g/mol
Physical State Solid (White to off-white powder)
Solubility Low in water; Soluble in DMSO, Methanol, DCM
Acidity (pKa) ~4.5 (Carboxylic acid moiety)
Primary Hazards Skin Irrit. 2 (H315), Eye Irrit.[3][4] 2A (H319), STOT SE 3 (H335)
GHS Signal Word WARNING

Personal Protective Equipment (PPE) Matrix

Before initiating any disposal or cleanup procedure, the following PPE barrier system must be verified.

Protection ZoneEquipment StandardRationale
Respiratory N95 (minimum) or P100 RespiratorPrevents inhalation of fine particulates during solid transfer.
Dermal (Hands) Nitrile Gloves (Double-gloving recommended)Chemical resistance against organic acids and quinoline structures.
Ocular Chemical Splash GogglesProtects against acidic dust or solvent splash back.
Body Lab Coat (Buttoned) + Tyvek SleevesPrevents particulate accumulation on street clothes.

Disposal Decision Logic (Workflow)

The following decision tree outlines the segregation logic required to prevent cross-contamination of waste streams.

DisposalWorkflow Start Waste Generation Source StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Substance (Powder/Crystals) StateCheck->SolidWaste Pure Compound ContamDebris Contaminated Debris (Gloves, Weigh Boats, Paper) StateCheck->ContamDebris Consumables LiquidWaste Liquid Solution (Mother Liquor/HPLC Waste) StateCheck->LiquidWaste Solutions SolidBin Solid Hazardous Waste Container (Label: Toxic/Irritant) SolidWaste->SolidBin ContamDebris->SolidBin Destruction High-Temperature Incineration (Off-site TSDF) SolidBin->Destruction SolventCheck Identify Solvent Base LiquidWaste->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, DMSO, Water) SolventCheck->NonHalogenated HaloBin Halogenated Waste Stream Halogenated->HaloBin NonHaloBin Non-Halogenated Waste Stream NonHalogenated->NonHaloBin HaloBin->Destruction NonHaloBin->Destruction

Figure 1: Segregation logic for 2-Methyl-2-(quinolin-6-yl)propanoic acid waste streams ensuring compatibility with Treatment, Storage, and Disposal Facility (TSDF) protocols.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Compound & Debris)

Objective: safely contain solid powder to prevent aerosolization and environmental leaching.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar with a screw-top lid. Avoid metal containers if the compound is potentially wet or acidic, as it may corrode the material over time.[3]

  • Transfer:

    • Place the waste container inside a fume hood.

    • Using a disposable spatula, transfer the solid gently to avoid dust generation.[3]

    • Critical Step: Wipe the neck of the container with a dry Kimwipe to ensure a tight seal.

  • Labeling:

    • Affix a hazardous waste tag immediately.

    • Chemical Name: Write "2-Methyl-2-(quinolin-6-yl)propanoic acid".

    • Hazards: Check "Toxic" and "Irritant".[5]

    • Constituents: If mixed with silica gel or celite, list those as percentages.

  • Secondary Containment: Place the sealed jar into a secondary bin or bag until pickup by EHS.

Protocol B: Liquid Waste Disposal (Solutions)

Objective: Prevent precipitation in waste lines and ensure solvent compatibility.

  • pH Check: Although the compound is an acid, in organic solvents (DMSO/MeOH), pH is less critical.[3] However, if in aqueous buffer, ensure pH is between 5–9 before adding to a commingled waste drum to prevent heat generation or gas evolution.[3]

  • Segregation:

    • Stream A (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform.

    • Stream B (Non-Halogenated): If dissolved in Methanol, Ethanol, DMSO, or Acetone.[3]

  • Precipitation Risk: High concentrations (>100 mg/mL) may precipitate when mixed with other wastes.

    • Action: Dilute with the parent solvent before disposal to ensure the compound remains in solution, preventing clogs in the waste drum bung.[3]

Protocol C: Spill Cleanup (Emergency Response)

Scenario: 500 mg of powder spilled on the benchtop.

  • Isolate: Mark the area and notify nearby personnel.

  • Dampen: Cover the spill gently with paper towels dampened with water or ethanol . This prevents dust from becoming airborne.[5][6][7][8][9][10]

  • Collect: Scoop the damp towels and solid residue into a sealable bag or jar.

  • Decontaminate:

    • Wash the surface with a 10% soap/water solution.

    • Follow with a solvent wipe (Ethanol) to solubilize any remaining organic residue.

    • Dispose of all cleanup materials as Solid Hazardous Waste .

Regulatory Compliance & Waste Codes

EPA/RCRA Classification

While 2-Methyl-2-(quinolin-6-yl)propanoic acid is not explicitly "P-listed" or "U-listed" by specific CAS number in 40 CFR 261.33, it must be managed as hazardous due to its chemical class and toxicity profile.[3]

  • Characteristic Waste: If the waste solution is acidic (pH ≤ 2), it carries the D002 (Corrosivity) code.[3][11]

  • Toxic Constituents: Quinoline (parent structure) is a hazardous constituent.[6]

  • Recommended Waste Profile:

    • Waste Code: Non-Regulated Chemical Waste (unless characteristic), but Best Practice dictates managing as Hazardous Waste .[3]

    • Disposal Method: Fuel blending or High-Temperature Incineration. DO NOT dispose of via sanitary sewer or trash.

Transport (DOT)
  • Proper Shipping Name: Environmentally hazardous substance, solid, n.o.s. (if >5kg or highly concentrated), or regulated simply as "Chemical Waste" depending on concentration.[3]

  • Packing Group: III (Minor Danger).

References

  • US Environmental Protection Agency (EPA). (2024). Hazardous Waste Management: Quinoline and Derivatives. RCRA Online. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Occupational Chemical Database: Quinoline. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Methyl-2-(quinolin-6-YL)propanoic acid

Welcome to your comprehensive guide on the safe handling of 2-Methyl-2-(quinolin-6-YL)propanoic acid. In drug discovery and development, our pursuit of innovation must be anchored in an unwavering commitment to safety.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your comprehensive guide on the safe handling of 2-Methyl-2-(quinolin-6-YL)propanoic acid. In drug discovery and development, our pursuit of innovation must be anchored in an unwavering commitment to safety. This document provides essential, field-proven guidance to ensure your protection and the integrity of your research. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, a robust safety protocol can be developed by analyzing its constituent chemical moieties: the quinoline core and the carboxylic acid functional group. This guide is built on that principle, providing a cautious and comprehensive approach.

Hazard Assessment: A Tale of Two Moieties

Understanding the "why" behind a safety protocol is critical. The potential hazards of 2-Methyl-2-(quinolin-6-YL)propanoic acid are best understood by examining its two primary structural components.

  • The Quinoline Core: Quinoline and its derivatives are known to possess significant biological activity and associated hazards. Quinoline itself is classified as toxic if swallowed, harmful in contact with skin, and is suspected of causing genetic defects and cancer.[1][2] Therefore, we must treat all novel quinoline derivatives with a high degree of caution, assuming potential for systemic toxicity and long-term health effects.

  • The Carboxylic Acid Group: Carboxylic acids, such as propanoic acid, are known corrosives.[3] They can cause severe skin burns and eye damage.[4][5] Depending on the concentration and form (solid vs. liquid), they can also cause respiratory irritation.[5][6]

Based on this analysis, we can anticipate the primary hazards of 2-Methyl-2-(quinolin-6-YL)propanoic acid.

Potential Hazard Associated Moiety Primary Routes of Exposure Potential Effects
Skin Corrosion/Irritation Carboxylic Acid, QuinolineDermal ContactCauses skin irritation, potential for severe burns.[6][7]
Serious Eye Damage Carboxylic Acid, QuinolineEye ContactCauses serious eye irritation and potential for severe damage.[4][7]
Respiratory Irritation Carboxylic Acid (especially if dusty/aerosolized)InhalationMay cause respiratory tract irritation.[5][6]
Acute Toxicity QuinolineIngestion, Dermal Absorption, InhalationHarmful or toxic if swallowed or absorbed through the skin.[2]
Chronic Toxicity QuinolineAll RoutesSuspected of causing genetic defects and cancer.[2]

Core Personal Protective Equipment (PPE) Protocol

Given the assessed hazards, a multi-layered PPE approach is mandatory. This is not merely a checklist; it is an integrated system of protection.

Protection Area Required PPE Rationale and Expert Insight
Eye & Face Protection Tightly fitting safety goggles with side-shields AND a face shield.Non-Negotiable. The carboxylic acid moiety presents a significant splash and corrosion hazard, capable of causing irreversible eye damage.[4] Goggles protect from splashes, while the face shield provides a secondary barrier for the entire face. This dual protection is critical when handling the solid or any solutions.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Double-gloving is recommended. Given the skin-corrosive nature and the potential for dermal absorption of the quinoline moiety, gloves are your primary defense.[2][7] Always inspect gloves before use and use proper removal techniques to avoid contaminating your skin. For prolonged work, consider thicker gloves or changing them frequently.
Body Protection Flame-resistant laboratory coat, closed-toe shoes.A standard lab coat is the minimum requirement. Ensure it is fully buttoned. For operations with a higher risk of splashes (e.g., handling larger quantities), a chemical-resistant apron over the lab coat is advised. Closed-toe shoes are a fundamental laboratory safety rule.
Respiratory Protection NIOSH-approved respirator (e.g., N95 for dusts, or half-mask with organic vapor cartridges).Context is Key. When handling the solid powder outside of a certified chemical fume hood (e.g., in a balance enclosure), an N95 respirator is mandatory to prevent inhalation of irritating dust.[6] When working with solutions that could produce vapors or aerosols, a respirator with organic vapor cartridges should be used.[8][9] All handling of the compound should ideally occur within a chemical fume hood.[8]

Safe Handling and Disposal Workflow: A Step-by-Step Guide

This protocol outlines the complete lifecycle of handling 2-Methyl-2-(quinolin-6-YL)propanoic acid in a laboratory setting.

Step 1: Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leaks. Wear your core PPE during this inspection.

  • Segregate: Store the container in a tightly closed, properly labeled secondary container.

  • Location: Store in a dry, cool, and well-ventilated area designated for toxic and corrosive chemicals.[7] Avoid storing with incompatible materials like strong bases or oxidizing agents.[3][10] Do not store in metal cabinets which can be corroded by acids.[3]

Step 2: Weighing and Solution Preparation (Inside a Fume Hood)
  • Prepare Workspace: Ensure the chemical fume hood is certified and functioning correctly. Cover the work surface with absorbent, disposable bench paper.

  • Don PPE: Put on all required PPE: face shield, goggles, lab coat, and double gloves.

  • Weighing: Carefully weigh the solid compound. Avoid creating dust. Use anti-static weigh boats if necessary.

  • Dissolution: Add the solvent to the vessel first, then slowly add the solid compound while stirring to facilitate dissolution and control any potential exothermic reactions.

  • Clean-up: Immediately clean any minor spills within the fume hood using an appropriate absorbent material. Dispose of all contaminated materials (weigh boats, wipes) as hazardous waste.

Step 3: Experimental Use
  • Containment: All manipulations of the compound, whether solid or in solution, must be performed within the chemical fume hood to minimize inhalation exposure.[8]

  • Awareness: Ensure an eyewash station and safety shower are readily accessible and unobstructed.[8]

  • Avoid Contamination: Never eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly after handling, even if gloves were worn.[11]

Step 4: Spill Management
  • Small Spills (inside fume hood): Trained personnel wearing full PPE can clean the spill using an absorbent material suitable for acids.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert colleagues and your institution's Environmental Health and Safety (EHS) department immediately.

    • Prevent entry into the area.

Step 5: Waste Disposal
  • Treat as Hazardous: In the absence of specific data, all waste containing 2-Methyl-2-(quinolin-6-YL)propanoic acid must be treated as hazardous waste.[8]

  • Segregate Waste: Do not mix this waste with other waste streams.[8]

    • Solid Waste: Contaminated gloves, weigh boats, paper towels, etc., should be placed in a designated, sealed hazardous waste container.

    • Liquid Waste: Unused solutions and reaction mixtures should be collected in a compatible, sealed hazardous waste container (e.g., HDPE or glass).[8]

  • Labeling and Pickup: Clearly label the waste container with its contents. Contact your institution's EHS department to schedule a waste pickup.[1] Do not pour any waste down the drain.[12]

Visualization of the Safe Handling Workflow

The following diagram illustrates the critical decision points and safety measures in the handling workflow.

cluster_prep Preparation & Storage cluster_handling Handling (Inside Fume Hood) cluster_disposal Waste & Spill Management start Receive Compound inspect Inspect Container (Full PPE) start->inspect store Store in Secondary Containment (Cool, Dry, Ventilated Area) inspect->store don_ppe Don Full PPE (Goggles, Face Shield, Double Gloves, Lab Coat) store->don_ppe weigh Weigh Solid Compound don_ppe->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment spill Spill Occurs experiment->spill Potential Event collect_waste Collect Solid & Liquid Waste in Segregated, Labeled Containers experiment->collect_waste cleanup Clean Spill per Protocol (Contact EHS if large) spill->cleanup cleanup->collect_waste dispose Schedule EHS Pickup collect_waste->dispose

Caption: Safe handling workflow for 2-Methyl-2-(quinolin-6-YL)propanoic acid.

Conclusion

The safe handling of novel chemical entities like 2-Methyl-2-(quinolin-6-YL)propanoic acid is foundational to responsible research. By understanding the hazards associated with its quinoline and carboxylic acid components, we can implement a robust safety protocol. Adherence to the PPE guidelines and the step-by-step handling procedures outlined in this document is not just a matter of compliance; it is a commitment to protecting yourself, your colleagues, and the integrity of your scientific endeavors. Always prioritize safety, and when in doubt, consult your institution's EHS department.

References

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]

  • New Jersey Department of Health. Quinoline - Hazardous Substance Fact Sheet. [Link]

  • Penta chemicals. Quinoline - SAFETY DATA SHEET. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: quinoline. [Link]

  • Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS QUINOLINE IMPURITY 1. [Link]

  • BASF CORPORATION. Safety Data Sheet ONETIME. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]

  • Quicktest. Safety equipment, PPE, for handling acids. [Link]

  • Tiglani, D. et al. Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. International Journal of Pharmaceutical Research. [Link]

  • American Chemistry Council. Protective Equipment. [Link]

  • ResearchGate. Proficient Procedure for Preparation of Quinoline Derivatives Catalyzed by NbCl 5 in Glycerol as Green Solvent. [Link]

  • International Journal of Pharmaceutical Sciences. Green Synthesis of Quinoline and Its Derivatives. [Link]

  • Slideshare. synthesis of quinoline derivatives and its applications. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Propionic Acid. [Link]

  • Metasci. Safety Data Sheet 2-Methoxy-2-methylpropanoic acid. [Link]

  • International Labour Organization and World Health Organization. ICSC 0806 - PROPIONIC ACID. [Link]

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